molecular formula C16H22N2O5 B080244 Z-ILE-GLY-OH CAS No. 13254-04-1

Z-ILE-GLY-OH

Número de catálogo: B080244
Número CAS: 13254-04-1
Peso molecular: 322.36 g/mol
Clave InChI: RWAYODJQGJVQGX-FZMZJTMJSA-N
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Descripción

Z-ILE-GLY-OH is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYODJQGJVQGX-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927717
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine
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Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13254-04-1
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine
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Record name N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine
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Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine
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Record name N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine
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Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Application of N-alpha-Benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the N-alpha-benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH) dipeptide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed methodology for its synthesis, characterization techniques, and potential applications, all grounded in established principles of peptide chemistry.

Molecular Structure and Physicochemical Properties

This compound is a dipeptide composed of L-isoleucine and L-glycine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group, a widely used protecting group in solution-phase peptide synthesis.[1][2] This protection is crucial to prevent unwanted side reactions at the α-amino group during the formation of the peptide bond.[2] The C-terminus of the glycine residue is a free carboxylic acid (-OH).

The structure of this compound is characterized by the amide bond linking the carboxyl group of isoleucine to the amino group of glycine. The Z-group, attached to the isoleucine's alpha-amino group, provides stability and prevents racemization during the coupling reaction.[1]

Calculated Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₅Calculated
Molecular Weight 322.36 g/mol Calculated
Appearance White to off-white crystalline powder (Predicted)Inferred from similar compounds[4][5][6]
Solubility Soluble in organic solvents like DMF, DCM, and alcohols; sparingly soluble in water (Predicted)Inferred from similar compounds

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxyl group of N-alpha-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) and its subsequent reaction with the amino group of glycine. To ensure a high yield and purity, the glycine can be used with its carboxyl group protected, for instance, as a methyl or ethyl ester, followed by a final deprotection step.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • N-alpha-Benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

Step 1: Neutralization of Glycine Methyl Ester Hydrochloride

  • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIEA (1.1 equivalents) dropwise while stirring.

  • Stir the mixture at 0 °C for 20-30 minutes.

Step 2: Activation of Z-Ile-OH

  • In a separate flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Z-Ile-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the activation mixture at 0 °C for 30-45 minutes.

Step 3: Coupling Reaction

  • Add the neutralized glycine methyl ester solution from Step 1 to the activated Z-Ile-OH mixture from Step 2.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification of Z-ILE-GLY-OMe

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-ILE-GLY-OMe.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 5: Saponification of the Methyl Ester

  • Dissolve the purified Z-ILE-GLY-OMe in methanol.

  • Add 1 M NaOH (1.5-2.0 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Saponification cluster_purification Work-up & Purification H_Gly_OMe_HCl H-Gly-OMe·HCl Neutral_Gly Neutralized H-Gly-OMe H_Gly_OMe_HCl->Neutral_Gly Stir at 0°C TEA TEA/DIEA in DCM TEA->Neutral_Gly Coupling Z-ILE-GLY-OMe Formation Neutral_Gly->Coupling Z_Ile_OH Z-Ile-OH Activated_Ile Activated Z-Ile-OH Z_Ile_OH->Activated_Ile HOBt HOBt HOBt->Activated_Ile DCC DCC in DCM DCC->Activated_Ile Stir at 0°C Activated_Ile->Coupling Stir 12-24h Final_Product This compound Coupling->Final_Product Hydrolysis NaOH 1M NaOH in MeOH NaOH->Final_Product Workup Aqueous Work-up Final_Product->Workup Purification Purification Workup->Purification Applications cluster_synthesis Peptide Synthesis cluster_research Biochemical Research cluster_drugdev Drug Development Z_ILE_GLY_OH This compound Longer_Peptides Longer Peptides Z_ILE_GLY_OH->Longer_Peptides Deprotection & Elongation Enzyme_Studies Enzyme Substrates/Inhibitors Z_ILE_GLY_OH->Enzyme_Studies Metabolic_Pathways Metabolic Pathway Studies Z_ILE_GLY_OH->Metabolic_Pathways Peptide_Drugs Peptide-Based Therapeutics Z_ILE_GLY_OH->Peptide_Drugs Drug_Discovery Lead Compound Synthesis Z_ILE_GLY_OH->Drug_Discovery

Sources

An In-Depth Technical Guide to Z-L-Isoleucyl-L-glycine (Z-ILE-GLY-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-Benzyloxycarbonyl-L-Isoleucyl-L-glycine (Z-ILE-GLY-OH), a key intermediate in synthetic peptide chemistry. We delve into its structural characteristics, physicochemical parameters, and established protocols for its synthesis, purification, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals who utilize protected dipeptides as building blocks for constructing complex peptide sequences. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and validation of results.

Chemical Identity and Physicochemical Properties

This compound is a dipeptide composed of L-isoleucine and glycine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminal amine, allowing for controlled, stepwise elongation of the peptide chain. The C-terminus presents a free carboxylic acid, enabling it to be coupled with the N-terminus of another amino acid or peptide fragment.

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanoyl]amino]acetic acidN/A
Synonyms Z-L-Isoleucyl-L-glycine, N-Benzyloxycarbonyl-L-isoleucyl-glycine, Cbz-L-Ile-Gly-OH
CAS Number 13254-04-1[1][2]
Molecular Formula C₁₆H₂₂N₂O₅[1][2]
Molecular Weight 322.36 g/mol
Appearance White to off-white powder (Typical)N/A
Boiling Point 582°C at 760 mmHg (Predicted)[3]
Density 1.203 g/cm³ (Predicted)[3]
Flash Point 305.8°C (Predicted)[3]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This involves two primary stages: the protection of the N-terminal amino acid (L-isoleucine) and the subsequent coupling to the C-terminal amino acid (glycine).

Causality in Synthesis Design:
  • N-α-Protection: L-isoleucine's amino group must first be protected to prevent self-polymerization and to direct the reaction to the formation of the desired dipeptide. The benzyloxycarbonyl (Z) group is selected for its stability under various coupling conditions and its susceptibility to removal via catalytic hydrogenation, a method that generally does not affect other sensitive functional groups within a peptide.

  • Carboxyl Group Activation: For the peptide bond to form efficiently, the carboxylic acid of the N-protected isoleucine (Z-Ile-OH) must be "activated." This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an auxiliary nucleophile such as N-hydroxysuccinimide (NHS). This in-situ activation forms a highly reactive ester intermediate, which is then readily attacked by the amino group of glycine.

  • Purification: Following the coupling reaction, the crude product contains the desired dipeptide, unreacted starting materials, and byproducts from the coupling reagents (e.g., dicyclohexylurea, DCU, if DCC is used). Purification is essential and is typically achieved by exploiting differences in solubility and polarity. An acid-base extraction removes unreacted acidic and basic components, while the insolubility of byproducts like DCU in common organic solvents allows for their removal by filtration. Final purification is often achieved through recrystallization.

Workflow Diagram: Synthesis and Purification of this compound

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: - Z-L-Isoleucine (Z-Ile-OH) - Glycine (Gly-OH) - Coupling Reagents (DCC/NHS) reaction Peptide Coupling Reaction (e.g., in THF/DMF) start->reaction 1. Activation & Coupling quench Reaction Quenching & Solvent Removal reaction->quench 2. Completion filtration Filtration (Remove DCU byproduct) quench->filtration 3. Dissolve in Organic Solvent extraction Liquid-Liquid Extraction (Acid-Base Wash) filtration->extraction 4. Remove Soluble Impurities cryst Recrystallization (e.g., from Ethyl Acetate/Hexane) extraction->cryst 5. Isolate Crude Product final Final Product: Pure this compound cryst->final 6. Final Polishing

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Activation of Z-L-Isoleucine:

    • In a round-bottom flask, dissolve Z-L-Isoleucine (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling with Glycine:

    • In a separate flask, dissolve Glycine (1.2 eq) in a suitable solvent, such as a 1:1 mixture of water and dioxane, with the addition of a base like sodium bicarbonate (2.5 eq) to deprotonate the amino group.

    • Filter the activated Z-L-Isoleucine-NHS ester solution from Step 1 to remove the DCU precipitate.

    • Slowly add the filtered solution to the glycine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Remove the organic solvent from the reaction mixture under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2 using 1M HCl. A precipitate of the crude product should form.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a self-validating piece of evidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of peptides and their derivatives. Reversed-Phase HPLC (RP-HPLC) is the most common mode used.

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid, TFA). More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.

  • Expected Result: A successful purification will result in a single, sharp peak in the HPLC chromatogram, indicating a high degree of purity. The presence of other peaks would suggest impurities, such as unreacted starting materials or side-products.

Illustrative HPLC Protocol:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm (the latter for the aromatic Z-group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • Principle: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values confirm the presence of all expected functional groups and their connectivity.

  • Expected ¹H NMR Features:

    • Aromatic Protons: A multiplet corresponding to the 5 protons of the benzyl group of the Z-protector, typically in the 7.2-7.4 ppm range.

    • Benzyl CH₂: A singlet around 5.1 ppm for the two protons of the benzylic methylene group.

    • Amide NH: Two distinct signals for the two amide protons (one from the Z-group, one from the peptide bond), which may be broad.

    • α-Protons: Two distinct signals for the α-protons of isoleucine and glycine.

    • Isoleucine Side Chain: Complex multiplets corresponding to the β-CH, γ-CH₂, and the two methyl groups (δ-CH₃ and γ'-CH₃) of the isoleucine side chain.

    • Glycine CH₂: A doublet (due to coupling with the adjacent NH proton) for the two protons of the glycine residue.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Principle: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific chemical bonds at characteristic frequencies.

  • Expected IR Absorption Bands (cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching (amides).

    • ~3000-2800 cm⁻¹: C-H stretching (aliphatic).

    • ~1740 cm⁻¹: C=O stretching (carboxylic acid).

    • ~1690 cm⁻¹: C=O stretching (urethane carbonyl of Z-group).

    • ~1650 cm⁻¹: C=O stretching (amide I band of peptide bond).

    • ~1530 cm⁻¹: N-H bending (amide II band).

Biological Activity and Applications

As a protected dipeptide, the primary application of this compound is as a chemical intermediate in the synthesis of more complex peptides. It is a fundamental building block used in both solution-phase and solid-phase peptide synthesis (SPPS).

While the protected form itself is not typically biologically active, the Ile-Gly sequence it carries can be part of a larger, biologically active peptide. The Ile-Gly motif may be found in various natural peptides and proteins, where it can contribute to substrate recognition by enzymes or mediate protein-protein interactions. Once incorporated into a larger peptide and deprotected, this sequence can play a role in the final molecule's structure and function. For instance, dipeptides are studied for their role as potential biomarkers and for their physiological or cell-signaling effects.

Storage, Handling, and Stability

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, storage at -20°C is recommended.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of dust and contact with skin and eyes.

  • Stability: The compound is generally stable under recommended storage conditions. The primary liabilities are the amide and ester (urethane) bonds, which can be susceptible to hydrolysis under strong acidic or basic conditions. The Z-group is stable to mild acid and base but can be cleaved by strong acids or, most commonly, by catalytic hydrogenation.

Conclusion

Z-L-Isoleucyl-L-glycine is a well-defined chemical entity whose utility is firmly established in the field of synthetic peptide chemistry. Its value lies in the strategic placement of the Z-protecting group, which allows for its use as a reliable building block in the methodical construction of peptides. The successful application of this intermediate depends on a thorough understanding of its properties and the implementation of robust synthesis, purification, and analytical protocols as outlined in this guide. Adherence to these principles ensures the high purity and structural integrity required for advanced research and development applications.

References

  • Chemcd. (2014). This compound, 13254-04-1. [Online] Available at: [Link]]

  • iChemical. (n.d.). N-Z-Isoleucin-Glycin, CAS No. 13254-04-1. [Online] Available at: [Link]3]

Sources

Synthesis of N-benzyloxycarbonyl-Isoleucyl-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solution-Phase Synthesis of N-benzyloxycarbonyl-L-Isoleucyl-Glycine

Introduction

The synthesis of peptides is a cornerstone of chemical biology and drug discovery. Dipeptides, the simplest members of the peptide family, serve as crucial building blocks for larger polypeptides and as standalone targets for investigating biological activity. This guide provides a comprehensive, in-depth technical overview of the solution-phase synthesis of N-benzyloxycarbonyl-L-Isoleucyl-Glycine (Z-Ile-Gly-OH), a protected dipeptide.

This document is structured to provide not just a protocol, but a strategic rationale for the synthetic choices made. We will explore the fundamental pillars of peptide synthesis: the strategic selection of protecting groups, the mechanism of peptide bond formation, and the methods for purification and characterization. The protocols described are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for success.

Section 1: Strategic Considerations in Dipeptide Synthesis

The successful synthesis of a dipeptide hinges on the precise and controlled formation of an amide bond between two different amino acids. This requires a carefully orchestrated strategy to prevent unwanted side reactions, such as self-coupling, and to preserve the stereochemical integrity of the chiral centers.

Pillar 1: The Imperative of N-Terminal Protection

The primary challenge in coupling two different amino acids is directing the reaction. To prevent L-Isoleucine from coupling with itself, its nucleophilic amino group must be temporarily masked. The benzyloxycarbonyl (Cbz or Z) group is a classic and highly effective choice for this purpose.

Why the Benzyloxycarbonyl (Cbz) Group? The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis. Its utility stems from several key properties:

  • Ease of Introduction: It can be readily introduced under mild basic conditions (Schotten-Baumann reaction) using benzyl chloroformate (Cbz-Cl).[1]

  • Stability: It is robust and stable to the conditions of peptide coupling and the basic conditions used for ester saponification.

  • Facile Removal: It is cleanly removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method orthogonal to many other protecting groups, yielding the free amine, toluene, and carbon dioxide.[1][2]

The protection step follows a straightforward nucleophilic acyl substitution mechanism, where the isoleucine amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Pillar 2: Carboxyl Group Activation and Racemization Suppression

Forming a peptide (amide) bond directly from a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. The carboxylic acid must first be "activated" to create a better leaving group. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for this purpose.[3][4]

DCC reacts with the carboxyl group of Z-L-Isoleucine to form a highly reactive O-acylisourea intermediate. While this intermediate can react with the amine of glycine, it is also notoriously prone to causing epimerization (loss of stereochemical purity) at the alpha-carbon of the activated amino acid.[4]

The Critical Role of 1-Hydroxybenzotriazole (HOBt) To mitigate the risk of racemization and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed alongside DCC.[5] The addition of HOBt intercepts the reactive O-acylisourea intermediate to form an HOBt-active ester.[6] This new intermediate is more stable than the O-acylisourea, reducing the opportunity for racemization, yet sufficiently reactive to couple efficiently with the glycine component.[4][5] This two-stage activation is a cornerstone of modern peptide coupling chemistry.

Pillar 3: C-Terminal Protection Strategy

Just as the N-terminus of isoleucine is protected, the C-terminus of glycine must also be protected during the coupling step. If the glycine carboxyl group were left free, it could be activated by DCC, leading to unwanted side products. A common strategy is to use an ester, such as a methyl or ethyl ester.[7] This ester can be easily prepared and is stable during the coupling reaction. Following the successful formation of the protected dipeptide ester (Z-Ile-Gly-OEt), the ester is removed by saponification (hydrolysis with a base like NaOH) to yield the final desired product with a free carboxylic acid.

Section 2: Detailed Experimental Protocol

This protocol is divided into four main stages, outlining the complete synthesis from starting amino acids to the final purified dipeptide.

Overall Synthetic Workflow

G cluster_0 Stage A: N-Protection cluster_1 Stage B: C-Protection cluster_2 Stage C: Coupling cluster_3 Stage D: Deprotection & Purification Ile L-Isoleucine Z_Ile Z-L-Isoleucine Ile->Z_Ile Cbz-Cl, NaHCO₃ THF/H₂O Z_Ile_Gly_Ester Z-Ile-Gly-OEt Z_Ile->Z_Ile_Gly_Ester DCC, HOBt NMM, DCM Gly Glycine Gly_Ester H-Gly-OEt·HCl Gly->Gly_Ester SOCl₂, EtOH Gly_Ester->Z_Ile_Gly_Ester Z_Ile_Gly This compound (Final Product) Z_Ile_Gly_Ester->Z_Ile_Gly 1. NaOH (aq) 2. Acidification 3. Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Stage A: Synthesis of N-benzyloxycarbonyl-L-Isoleucine (Z-Ile-OH)

This procedure is based on the standard Schotten-Baumann conditions for N-protection of amino acids.[1]

  • Dissolution: In a 250 mL flask, dissolve L-Isoleucine (e.g., 6.55 g, 50 mmol) in 50 mL of 2M Sodium Hydroxide (NaOH) solution. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Protection Reaction: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (Cbz-Cl, e.g., 9.4 g or 8.0 mL, 55 mmol) and a 2M NaOH solution (27.5 mL, 55 mmol) dropwise and simultaneously over 30-45 minutes. Ensure the pH of the reaction mixture remains alkaline (pH 9-10).

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M Hydrochloric Acid (HCl). A white precipitate of Z-L-Isoleucine will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-L-Isoleucine.

Stage B: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl)

This procedure employs thionyl chloride for the esterification of the carboxylic acid.[7]

  • Suspension: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet, suspend Glycine (e.g., 7.5 g, 100 mmol) in 150 mL of anhydrous ethanol.

  • Esterification: Cool the suspension to -5 °C in an ice-salt bath. Add thionyl chloride (SOCl₂, e.g., 8.7 mL, 120 mmol) dropwise over 30 minutes, ensuring the temperature does not rise above 0 °C.

  • Reflux: After addition, allow the mixture to warm to room temperature, then heat to reflux for 4 hours. The suspension should become a clear solution.

  • Isolation: Cool the solution and evaporate the solvent under reduced pressure to obtain a white solid.

  • Purification: Recrystallize the crude solid from a hot ethanol/diethyl ether mixture to yield pure Glycine Ethyl Ester Hydrochloride.

Stage C: Coupling of Z-Ile-OH and H-Gly-OEt·HCl

This protocol uses the DCC/HOBt method for efficient peptide bond formation.[8]

  • Dissolution: Dissolve Z-L-Isoleucine (e.g., 13.25 g, 50 mmol), Glycine Ethyl Ester Hydrochloride (7.0 g, 50 mmol), and HOBt (7.65 g, 50 mmol) in 200 mL of anhydrous Dichloromethane (DCM) in a 500 mL flask.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM, 5.5 mL, 50 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Coupling Reaction: In a separate beaker, dissolve DCC (10.3 g, 50 mmol) in 50 mL of anhydrous DCM. Add this DCC solution to the reaction mixture dropwise over 20 minutes, keeping the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stirring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (16-18 hours).

  • Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up: Combine the filtrate and washings. Wash the organic solution sequentially with 1N HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Z-Ile-Gly-OEt, typically as an oil or a waxy solid.

Stage D: Saponification of Z-Ile-Gly-OEt to this compound
  • Hydrolysis: Dissolve the crude Z-Ile-Gly-OEt in 100 mL of a 1:1 mixture of methanol and water. Add 1M NaOH solution (approx. 55 mL, 55 mmol) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Washing: Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted starting ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1N HCl. A white precipitate of this compound will form.

  • Isolation: Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Purification and Characterization

Purification by Recrystallization

The final product, this compound, can be purified to a high degree by recrystallization.[9] An ethyl acetate/hexane solvent system is often effective.

  • Dissolution: In a flask, dissolve the crude, dried product in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

  • Cooling: Allow the flask to stand at room temperature for several hours, then place it in an ice bath or refrigerator (4 °C) for complete crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry thoroughly under vacuum.

Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Optical Rotation: To confirm the preservation of stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Section 4: Data Summary & Visualization

Quantitative Data Summary
ReagentM.W. ( g/mol )Moles (mmol)Equiv.Amount Used
Stage A
L-Isoleucine131.17501.06.55 g
Benzyl Chloroformate170.59551.19.4 g (8.0 mL)
Stage B
Glycine75.071001.07.5 g
Thionyl Chloride118.971201.214.3 g (8.7 mL)
Stage C
Z-L-Isoleucine265.31501.013.25 g
H-Gly-OEt·HCl139.58501.07.0 g
HOBt153.14501.07.65 g
DCC206.33501.010.3 g
NMM101.15501.05.05 g (5.5 mL)
Final Product
This compound322.36--Theoretical Yield: 16.1 g
Mechanism of DCC/HOBt Mediated Coupling

G Z_Ile Z-Ile-OH (N-Protected Isoleucine) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Ile->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt Active Ester (Racemization Suppressed) O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU HOBt HOBt HOBt->HOBt_Ester Z_Peptide Z-Ile-Gly-OEt (Protected Dipeptide) HOBt_Ester->Z_Peptide + H-Gly-OEt Gly_Ester H-Gly-OEt (Glycine Ester) Gly_Ester->Z_Peptide

Caption: Mechanism of DCC coupling with HOBt activation.

Conclusion

The synthesis of N-benzyloxycarbonyl-L-Isoleucyl-Glycine is a classic example of solution-phase peptide chemistry that illustrates fundamental principles of protecting group strategy and coupling chemistry. By employing the robust Cbz group for N-terminal protection, an ethyl ester for C-terminal protection, and the highly effective DCC/HOBt coupling methodology, this dipeptide can be synthesized in high yield and purity. The detailed protocols and strategic explanations provided in this guide offer a solid foundation for researchers to successfully prepare this and other similar peptide structures.

References

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023). YouTube.
  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023). YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • Mechanism of peptide bond formation through carbodiimide.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Application Notes and Protocols for the Laboratory Synthesis of Glycyl-L-Isoleucine. Benchchem.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine. Benchchem.
  • Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. Benchchem.

Sources

Whitepaper: Elucidating the Mechanism of Action for the N-Protected Dipeptide Z-Ile-Gly-OH in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Part 1: Foundational Characterization and Hypothesis Generation

Before any meaningful biological investigation can commence, a thorough foundational analysis of the test compound is paramount. This initial phase ensures data integrity and informs the strategic direction of subsequent MoA studies.

Physicochemical Profiling and Quality Control

The first step is to establish the fundamental properties of the Z-Ile-Gly-OH sample. This is a non-negotiable quality control step that prevents the misinterpretation of experimental results due to compound instability or impurities.

Key Experimental Protocols:

  • Purity Assessment via HPLC-MS:

    • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute to create a working concentration of 10 µM in the mobile phase.

    • Chromatography: Inject 5-10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Gradient Elution: Run a water:acetonitrile gradient (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 15-20 minutes.

    • Detection: Monitor absorbance at 214 nm and 254 nm (for the phenyl ring of the Z-group). Concurrently, perform mass spectrometry (MS) analysis to confirm the expected mass-to-charge ratio (m/z) for this compound.

    • Analysis: Purity should be >95% as determined by the area under the curve of the primary peak. The MS data must confirm the identity of this peak.

  • Solubility and Stability Assessment:

    • Kinetic Solubility: Use nephelometry to determine the solubility in various aqueous buffers (e.g., PBS, pH 7.4). This informs the maximum achievable concentration in biological assays.

    • Stability: Incubate the compound in key assay buffers and in the presence of liver microsomes (to assess metabolic stability) over a time course (e.g., 0, 1, 4, 24 hours). Quantify the remaining parent compound at each time point using the established HPLC-MS method. This determines the experimental window in which the compound is stable.

Structural Analysis and In Silico Target Prediction

The chemical structure of this compound provides critical clues to its potential biological targets. The presence of a dipeptide backbone (Ile-Gly) capped with a bulky hydrophobic N-terminal benzyloxycarbonyl (Z) group strongly suggests a potential interaction with proteases. Many proteases recognize and bind short peptide sequences, and the Z-group can mimic an extended peptide chain or interact with hydrophobic pockets near the active site.

Workflow for Target Hypothesis Generation:

This workflow outlines the process of moving from the compound's structure to a testable hypothesis.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Hypothesis Testing struct This compound Structure pred Target Prediction Tools (e.g., SwissTargetPrediction) struct->pred Input hypothesis Hypothesis Generation: 'Potential Protease Inhibitor' pred->hypothesis Generate screen Broad-Spectrum Biochemical Screen (e.g., Protease Panel) hypothesis->screen Inform hit_id Identify 'Hits' (e.g., >50% Inhibition) screen->hit_id Analyze dose Dose-Response Assay (Determine IC50) hit_id->dose Confirm validation Orthogonal Validation (e.g., Direct Binding Assay) dose->validation Validate

Caption: Workflow for generating and testing an initial biological hypothesis.

Actionable Steps:

  • Utilize Target Prediction Servers: Input the SMILES or structure file of this compound into publicly available servers like SwissTargetPrediction. These tools compare the query structure to a database of known ligands and predict a ranked list of potential protein targets based on chemical similarity.

  • Hypothesize a Target Class: Based on the dipeptide structure and in silico results, formulate a primary hypothesis. Primary Hypothesis: this compound acts as a competitive inhibitor of a specific class of proteases (e.g., serine or cysteine proteases) by occupying the active site.

  • Perform Broad-Spectrum Screening: Test the compound at a single high concentration (e.g., 10-30 µM) against a commercially available panel of diverse human proteases. This is a cost-effective method to rapidly identify potential "hits" for further investigation.

Part 2: Target Identification, Validation, and Mechanistic Characterization

Once initial hits are identified, the focus shifts to validating these interactions and understanding the precise biochemical mechanism. This phase is critical for confirming that the observed biological effect is a direct result of the compound binding to its putative target.

Determining Potency and Inhibition Kinetics

For any validated hit from the initial screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: Protease Inhibition Assay and IC50 Determination:

  • Reagents: Target protease, fluorogenic peptide substrate, assay buffer, this compound.

  • Compound Preparation: Perform a serial dilution of this compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

  • Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, the serially diluted compound, and the target protease. Allow this to pre-incubate for 15-30 minutes at room temperature to permit binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). The rate of reaction (slope of the linear phase) is proportional to enzyme activity.

  • Data Analysis:

    • Normalize the reaction rates, setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Table 1: Example IC50 Data Summary

Target Protease This compound IC50 (µM) Positive Control IC50 (µM)
Protease X 5.2 ± 0.4 0.1 ± 0.02
Protease Y > 100 0.5 ± 0.06

| Protease Z | 15.8 ± 1.9 | 0.3 ± 0.04 |

Following IC50 determination, mechanism of inhibition (MoI) studies are performed to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations (Michaelis-Menten kinetics) and analyzing the results using Lineweaver-Burk or other graphical plots.

Confirming Direct Target Engagement

Biochemical inhibition does not unequivocally prove direct binding. Orthogonal, biophysical methods are required to confirm a direct interaction and to quantify its affinity and kinetics.

Key Methodologies:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics. The purified target protein is immobilized on a sensor chip, and various concentrations of this compound are flowed over the surface. The resulting sensorgrams are used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding. It is the gold standard for measuring binding thermodynamics, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target within the complex environment of a live cell. Cells are treated with the compound or a vehicle control, followed by heating to various temperatures. A ligand-bound protein is typically stabilized and will remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at each temperature is quantified by Western blot or mass spectrometry, demonstrating target engagement in a physiological context.

Diagram: Target Validation Workflow

G start Identified 'Hit' from Biochemical Screen ic50 Determine Potency (IC50) start->ic50 Quantify moi Elucidate Inhibition Kinetics (e.g., Competitive) ic50->moi Characterize spr Confirm Direct Binding & Measure Kinetics (SPR/ITC) moi->spr Validate (Biophysical) cetsa Verify Target Engagement in Cells (CETSA) spr->cetsa Validate (Cellular) validated Validated Target cetsa->validated

Caption: A sequential workflow for validating a putative drug target.

Part 3: Elucidating the Cellular Mechanism of Action

With a validated molecular target, the investigation moves into the cellular context to understand the downstream consequences of target engagement.

Cellular Phenotypic and Pathway Analysis

The goal is to connect the biochemical inhibition of the target to a measurable cellular response.

Experimental Approach:

  • Select a Relevant Cell Line: Choose a cell line where the target protein is known to be expressed and functionally relevant.

  • Develop a Target-Relevant Assay: Design an assay that measures the downstream consequences of inhibiting the target. For example, if the target protease is involved in activating a signaling pathway, a Western blot could be used to measure the phosphorylation status of a key downstream substrate. If the target is involved in cell invasion, a transwell migration assay would be appropriate.

  • Perform Dose-Response Studies: Treat the cells with increasing concentrations of this compound and measure the effect in the chosen cellular assay. The resulting half-maximal effective concentration (EC50) should ideally correlate with the biochemical IC50 and the cellular target engagement data.

  • Pathway Analysis via Western Blotting: Probe for multiple upstream and downstream markers of the pathway of interest to understand how the compound modulates the signaling cascade.

Unbiased "Omics" Approaches for MoA Discovery

When the downstream pathways are unknown or to discover unexpected off-target effects, unbiased systems-level approaches are invaluable.

  • Transcriptomics (RNA-Seq): Cells are treated with this compound or a vehicle control. RNA is then extracted, sequenced, and analyzed to identify genes that are significantly up- or down-regulated. Pathway analysis tools (e.g., GSEA, IPA) can then be used to identify entire biological pathways that are modulated by the compound.

  • Proteomics/Phosphoproteomics: Using mass spectrometry, one can quantify changes in the abundance of thousands of proteins or, more specifically, changes in their phosphorylation status upon compound treatment. This provides a direct readout of modulated signaling pathways and can reveal the immediate downstream substrates of the target.

Diagram: Integrated MoA Elucidation Strategy

G cluster_0 Biochemical & Biophysical cluster_1 Cellular & Systems Biology cluster_2 Integrated Understanding target Validated Target (e.g., Protease X) pheno Phenotypic Assay (e.g., Cell Viability, Migration) target->pheno leads to pathway Targeted Pathway Analysis (Western Blot) target->pathway modulates omics Unbiased 'Omics' (RNA-Seq, Proteomics) target->omics causes global changes moa Defined Mechanism of Action pheno->moa pathway->moa omics->moa

Caption: Integrating biochemical, cellular, and omics data for MoA definition.

Conclusion

While this compound is cataloged as a synthetic reagent, its dipeptide structure presents a plausible basis for interaction with biological targets, most notably proteases. This guide has detailed a comprehensive, multi-layered strategy to rigorously investigate this potential. By progressing systematically from foundational characterization and in silico prediction through biochemical validation, cellular target engagement, and systems-level pathway analysis, researchers can build a scientifically sound and defensible model of the compound's mechanism of action. This framework is not only applicable to this compound but serves as a universal template for the MoA elucidation of any novel chemical entity in drug discovery and chemical biology.

References

This section would be populated with citations for the specific techniques and databases mentioned.

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • High-Performance Liquid Chromatography (HPLC): Malviya, R., Bansal, V., Pal, O. P., & Sharma, P. K. (2010). High performance liquid chromatography: A short review. Journal of Global Pharma Technology, 2(5), 22-26. [Link]

  • Surface Plasmon Resonance (SPR): Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC): PURE, M. (2006). Isothermal titration calorimetry in drug discovery. Drug Discovery Today: Technologies, 3(3), 303-311. [Link]

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • RNA-Sequencing: Stark, R., Grzelak, M., & Hadfield, J. (2019). RNA sequencing: the teenage years. Nature Reviews Genetics, 20(11), 631–656. [Link]

Discovery and history of Z-protected dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Z-Protected Dipeptides

Abstract

The ability to chemically synthesize peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and materials science. This capability, however, was not always within our grasp. The challenge lay in controlling the reactive amino and carboxyl groups of amino acids to form peptide bonds in a specific order. This guide delves into the pivotal discovery that unlocked this challenge: the invention of the benzyloxycarbonyl (Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. We will explore the historical context of this discovery, the chemical principles that make the Z-group an effective and elegant tool, the experimental workflows for the synthesis of Z-protected dipeptides, and the enduring legacy of this foundational work in contemporary scientific research.

The Pre-Bergmann Era: A Puzzle in Peptide Chemistry

Prior to the 1930s, the synthesis of peptides was a formidable and largely uncontrolled process. The pioneering work of Emil Fischer at the turn of the 20th century demonstrated the existence of the peptide bond and resulted in the synthesis of a few small peptides. However, Fischer's methods, which often involved harsh conditions and lacked precise control, were not suitable for the stepwise construction of longer, sequence-defined peptides. The primary obstacle was the amphoteric nature of amino acids; in any reaction mixture, the N-terminus of one amino acid could react with the C-terminus of another in an indiscriminate manner, leading to a complex mixture of products. The field desperately needed a "temporary shield" for the amino group—a protecting group that could be introduced at the start of a synthesis and then cleanly removed at the end without damaging the newly formed peptide bond.

A Breakthrough in Berlin: The Birth of the Benzyloxycarbonyl (Z) Group

The solution to this long-standing problem emerged from the laboratory of Max Bergmann, a former student of Emil Fischer, at the Kaiser Wilhelm Institute for Leather Research in Berlin. In 1932, Bergmann and his collaborator, Leonidas Zervas, published a landmark paper detailing a novel method for peptide synthesis that introduced the benzyloxycarbonyl (or carbobenzoxy, Cbz) protecting group, which they abbreviated as "Z" in honor of Zervas.

Their ingenious approach involved reacting an amino acid with benzyl chloroformate in a mildly alkaline aqueous solution. This reaction, known as the Schotten-Baumann reaction, efficiently attaches the Z-group to the nitrogen atom of the amino acid. The brilliance of the Z-group lies in its unique stability and selective removal. It is stable to the basic conditions often used in peptide coupling reactions but can be cleanly cleaved by catalytic hydrogenation (using hydrogen gas and a palladium catalyst). This cleavage is remarkably mild, yielding the free amine, carbon dioxide, and toluene, all of which are easily removed from the reaction mixture. This process of selective removal is a form of hydrogenolysis.

The discovery of the Z-group was a watershed moment, transforming peptide synthesis from a speculative art into a systematic science. For the first time, chemists could build peptides one amino acid at a time in a controlled, stepwise fashion.

The Synthesis of a Z-Protected Dipeptide: An Experimental Workflow

The synthesis of a Z-protected dipeptide involves a logical three-stage process: protection of the first amino acid, coupling with the second amino acid, and selective deprotection.

Stage 1: N-Terminal Protection

The first step is to "cap" the N-terminus of the first amino acid (AA1) with the Z-group. This prevents it from participating in unwanted side reactions during the subsequent coupling step.

Experimental Protocol: Synthesis of Z-Glycine

  • Dissolution: Dissolve Glycine (1.0 eq) in 2 M NaOH (2.0 eq) solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2 M NaOH solution (1.1 eq) over a period of 30-45 minutes. The pH of the mixture should be maintained between 9 and 10.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of Z-Glycine will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 2: Peptide Bond Formation (Coupling)

With the N-terminus of AA1 protected, it can now be selectively reacted with the N-terminus of a second amino acid (AA2), whose C-terminus is typically protected as a simple ester (e.g., a methyl or ethyl ester) to prevent self-polymerization.

Experimental Protocol: Synthesis of Z-Gly-Phe-OMe

  • Activation: Dissolve Z-Glycine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 20 minutes to form the activated ester.

  • Coupling: To this mixture, add a solution of Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl, 1.0 eq) and a base like triethylamine (TEA, 1.1 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.

  • Purification: Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.

Stage 3: N-Terminal Deprotection

The final step in this sequence is the removal of the Z-group to liberate the N-terminus of the newly formed dipeptide. This allows for either the termination of the synthesis or the addition of a third amino acid.

Experimental Protocol: Deprotection of Z-Gly-Phe-OMe

  • Setup: Dissolve the Z-protected dipeptide (Z-Gly-Phe-OMe, 1.0 eq) in a solvent such as methanol or ethyl acetate. Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain the reaction under a positive pressure of hydrogen (typically a balloon is sufficient for small-scale reactions) and stir vigorously.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide ester (H-Gly-Phe-OMe).

Visualizing the Workflow

The logical flow of Z-protected dipeptide synthesis can be effectively visualized.

Z_Dipeptide_Synthesis cluster_protection Stage 1: N-Terminal Protection cluster_coupling Stage 2: Peptide Bond Formation cluster_deprotection Stage 3: N-Terminal Deprotection AA1 Amino Acid 1 (e.g., Glycine) Z_AA1 Z-Protected Amino Acid 1 (Z-Glycine) AA1->Z_AA1  NaOH Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_AA1 Z_AA1_c Z-Protected Amino Acid 1 Z_Dipeptide Z-Protected Dipeptide (Z-Gly-Phe-OMe) Z_AA1_c->Z_Dipeptide AA2 Amino Acid 2 Ester (e.g., H-Phe-OMe) AA2->Z_Dipeptide Coupling Coupling Agent (e.g., DCC) Coupling->Z_Dipeptide Z_Dipeptide_d Z-Protected Dipeptide Dipeptide Free N-Terminus Dipeptide (H-Gly-Phe-OMe) Z_Dipeptide_d->Dipeptide Toluene Toluene + CO₂ Z_Dipeptide_d->Toluene Byproducts H2_PdC H₂, Pd/C H2_PdC->Dipeptide

Caption: Workflow for Z-protected dipeptide synthesis.

Data Summary: Early Successes of the Bergmann-Zervas Method

The immediate impact and utility of the Z-group were demonstrated by the successful synthesis of various di- and tripeptides with good yields and high purity, a significant improvement over previous methods.

Dipeptide SynthesizedN-Protected Amino AcidC-Protected Amino AcidReported Yield (%)
Z-GlycylglycineZ-GlycineGlycine ethyl ester~80%
Z-AlanylglycineZ-AlanineGlycineHigh
Z-Glycyl-l-leucineZ-Glycinel-LeucineHigh
Z-l-LeucylglycineZ-l-LeucineGlycine ethyl ester~85%

Note: The yields from early 20th-century publications are often reported descriptively ("high," "good") rather than with precise percentages. The values provided are representative of the success of the method.

Enduring Legacy in the Modern Era

While modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is dominated by other protecting groups like Fmoc and Boc due to their suitability for automated processes, the Z-group remains a vital tool in the chemist's arsenal. Its unique stability profile makes it valuable in solution-phase synthesis and for the protection of side chains, especially lysine. Furthermore, the principles established by Bergmann and Zervas—the strategic use of a temporary protecting group to enable controlled, directional synthesis—laid the conceptual groundwork for all subsequent developments in peptide and protein chemistry. The discovery of Z-protected dipeptides was not merely an incremental improvement; it was the paradigm shift that made the rational chemical synthesis of proteins a tangible goal, profoundly influencing the fields of biochemistry, medicine, and drug development for nearly a century.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]

  • Theodoridis, G. (2000). Nitrogen protecting groups: recent developments and new applications. Tetrahedron, 56(17), 2339-2378. [Link]

Navigating the Solubility Landscape of Z-Ile-Gly-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Solubility in the Application of Z-Ile-Gly-OH

This compound, a benzyloxycarbonyl-protected dipeptide, is a valuable building block in synthetic peptide chemistry and drug discovery. Its utility in these fields is fundamentally linked to its solubility. A thorough understanding of its behavior in different organic solvents is paramount for:

  • Homogeneous Reaction Conditions: Achieving complete dissolution of reactants is crucial for predictable and reproducible chemical reactions, such as peptide couplings and deprotection steps.

  • Purification Efficiency: Solubility dictates the choice of solvent systems for chromatographic purification techniques like High-Performance Liquid Chromatography (HPLC), enabling the effective separation of the desired product from impurities.

  • Formulation Development: For therapeutic applications, understanding the solubility of a peptide or its intermediates is a critical first step in developing stable and bioavailable drug formulations.

  • Analytical Characterization: Accurate determination of concentration and purity through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) relies on the complete solubilization of the analyte.

The hydrophobic nature of the isoleucine side chain and the benzyloxycarbonyl (Z) protecting group significantly influences the solubility profile of this compound, making a systematic study of its behavior in organic solvents essential.

Theoretical Framework: Unpacking the Determinants of this compound Solubility

The solubility of a peptide in an organic solvent is a complex interplay of intermolecular forces between the solute (this compound) and the solvent molecules. Several key factors govern this process:

  • Amino Acid Composition: The presence of the bulky, nonpolar isoleucine residue imparts a significant hydrophobic character to the dipeptide.[1][2] This hydrophobicity is a primary driver for its solubility in organic media.

  • The Benzyloxycarbonyl (Z) Protecting Group: The aromatic ring of the Z-group further enhances the nonpolar nature of the molecule, favoring interactions with organic solvents.

  • Hydrogen Bonding: The amide bonds and the terminal carboxylic acid of this compound are capable of forming hydrogen bonds.[3] Solvents that can act as hydrogen bond donors or acceptors can influence solubility.

  • Solvent Polarity: The principle of "like dissolves like" is central. Nonpolar or moderately polar organic solvents are generally more effective at solvating hydrophobic peptides like this compound.[4]

  • Temperature: Solubility is often temperature-dependent. For many peptides, solubility increases with temperature due to the increased kinetic energy of the solvent molecules, which can overcome the lattice energy of the solid solute.[2][5]

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on the principles outlined above and general knowledge of protected peptide solubility. The following table provides a qualitative and semi-quantitative guide to the expected solubility of this compound in a range of common organic solvents.

SolventPolarity IndexHydrogen BondingExpected SolubilityRationale & Insights
Dimethyl Sulfoxide (DMSO) 7.2AcceptorHigh DMSO is a highly polar aprotic solvent with excellent solvating power for a wide range of organic molecules, including hydrophobic peptides.[1][6] It is often the solvent of choice for difficult-to-dissolve peptides.
N,N-Dimethylformamide (DMF) 6.4AcceptorHigh Similar to DMSO, DMF is a polar aprotic solvent that effectively solvates peptides.[4][5] It is a common solvent for solid-phase peptide synthesis and subsequent manipulations.
Methanol (MeOH) 5.1Donor & AcceptorModerate to High As a polar protic solvent, methanol can engage in hydrogen bonding with the peptide backbone. Its alkyl group provides some nonpolar character, aiding in the dissolution of the hydrophobic regions of this compound.[4]
Ethanol (EtOH) 4.3Donor & AcceptorModerate Ethanol is slightly less polar than methanol, which may slightly reduce its ability to solvate the polar functionalities of the dipeptide. However, its increased hydrocarbon character can favor interaction with the hydrophobic moieties.
Isopropanol (IPA) 3.9Donor & AcceptorModerate to Low With a larger alkyl group, isopropanol is less polar than methanol and ethanol. This can lead to lower solubility for peptides with significant polar character, but it may still be effective for more hydrophobic ones.[4]
Acetonitrile (ACN) 5.8AcceptorModerate to Low Acetonitrile is a polar aprotic solvent commonly used in reversed-phase HPLC. While it can dissolve many peptides, its solvating power for highly hydrophobic, protected peptides may be more limited compared to DMSO or DMF.[2][6]
Dichloromethane (DCM) 3.1Weak AcceptorLow to Moderate DCM is a nonpolar solvent that can be effective for dissolving highly protected, hydrophobic peptides with minimal polar groups. Its ability to solvate the peptide backbone is limited.
Tetrahydrofuran (THF) 4.0AcceptorLow to Moderate THF is a moderately polar aprotic solvent. Its efficacy will depend on the balance of polar and nonpolar interactions with this compound.
Hexane 0.1Non-polarVery Low/Insoluble As a nonpolar alkane, hexane lacks the ability to interact favorably with the polar amide bonds and the carboxylic acid group of the dipeptide.
Water 10.2Donor & AcceptorVery Low/Insoluble The significant hydrophobic character of the isoleucine side chain and the Z-group will lead to very poor solubility in water.[7]

Note: This table provides general guidance. Actual solubility can be influenced by factors such as the purity of the peptide, the presence of residual salts (e.g., trifluoroacetic acid from purification), and ambient temperature.

Experimental Determination of this compound Solubility: A Practical Workflow

A systematic approach is essential for accurately determining the solubility of this compound. The following protocol outlines a robust workflow for solubility screening and quantification.

Materials and Equipment
  • This compound (lyophilized powder)

  • Selected organic solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Calibrated micropipettes

  • Small glass vials with caps

  • HPLC system with a UV detector (for quantitative analysis)

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_screening Qualitative Screening cluster_quantification Quantitative Analysis A Weigh a precise amount of this compound C Add a fixed volume of solvent to a known mass of peptide A->C B Select a range of organic solvents B->C D Vortex and sonicate to aid dissolution C->D E Visually inspect for undissolved solid D->E F Prepare a saturated solution E->F If soluble G Centrifuge to pellet undissolved solid F->G H Carefully collect the supernatant G->H I Dilute the supernatant with a suitable solvent H->I J Analyze by HPLC and quantify against a standard curve I->J

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Detailed Protocol for Quantitative Solubility Determination
  • Preparation of a Saturated Solution:

    • To a small, pre-weighed glass vial, add an excess amount of this compound (e.g., 5-10 mg). The exact mass should be recorded.

    • Add a precise volume of the chosen organic solvent (e.g., 1.0 mL).

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 10-15 minutes to facilitate dissolution.[6]

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) with intermittent shaking to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solid.[1]

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring no solid particles are disturbed.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

    • Dilute the collected supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Molecular Interactions and Solubility: A Visual Representation

The solubility of this compound is governed by the balance of interactions between the dipeptide and the solvent molecules. The following diagram illustrates these key interactions.

Caption: Intermolecular forces influencing the solubility of this compound in different types of organic solvents.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for its effective use in research and development. This guide has provided a framework for predicting and experimentally determining its solubility, grounded in the fundamental principles of physical organic chemistry. While DMSO and DMF are likely to be excellent solvents, a systematic experimental approach is always recommended to ascertain the optimal solvent for a specific application. Future work in this area could involve the development of quantitative structure-property relationship (QSPR) models to more accurately predict the solubility of protected dipeptides like this compound, further streamlining experimental workflows and accelerating the pace of drug discovery and development.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Z-L-Isoleucyl-L-Glycine (Z-Ile-Gly-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data expected for the N-terminally protected dipeptide, Z-L-Isoleucyl-L-Glycine (Z-Ile-Gly-OH). In the absence of a publicly available, unified experimental dataset for this specific molecule, this document serves as a comprehensive, predictive framework for researchers, scientists, and professionals in drug development. By synthesizing data from constituent parts—the benzyloxycarbonyl (Z) group, the isoleucine and glycine residues—and drawing parallels with structurally analogous compounds, we will construct a robust, theoretical spectroscopic profile. This approach not only predicts the expected data but also explains the causal relationships between molecular structure and spectroscopic output, thereby providing a self-validating system for characterization.

Introduction

Z-L-Isoleucyl-L-Glycine is a dipeptide composed of L-isoleucine and L-glycine, with its N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus of isoleucine while the C-terminus of glycine is activated for further coupling. Accurate characterization of this molecule is paramount to ensure purity, confirm identity, and understand its conformational properties. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge for its synthesis and application.

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure is essential for interpreting its spectroscopic signatures. The diagram below illustrates the connectivity of atoms in this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis Dissolve Dissolve this compound in DMSO-d₆ H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Assign_Signals Assign Signals TwoD_NMR->Assign_Signals Structural_Confirmation Structural Confirmation Assign_Signals->Structural_Confirmation

Caption: Workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-H, and C=O bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300Strong, BroadVery broad due to hydrogen bonding. [1]
N-H (Amide/Carbamate)3200 - 3400Medium, BroadIndicates the presence of peptide and carbamate linkages.
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the phenyl ring C-H bonds. [2]
C-H (Aliphatic)2850 - 2960Medium-StrongStretching vibrations of the sp³ C-H bonds in the side chains.
C=O (Carboxylic Acid)~1710StrongCarbonyl stretch of the terminal carboxyl group.
C=O (Carbamate)~1690StrongCarbonyl stretch of the Z-group.
C=O (Amide I)~1650StrongPrimarily C=O stretching of the peptide bond. [3]
N-H Bend (Amide II)~1550Medium-StrongN-H bending coupled with C-N stretching of the peptide bond. [3]
C=C (Aromatic)1450 - 1600MediumRing stretching vibrations of the phenyl group.

Expertise & Experience: Causality Behind Predictions

  • O-H and N-H Stretching Region : The region above 3000 cm⁻¹ is diagnostic for O-H and N-H stretches. The carboxylic acid O-H will be a very broad feature due to extensive hydrogen bonding. The amide and carbamate N-H stretches will appear as a broader band centered around 3300 cm⁻¹.

  • Carbonyl Region : This is a key diagnostic region. The presence of three distinct carbonyl groups (carboxylic acid, carbamate, and amide) will likely result in a broad, possibly overlapping, set of strong absorptions between 1650 and 1750 cm⁻¹. The amide I band is a classic indicator of a peptide linkage.[3]

  • Amide II Band : The presence of a band around 1550 cm⁻¹ is also a strong indicator of a secondary amide, which is characteristic of the peptide bond.

Experimental Protocol: IR Data Acquisition

Trustworthiness: A Self-Validating System

  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the major absorption bands and correlate them with the functional groups present in this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis Place_Sample Place solid sample on ATR crystal Collect_Background Collect Background Spectrum Place_Sample->Collect_Background Collect_Sample Collect Sample Spectrum Collect_Background->Collect_Sample Identify_Bands Identify Absorption Bands Collect_Sample->Identify_Bands Functional_Group_Confirmation Confirm Functional Groups Identify_Bands->Functional_Group_Confirmation

Caption: Workflow for IR analysis of this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, as it typically produces intact molecular ions.[4][5][6]

Table 4: Predicted m/z Values for Key Ions of this compound

IonPredicted m/zNotes
[M+H]⁺337.17The protonated molecular ion. This will likely be the base peak.
[M+Na]⁺359.15The sodiated molecular ion, commonly observed in ESI-MS.
[M-H]⁻335.16The deprotonated molecular ion in negative ion mode.
b₂ ion247.14Fragmentation at the peptide bond, retaining the Z-Ile portion.
y₁ ion76.04Fragmentation at the peptide bond, retaining the Gly portion.

Molecular Formula : C₁₆H₂₂N₂O₅ Exact Mass : 338.15

Expertise & Experience: Causality Behind Predictions

  • Molecular Ion : In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺. The presence of a sodiated adduct, [M+Na]⁺, is also very common. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed.

  • Fragmentation : Tandem MS (MS/MS) would induce fragmentation, primarily at the amide bond. This leads to the formation of b- and y-type ions. The b₂ ion corresponds to the Z-Ile fragment, and the y₁ ion corresponds to the glycine fragment. Observing these fragments would confirm the amino acid sequence.

Experimental Protocol: Mass Spectrometry Data Acquisition

Trustworthiness: A Self-Validating System

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Setup : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).

  • Tandem MS (Optional but Recommended) : To confirm the sequence, perform an MS/MS experiment. Isolate the [M+H]⁺ ion (m/z 337.17) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion and key fragment ions. Compare the observed m/z values with the predicted values.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prepare_Solution Prepare dilute solution (e.g., in ACN/H₂O) Infuse_Sample Infuse into ESI source Prepare_Solution->Infuse_Sample Full_Scan Acquire Full Scan Mass Spectrum Infuse_Sample->Full_Scan MSMS Perform MS/MS on [M+H]⁺ Full_Scan->MSMS Identify_Ions Identify Molecular and Fragment Ions MSMS->Identify_Ions Confirm_Structure Confirm Molecular Weight & Sequence Identify_Ions->Confirm_Structure

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of Z-L-Isoleucyl-L-Glycine using NMR, IR, and Mass Spectrometry. By understanding the expected spectroscopic signatures and the underlying principles, researchers can confidently verify the identity, purity, and structure of this important protected dipeptide. The detailed protocols offer a systematic and self-validating approach to data acquisition and interpretation, ensuring scientific integrity in the synthesis and application of this compound.

References

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray mass spectrometry of peptides and proteins. Clinical Biochemistry, 36(2), 95-101. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. [Link]

  • Asakura, T., Kameda, T., & Ando, K. (2000). 13C NMR chemical shift calculations for peptides and proteins in solution. eMagRes, 1-11. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to spectroscopy. Cengage learning. [Link]

  • Smith, R. M. (2012). Understanding mass spectra: a basic approach. John Wiley & Sons. [Link]

  • Wishart, D. S., Bigam, C. G., Holm, A., Hodges, R. S., & Sykes, B. D. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of biomolecular NMR, 5(1), 67-81. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • University of Alberta. (n.d.). Infrared Absorption Table. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]

  • Stuart, B. H. (2004). Infrared spectroscopy: fundamentals and applications. John Wiley & Sons. [Link]

  • Krimm, S., & Bandekar, J. (1986). Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins. Advances in protein chemistry, 38, 181-364. [Link]

  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to infrared and Raman spectroscopy. Elsevier. [Link]

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A Technical Guide to the Purity and Quality Specifications of Z-L-Isoleucyl-L-Glycine (Z-ILE-GLY-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Peptide Intermediates

In the landscape of drug discovery and development, synthetic peptides and their derivatives are foundational building blocks. Z-L-Isoleucyl-L-Glycine (Z-ILE-GLY-OH), a benzyloxycarbonyl-protected dipeptide, serves as a crucial intermediate in the synthesis of more complex peptide structures. The benzyloxycarbonyl (Z) group, a classic and robust amine protecting group, facilitates controlled, stepwise peptide elongation.[1][2] The purity and quality of intermediates like this compound are not merely procedural benchmarks; they are determinants of the success, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth examination of the purity and quality specifications for this compound. We will explore the molecule's core characteristics, delineate common process-related impurities, and present a comprehensive suite of analytical methodologies for its characterization. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, ensuring the integrity of their synthetic peptide endeavors.

Molecular Profile of this compound

This compound is comprised of the amino acids L-isoleucine and L-glycine, with the N-terminus of isoleucine protected by a benzyloxycarbonyl group. Understanding its fundamental properties is the first step in establishing a robust quality control framework.

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₅(Derived)
Molecular Weight 322.36 g/mol (Derived)
Appearance White to off-white crystalline powder[3]
Solubility Soluble in organic solvents like methanol, ethanol, and DMF[3]

Synthetic Pathway and Impurity Profile

The synthesis of this compound typically involves the coupling of Z-protected L-isoleucine with a C-terminally protected glycine, followed by deprotection of the glycine's carboxyl group. Each step in this process is a potential source of impurities.[4][5]

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis of this compound Z_Ile Z-L-Isoleucine Coupling Peptide Coupling (e.g., DCC/HOBt) Z_Ile->Coupling Gly_ester Glycine Methyl Ester Gly_ester->Coupling Protected_dipeptide Z-ILE-GLY-OMe Coupling->Protected_dipeptide Saponification Saponification (e.g., NaOH) Protected_dipeptide->Saponification Final_product This compound Saponification->Final_product

Caption: Generalized synthetic workflow for this compound.

Common Impurities:

A thorough understanding of potential impurities is crucial for developing appropriate analytical methods and setting meaningful specifications.[6][7]

Impurity TypeDescriptionPotential Source
Unreacted Starting Materials Z-L-Isoleucine, Glycine esterIncomplete coupling reaction
Deletion Sequences Z-L-IsoleucineIncomplete coupling followed by removal of unreacted glycine
Diastereomeric Impurities Z-D-Isoleucyl-L-GlycineRacemization of L-isoleucine during activation/coupling
Side-Reaction Products N-acylurea (from DCC coupling)Reaction of the carbodiimide coupling agent with the activated carboxyl group
Residual Solvents DMF, Dichloromethane, Ethyl AcetatePurification and lyophilization steps
Incomplete Deprotection Z-ILE-GLY-OMeIncomplete saponification of the methyl ester

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is necessary to ensure the identity, purity, and quality of this compound.[8][9]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of peptides and their derivatives.[10][11]

Protocol: RP-HPLC Purity Determination

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Causality behind Experimental Choices:

  • C18 Column: The hydrophobic nature of the Z-group and the isoleucine side chain provides good retention on a C18 stationary phase.

  • TFA as an Ion-Pairing Agent: TFA sharpens peaks by forming ion pairs with any charged groups on the peptide, improving resolution.[12]

  • UV Detection at 220 nm: The peptide bonds absorb strongly at this wavelength, allowing for sensitive detection.

Mass Spectrometry (MS) for Identity and Molecular Weight Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the identity of this compound.[13][14]

Protocol: LC-MS for Identity Confirmation

  • LC System: Utilize the HPLC conditions described above, but replace TFA with 0.1% formic acid for better MS compatibility.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Analysis: The expected [M+H]⁺ ion for this compound is at m/z 323.17. The presence of this ion confirms the identity of the compound.

G cluster_workflow Analytical Workflow for this compound Sample This compound Sample HPLC RP-HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity > 98% HPLC->Purity Identity Identity Confirmed (m/z = 323.17) MS->Identity Structure Structure Verified NMR->Structure

Caption: Integrated analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the molecule.[15][16]

Protocol: ¹H NMR for Structural Verification

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals include:

    • Aromatic protons of the Z-group (~7.3 ppm).

    • Methylene protons of the benzyl group (~5.0 ppm).

    • Alpha-protons of isoleucine and glycine.

    • Side-chain protons of isoleucine.

    • Amide protons.

Rationale for Solvent Choice: DMSO-d₆ is a good solvent for many protected peptides and allows for the observation of exchangeable amide protons.

Comprehensive Quality Specifications

Based on the analytical methodologies described, a comprehensive set of specifications for high-quality this compound can be established.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline powder
Identity LC-MS[M+H]⁺ = 323.17 ± 0.2 Da
Purity RP-HPLC (220 nm)≥ 98.0%
Individual Impurity RP-HPLC (220 nm)≤ 0.5%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents Gas Chromatography (GC)Meets ICH Q3C limits
Structure Confirmation ¹H NMRConforms to the expected structure

Conclusion: Upholding Scientific Integrity through Rigorous Quality Control

The quality of this compound is a critical determinant of the success of subsequent peptide synthesis steps. A robust quality control program, built on a foundation of orthogonal analytical techniques, is essential for ensuring the identity, purity, and overall quality of this important synthetic intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can proceed with confidence, knowing that their foundational materials meet the highest standards of scientific integrity.

References

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  • NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. (2015). ACS Publications.
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  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
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  • Z-Gly-OH 99. (n.d.). Sigma-Aldrich.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
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  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.

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An In-depth Technical Guide to Utilizing Z-Ile-Gly-OH in Enzyme Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of proteases and peptidases is fundamental to drug discovery and molecular biology, requiring well-defined substrates to accurately characterize enzyme activity and inhibition. This guide provides a comprehensive technical overview of N-Carbobenzyloxy-Isoleucyl-Glycine (Z-Ile-Gly-OH), a synthetic dipeptide, as a substrate for enzyme analysis. We delve into the molecular rationale for its use, focusing on the dipeptidyl peptidase (DPP) family of enzymes. This document furnishes researchers, scientists, and drug development professionals with the theoretical framework and practical, field-proven protocols required to integrate this compound into their experimental workflows, covering assay design, kinetic analysis via High-Performance Liquid Chromatography (HPLC), and data interpretation.

Introduction: The Molecular Logic of this compound as a Substrate

This compound is a synthetic dipeptide derivative with a specific molecular architecture designed for probing the activity of certain peptidases. Its structure consists of three key components:

  • N-terminal Carbobenzyloxy (Z) Group: This is a bulky, hydrophobic protecting group commonly used in peptide synthesis.[1] In the context of an enzyme substrate, it serves two primary functions: it prevents non-specific degradation by other aminopeptidases and its hydrophobicity can influence binding within the enzyme's active site. The Z-group is stable to many chemical conditions, such as trifluoroacetic acid (TFA) used for peptide cleavage from a resin, ensuring its integrity on the final substrate.[2]

  • P2 Residue (Isoleucine): The second-to-last amino acid from the N-terminus (the P2 position in protease substrate nomenclature) is Isoleucine. This is a bulky, hydrophobic amino acid.

  • P1 Residue (Glycine): The amino acid at the cleavage site (the P1 position) is Glycine, the smallest and simplest amino acid.

The sequence "X-Gly" makes this compound a potential, albeit non-classical, substrate for certain members of the dipeptidyl peptidase family. While Dipeptidyl Peptidase IV (DPP4) preferentially cleaves substrates with Proline or Alanine at the P1 position, it has been shown to slowly hydrolyze substrates with Glycine at this position.[3][4] Furthermore, other peptidases, such as Dipeptidyl Peptidase 7 (DPP7), exhibit broader substrate specificity and can efficiently process substrates with P1-Glycine.[5][6] Therefore, this compound is a valuable tool for characterizing DPPs with atypical substrate preferences or for comparative studies against classical substrates.

The Enzymatic Target: Dipeptidyl Peptidases (DPPs)

DPPs are a class of serine exopeptidases that cleave X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides.[7] They are crucial regulators of various physiological processes, and DPP4, in particular, is a major therapeutic target for type 2 diabetes due to its role in inactivating incretin hormones like GLP-1.[8][9]

Mechanism of Action: DPPs utilize a catalytic triad (Serine, Aspartate, Histidine) in their active site to hydrolyze the peptide bond. The substrate specificity is largely determined by the S1 subsite, a hydrophobic pocket that accommodates the P1 residue.[4] For DPP4, this pocket is ideally shaped for Proline or Alanine. The cleavage of a substrate like this compound by a suitable DPP would yield two products: the protected amino acid Z-Isoleucine and the dipeptide Glycine .

The study of DPP substrate specificity is critical for understanding their biological roles and for designing specific inhibitors. While chromogenic (e.g., Gly-Pro-pNA) and fluorogenic (e.g., Gly-Pro-AMC) substrates are common for high-throughput screening, they do not represent the full diversity of physiological substrates.[8][10] "Unlabeled" substrates like this compound, assayed via methods like HPLC, provide a more direct and interference-free way to measure enzyme kinetics.[11]

Core Principles of Assay Design with this compound

Since this compound is not inherently chromogenic or fluorogenic, its cleavage must be monitored by physically separating and quantifying the products from the substrate. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and accuracy.[12][13]

Causality Behind Experimental Choices:

  • Detection Method (HPLC): An HPLC-based assay is chosen for its directness. It allows for the unambiguous identification and quantification of both the substrate and the cleavage products. This avoids the potential for artifacts seen with coupled assays or labeled substrates, where the label itself might influence enzyme binding or activity. A Reverse-Phase (RP-HPLC) method is ideal, as it effectively separates molecules based on hydrophobicity. The Z-group on the substrate and the Z-Isoleucine product makes them significantly more hydrophobic than the Glycine product, allowing for excellent separation.

  • Buffer and pH: The choice of buffer and pH is critical for maintaining the enzyme's native conformation and optimal activity. Most DPPs function optimally in a physiological pH range of 7.4 to 8.7.[3] A buffer like Tris-HCl or HEPES is commonly used as they provide stable buffering capacity in this range and have low reactivity.

  • Enzyme and Substrate Concentrations: For kinetic studies, the substrate concentration should span a range around the Michaelis constant (Km), typically from 0.1 x Km to 10 x Km. The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course (initial velocity conditions), meaning less than 10-15% of the substrate is consumed.

Experimental Protocol: Kinetic Analysis of DPP Activity using HPLC

This protocol provides a self-validating system for determining the kinetic parameters (Km and Vmax) of a dipeptidyl peptidase with this compound.

4.1. Reagent and Equipment Preparation

  • Enzyme Stock Solution: Prepare a concentrated stock of purified recombinant DPP (e.g., human DPP4 or DPP7) in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 150 mM NaCl and 10% glycerol). Determine the protein concentration accurately using a method like the Bradford assay. Store in aliquots at -80°C.

  • Substrate Stock Solution (this compound): Prepare a 10 mM stock solution in 100% DMSO. This compound has limited aqueous solubility, so a DMSO stock is necessary.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0. Prepare and filter through a 0.22 µm filter.

  • Quenching Solution: 10% Acetic Acid in water. This will stop the enzymatic reaction by denaturing the enzyme.

  • HPLC System: A reverse-phase HPLC system equipped with a C18 column and a UV detector set to monitor at 254 nm (for the Z-group's benzene ring).

  • HPLC Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

4.2. Step-by-Step Assay Procedure

  • Substrate Dilutions: Prepare a series of substrate working solutions by diluting the 10 mM stock into the Reaction Buffer. For a final assay concentration range of 10 µM to 2 mM, you will need to make intermediate dilutions. Crucially, ensure the final DMSO concentration in the reaction is low and consistent across all samples (e.g., ≤2%), as high concentrations of organic solvents can inhibit enzyme activity.

  • Reaction Setup: In a microcentrifuge tube, set up the reactions as described in the table below. Prepare a master mix of buffer and enzyme to minimize pipetting errors. Reactions should be pre-warmed to the desired temperature (e.g., 37°C).

ComponentVolume (µL) for 100 µL finalFinal Concentration
Reaction BufferUp to 10050 mM Tris-HCl, pH 8.0
Substrate Working Soln.10Variable (e.g., 0.1 - 2 mM)
Enzyme Solution10e.g., 10 nM
Total Volume 100
  • Initiate Reaction: Start the reaction by adding the enzyme solution. Mix gently and incubate at 37°C.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately add it to a tube containing 20 µL of Quenching Solution. The 0-minute time point serves as the background control.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject 20 µL of the sample onto the C18 column.

    • Run a gradient elution, for example: 5% to 95% Mobile Phase B over 15 minutes.

    • Monitor the absorbance at 254 nm. Identify the peaks corresponding to the product (Z-Isoleucine) and the remaining substrate (this compound) based on their retention times (determined by running standards).

  • Data Quantification: Integrate the peak area of the product (Z-Isoleucine). Create a standard curve using known concentrations of a Z-Isoleucine standard to convert the peak area into molar concentration.

4.3. Data Analysis

  • For each substrate concentration, plot the concentration of the product formed against time. The slope of the linear portion of this graph represents the initial velocity (v₀) of the reaction.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    v₀ = (Vmax * [S]) / (Km + [S])

Visualizations and Data Summary

Diagrams of Key Processes

Enzymatic_Cleavage cluster_reactants Reactants cluster_products Products Z_Ile_Gly_OH This compound (Substrate) Enzyme Dipeptidyl Peptidase Z_Ile_Gly_OH->Enzyme Binds to Active Site Enzyme->Enzyme Regenerated Z_Ile Z-Isoleucine Enzyme->Z_Ile Cleavage Gly Glycine Enzyme->Gly

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Mix Substrate & Enzyme at 37°C B 2. Take Aliquots Over Time A->B C 3. Quench with Acetic Acid B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Inject onto C18 Column D->E F 6. Detect Products (UV 254 nm) E->F G 7. Integrate Peak Areas F->G H 8. Calculate Initial Velocities (v₀) G->H I 9. Plot v₀ vs. [S] & Fit to M-M Equation H->I

Table 1: Expected Kinetic Parameters (Hypothetical)

This table illustrates how results could be presented. Actual values must be determined experimentally.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
DPP4Gly-Pro-AMC502004.0 x 10⁶
DPP4This compound ~800~10~1.25 x 10⁴
DPP7This compound ~250~50~2.0 x 10⁵

Values for this compound are hypothetical and demonstrate potentially lower affinity (higher Km) and turnover (lower kcat) compared to a canonical substrate like Gly-Pro-AMC for DPP4, with potentially better kinetics for an enzyme like DPP7 known to accept Glycine at P1.[5][14]

Trustworthiness: A Self-Validating System and Troubleshooting

The described HPLC protocol is inherently self-validating. The inclusion of a 0-minute time point and the direct measurement of product formation provide robust controls against non-enzymatic substrate degradation or assay artifacts.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No/Low Activity 1. Inactive enzyme.2. Substrate insolubility.3. Incorrect pH or buffer.1. Verify enzyme activity with a positive control substrate (e.g., Gly-Pro-AMC).2. Check for substrate precipitation. Increase final DMSO % slightly if necessary (not exceeding 5%).3. Confirm pH of reaction buffer.
Non-linear Reaction Rate 1. Substrate depletion (>15%).2. Enzyme instability.1. Reduce enzyme concentration or incubation time.2. Run assay on ice or add stabilizing agents like BSA (0.1 mg/mL) if compatible.
Poor HPLC Peak Shape 1. Column degradation.2. Improper mobile phase.1. Flush or replace the C18 column.2. Ensure mobile phases are fresh, filtered, and degassed. Confirm TFA concentration.
High Background Signal 1. Contaminated reagents.2. Spontaneous substrate hydrolysis.1. Use fresh, high-purity reagents (HPLC-grade).2. Compare the 0-min time point to a later time point of a no-enzyme control to assess stability.

Conclusion

This compound serves as a specialized tool for the detailed characterization of dipeptidyl peptidases. While not a classical high-turnover substrate for enzymes like DPP4, its utility lies in probing the nuances of substrate specificity, particularly for DPPs with broader P1 residue acceptance, such as DPP7. The robust, direct HPLC-based assay protocol detailed in this guide provides a reliable framework for researchers to determine precise kinetic parameters, screen for inhibitors, and ultimately gain deeper insights into enzyme function. This approach, grounded in fundamental principles of enzymology, ensures the generation of high-quality, reproducible data essential for academic research and therapeutic development.

References

  • Ohara-Nemoto, Y., Shimoyama, Y., Ono, T., Sarwar, M. T., Nakasato, M., Sasaki, M., & Nemoto, T. K. (2022). Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. Journal of Biological Chemistry, 101585. [Link]

  • Scheen, A. J. (2011). Comparative clinical pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Clinical Pharmacokinetics, 50(9), 553–565. [Link]

  • Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity & Metabolism, 12(8), 648–658. [Link]

  • Patel, R. N., Banerjee, A., & Szarka, L. J. (2000). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Advanced Synthesis & Catalysis, 342(5), 499-504. [Link]

  • Ohara-Nemoto, Y., et al. (2022). Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide N-termini. Journal of Biological Chemistry. [Link]

  • Ahn, J. H., et al. (2011). Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers. British Journal of Clinical Pharmacology, 72(1), 41–52. [Link]

  • Lank-Nielsen, K., et al. (2004). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biological Chemistry, 385(9), 851–859. [Link]

  • Zhang, X., et al. (2020). Accurate and sensitive detection of dipeptidyl peptidase-IV activity by liquid chromatography with fluorescence detection. Analytical Methods, 12(3), 321–327. [Link]

  • Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(15), 4991. [Link]

  • Catalytic active site residues and substrate specificity of amino peptidase DPP4. (n.d.). ResearchGate. [Link]

  • Substrate dependence of the DPP7 activity. (n.d.). ResearchGate. [Link]

  • Aertgeerts, K., et al. (2005). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 14(5), 1232–1241. [Link]

  • Deacon, C. F. (2011). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. Current Drug Metabolism, 12(1), 58–66. [Link]

  • Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 517–547. [Link]

  • Wisse, L. E., et al. (2020). What doesn't kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands. Endocrinology, 161(1), bqz032. [Link]

  • Wagner, L., et al. (2023). Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme. PLoS ONE, 18(4), e0289239. [Link]

  • Gedschold, R., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1345. [Link]

  • Li-Chan, E. C. Y., et al. (2019). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 8(11), 536. [Link]

  • Barreira, da Silva, et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (99), e52826. [Link]

  • Wu, C. Y. (2004). Enzymatic Peptide Synthesis: From the Substrate Point of View. Current Organic Chemistry, 8(11), 949-968. [Link]

  • NPTEL-NOC IITM. (2020). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]

  • Kennedy, L., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]

  • Liu, Z., & Liu, W. (2021). Substrate Protection in Controlled Enzymatic Transformation of Peptides and Proteins. ChemBioChem, 22(15), 2680–2688. [Link]

  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2014). ResearchGate. [Link]

  • Ogino, H., et al. (2020). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Catalysts, 10(10), 1145. [Link]

  • Wang, Z., et al. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 1(4), 256–273. [Link]

  • Miyamoto, Y., et al. (2007). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 73(14), 4549–4556. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

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Methodological & Application

Application Notes and Protocols for the Strategic Use of Z-Ile-Gly-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Z-Protected Dipeptides in SPPS

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups and building blocks is paramount to achieving high purity and yield, especially in the assembly of complex or "difficult" sequences. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are the workhorses of modern SPPS, the strategic incorporation of less common building blocks can overcome specific synthetic hurdles.[1][2] Z-Ile-Gly-OH, an N-terminally benzyloxycarbonyl (Z) protected dipeptide, is one such strategic component.

The Z-group, a classical urethane-type protecting group, offers unique orthogonality. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal (e.g., TFA), but can be cleaved using distinct methods like catalytic hydrogenolysis or strong acids.[3][4] This stability makes Z-protected amino acids and peptides valuable in specialized applications.

The primary utility of this compound lies in fragment condensation , a powerful strategy for synthesizing long peptides or proteins by coupling pre-synthesized peptide segments on the solid support.[5][6] Using a dipeptide fragment offers two key advantages:

  • Increased Segment Size: It accelerates the overall synthesis by adding two residues in a single coupling cycle.

  • Racemization Suppression: Activating a peptide fragment for coupling carries a high risk of racemization at the C-terminal amino acid. However, when the C-terminal residue is glycine (which is achiral), this risk is completely eliminated.[2] this compound is therefore an ideal building block for introducing an Isoleucine-Glycine motif while safeguarding the stereochemical integrity of the isoleucine residue.

This guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its effective application in SPPS, tailored for researchers, scientists, and drug development professionals.

PART 1: Physicochemical Properties and Handling

This compound (N-Benzyloxycarbonyl-L-isoleucyl-glycine) is a stable, crystalline powder. Understanding its properties is crucial for its successful application.

PropertyValue / CommentReference
Molecular Formula C₁₆H₂₂N₂O₅N/A
Molecular Weight 322.36 g/mol N/A
Appearance White to off-white crystalline powder[7]
Solubility Generally soluble in polar aprotic solvents like DMF and NMP. Limited solubility in water and non-polar solvents like DCM.[8][9]
Storage Store at 2-8°C, desiccated. Stable under recommended storage conditions.[10]

Note on Solubility: For SPPS, this compound should be fully dissolved in the reaction solvent (typically DMF or NMP) before activation and coupling. If solubility issues arise, gentle warming or sonication can be employed. It is crucial to ensure complete dissolution to achieve efficient coupling. The solubility of protected amino acids can be a limiting factor in greener solvents like 2-MeTHF, though concentrations of 0.1-0.2 M are often achievable.[11]

PART 2: Core Application - Fragment Condensation in Fmoc-SPPS

The most powerful application of this compound is as a dipeptide fragment in a convergent or fragment-based SPPS approach. This protocol outlines the coupling of this compound to a growing peptide chain on a solid support.

Workflow Overview

The general workflow involves assembling a peptide sequence on the resin using standard Fmoc-SPPS. At the desired position, the N-terminal Fmoc group is removed, and the this compound dipeptide is coupled in a single step. The synthesis can then proceed, or the Z-group can be selectively removed on-resin if further elongation from the Isoleucine residue is required.

sp_ps_workflow Resin Start: Resin (e.g., Wang, Rink Amide) Fmoc_SPPS Standard Fmoc-SPPS Cycles (Deprotection, Coupling, Wash) Resin->Fmoc_SPPS Fmoc_Removal Final Fmoc Deprotection (e.g., 20% Piperidine/DMF) Fmoc_SPPS->Fmoc_Removal Free_Amine Resin-Peptide-NH₂ Fmoc_Removal->Free_Amine Z_Dipeptide_Coupling Couple this compound (Activation + Coupling) Free_Amine->Z_Dipeptide_Coupling Z_Protected_Peptide Resin-Peptide-Gly-Ile-Z Z_Dipeptide_Coupling->Z_Protected_Peptide Continue_SPPS Option A: Continue SPPS with Z-group intact Z_Protected_Peptide->Continue_SPPS If Z is N-terminal or internal protection Z_Deprotection Option B: On-Resin Z-Deprotection (e.g., Hydrogenolysis) Z_Protected_Peptide->Z_Deprotection If chain elongation is needed Final_Cleavage Final Cleavage & Deprotection (TFA) Continue_SPPS->Final_Cleavage Z_Deprotection->Final_Cleavage Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocols

Protocol 1: Coupling of this compound to Resin-Bound Peptide

This protocol describes the manual coupling of the dipeptide to a resin with a free N-terminal amine. The isoleucine residue is sterically hindered, necessitating robust activation conditions to ensure complete coupling.[12]

Materials:

  • Peptide-resin with free N-terminal amine (1.0 eq.)

  • This compound (3.0 eq.)

  • Coupling Reagent (e.g., HBTU, HATU) (2.9 eq.)[13]

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[8]

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • If starting from an Fmoc-protected peptide, perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (3.0 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change is often observed.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of isoleucine, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser or TNBS test) to monitor the completion of the coupling. A negative result (no color change) indicates a complete reaction.

    • If the test is positive, the coupling can be repeated with a freshly prepared activation solution.

    • Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min) to remove all soluble reagents and byproducts.

    • Dry the resin under vacuum.

ReagentMolar Equivalents (vs. Resin)Purpose
This compound3.0Dipeptide building block
HBTU / HATU2.9Activates the carboxylic acid for coupling
DIPEA6.0Acts as a non-nucleophilic base for activation
Protocol 2: On-Resin Deprotection of the Z-Group

If the peptide chain needs to be extended further from the N-terminus of the newly added isoleucine, the Z-group must be removed while the peptide remains attached to the resin. The most common and mildest method for this is catalytic hydrogenolysis.

Critical Consideration: This method is incompatible with peptides containing amino acids that are sensitive to reduction, such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp), as the catalyst can cause side reactions. The resin and other side-chain protecting groups must also be stable to these conditions.

Materials:

  • Z-protected peptide-resin (1.0 eq.)

  • Catalyst: 10% Palladium on carbon (Pd/C) (0.1-0.2 eq. by weight relative to the resin)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Solvent: DMF, or a mixture such as DMF/DCM/MeOH

Procedure:

  • Resin Preparation:

    • Swell the Z-protected peptide-resin in the chosen reaction solvent for 30 minutes.

  • Hydrogenolysis Reaction:

    • To the resin slurry, carefully add the Pd/C catalyst.

    • Securely attach a balloon filled with hydrogen gas to the reaction vessel or place it in a Parr apparatus.

    • Purge the vessel with H₂ gas (or use a vacuum/H₂ cycle) to ensure an inert atmosphere.

    • Agitate the suspension vigorously to ensure good contact between the resin, solvent, and catalyst.

    • Allow the reaction to proceed for 12-24 hours at room temperature under a positive pressure of H₂.

  • Catalyst Removal and Washing:

    • Once the reaction is complete (can be monitored by LC-MS analysis of a small cleaved sample), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step is critical to prevent catalyst contamination.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any by-products.

    • The peptide-resin now has a free N-terminal amine and is ready for the next coupling step or final cleavage.

z_deprotection Start Resin-Peptide-Gly-Ile-Z Suspend Suspend Resin in Solvent (e.g., DMF) Start->Suspend Add_Catalyst Add Pd/C Catalyst Suspend->Add_Catalyst Hydrogenolysis React under H₂ atmosphere (12-24h, RT) Add_Catalyst->Hydrogenolysis Filter Filter through Celite (Remove Pd/C) Hydrogenolysis->Filter Wash Wash Resin (DMF, DCM) Filter->Wash End Resin-Peptide-Gly-Ile-NH₂ Wash->End

Caption: On-resin Z-group deprotection via catalytic hydrogenolysis.

PART 3: Troubleshooting and Key Considerations

  • Incomplete Coupling: The coupling of this compound can be challenging due to the sterically hindered isoleucine residue.

    • Solution: Ensure robust activation with reagents like HATU, which are known to be effective for difficult couplings.[13] Extend the coupling time to 4 hours or overnight. Consider a double coupling protocol if necessary.

  • Racemization: While using a C-terminal glycine in the dipeptide eliminates the risk of racemization at that position, the isoleucine residue can still be susceptible, although the Z-group (a urethane) significantly suppresses this risk.[14]

    • Solution: Use of additives like Oxyma Pure or HOBt in combination with a carbodiimide like DIC can further minimize racemization.[14] Avoid using excessive amounts of base or prolonged activation times.

  • Z-Group Stability during Final Cleavage: The Z-group is generally stable to standard TFA cleavage cocktails used in Fmoc-SPPS for removing acid-labile side-chain protecting groups (like tBu, Trt, Pbf).[15] If the final peptide is desired with the Z-group intact, standard cleavage protocols can be used.

  • Final Z-Group Removal: If the Z-group is to be removed after cleavage from the resin, this is typically done in solution phase. Catalytic hydrogenolysis is the preferred method for its mildness.[16] Alternatively, strong acids like HBr in acetic acid can be used, but this is a harsh method that can damage sensitive residues.[3]

Conclusion

This compound is a highly valuable, specialized reagent for solid-phase peptide synthesis. Its primary utility as a fragment for convergent synthesis allows for the efficient and racemization-free introduction of the Ile-Gly motif. While its coupling requires optimized conditions due to steric hindrance, the strategic advantages it offers in constructing complex peptides make it an essential tool for the advanced peptide chemist. By understanding its properties and following robust protocols, researchers can leverage this compound to overcome significant synthetic challenges and achieve their target molecules with higher purity and confidence.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available at: [Link]

  • Gaus, K., et al. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 67(14), 2461-2466. Available at: [Link]

  • Gaus, H. J., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 7665243. Available at: [Link]

  • aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Rinnová, M., et al. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science, 6, 15-22. Available at: [Link]

  • aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Available at: [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Available at: [Link]

  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • ChemBeq. (n.d.). Understanding the Chemical Properties and Applications of Z-Gly-OH. Available at: [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22930. Available at: [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. Available at: [Link]

  • aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Malnuit, V., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4875. Available at: [Link]

  • PubChem. (n.d.). Z-Glu-Gly-OH. Available at: [Link]

  • Barlos, K., & Gatos, D. (1995). Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, 35, 199-208. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid. Available at: [Link]

  • ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Protocol for coupling Z-ILE-GLY-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Protocol for the Efficient Coupling of Z-ILE-GLY-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Steric Hindrance

The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. While many peptide bonds are formed with routine efficiency, the introduction of certain amino acids presents significant synthetic hurdles. The dipeptide N-Benzyloxycarbonyl-L-Isoleucyl-Glycine (this compound) is a prime example of such a challenge. The isoleucine residue, a β-branched amino acid, imposes considerable steric hindrance around the N-terminus, which can impede the efficiency of subsequent coupling reactions.[1][2]

This application note provides a detailed, field-tested protocol for the successful coupling of this compound to a target amine. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and offer a robust framework for reaction monitoring and troubleshooting. The primary focus is on a solution-phase coupling strategy, which is frequently employed for fragment condensation and the synthesis of shorter peptides.

Core Principles: Navigating Steric Hindrance and Racemization

The formation of a peptide bond is an acylation reaction where the carboxyl group of one amino acid is activated to react with the amino group of another.[3] The success of this reaction hinges on two critical factors: the efficiency of the carboxyl activation and the suppression of side reactions, most notably racemization of the chiral α-carbon.[4][5]

With this compound, the challenge is twofold:

  • Steric Hindrance: The bulky sec-butyl side chain of the N-terminal isoleucine residue physically obstructs the approach of reagents to the C-terminal glycine's carboxyl group. This can lead to slow reaction kinetics and incomplete couplings.[1]

  • Racemization Risk: While the glycine residue itself is achiral, the preceding isoleucine is susceptible to racemization under harsh activation conditions. The choice of coupling reagent and additives is therefore critical to maintaining stereochemical integrity.[5][6]

To overcome these issues, a high-performance coupling reagent is not just recommended; it is essential. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are superior to traditional carbodiimides (e.g., DCC, DIC) for sterically demanding couplings.[3][7]

The HATU Advantage

HATU's efficacy stems from its mechanism of action. In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid of this compound to form a highly reactive OAt-active ester.[8][9][10] The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU. This results in:

  • Rapid reaction kinetics , minimizing the time the activated amino acid is susceptible to racemization.

  • High coupling efficiency , even with bulky residues.[7]

  • Suppression of side reactions .[8]

Experimental Protocol: Solution-Phase Coupling of this compound

This protocol details the coupling of this compound to a generic C-terminally protected amino acid ester (represented as H-Xaa-OR·HCl).

Materials and Reagents
Reagent/ComponentRoleRecommended Stoichiometry (Equivalents)
This compoundCarboxyl Component1.0 (Limiting Reagent)
H-Xaa-OR·HClAmine Component1.05
HATUCoupling Reagent1.05
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base2.5 - 3.0
N,N-Dimethylformamide (DMF)Anhydrous Solvent-
Ethyl Acetate (EtOAc)Extraction Solvent-
1M HCl (aq)Aqueous Wash-
Saturated NaHCO₃ (aq)Aqueous Wash-
Saturated NaCl (Brine)Aqueous Wash-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Step-by-Step Methodology
  • Preparation of the Amine Component:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid ester hydrochloride salt (H-Xaa-OR·HCl, 1.05 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add DIPEA (1.05 eq.) to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes at 0 °C. Causality: This step is crucial as the free amine is the active nucleophile. The reaction must be kept cold to minimize potential side reactions.

  • Pre-activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

    • Add DIPEA (1.5 - 2.0 eq.) to this solution. The solution should turn a characteristic yellow color, indicating the formation of the OAt-active ester.[11]

    • Allow this pre-activation mixture to stir at room temperature for 5-10 minutes. Causality: Pre-activation ensures the highly reactive ester is fully formed before the amine is introduced, maximizing coupling efficiency and minimizing contact time between the sensitive amine and the coupling reagent.[1]

  • Coupling Reaction:

    • Transfer the pre-activated this compound solution (from step 2) to the flask containing the free amine (from step 1) using a syringe or cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. For particularly hindered couplings, the reaction may be stirred overnight.[12]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • For TLC, spot the starting materials and the reaction mixture. A successful reaction will show the consumption of the this compound starting material and the appearance of a new, typically less polar, product spot.

    • LC-MS provides definitive confirmation by showing the disappearance of the starting material mass peaks and the appearance of the expected product mass peak.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with saturated NaCl (brine) (1x). Causality: The acid wash removes unreacted amine and excess DIPEA. The base wash removes unreacted this compound and the HOAt byproduct. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected tripeptide.

    • Purify the crude product as necessary, typically via flash column chromatography on silica gel.

Visualizing the Workflow and Mechanism

A clear understanding of the process flow and chemical mechanism is essential for successful execution and troubleshooting.

G cluster_prep Preparation (Separate Flasks) Amine_Prep 1. Dissolve Amine Salt (H-Xaa-OR·HCl) in DMF. 2. Cool to 0°C. 3. Add DIPEA (1.05 eq) to neutralize. Combine Combine Solutions Amine_Prep->Combine Acid_Prep 1. Dissolve Acid (this compound) & HATU in DMF. 2. Add DIPEA (2.0 eq). Pre_Activate Pre-activation (5-10 min, RT) Formation of OAt-active ester Acid_Prep->Pre_Activate Pre_Activate->Combine Couple Coupling Reaction (2-4h, warm to RT) Combine->Couple Monitor Monitor Progress (TLC / LC-MS) Couple->Monitor Monitor->Couple If incomplete Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitor->Workup If complete Purify Purification (Flash Chromatography) Workup->Purify Product Pure Protected Peptide Purify->Product

Caption: Experimental workflow for the solution-phase coupling of this compound.

G cluster_activation 1. Activation cluster_coupling 2. Coupling RCOOH Z-ILE-GLY-COOH RCOO Carboxylate Anion Z-ILE-GLY-COO⁻ RCOOH->RCOO + DIPEA HATU HATU Isouronium Unstable O-acyl(tetramethyl)isouronium Salt HATU->Isouronium DIPEA1 DIPEA RCOO->Isouronium + HATU OAt_Ester Reactive OAt-active Ester Isouronium->OAt_Ester + HOAt Anion (internal) Product Peptide Bond Formed Z-ILE-GLY-CO-NH-Xaa-OR OAt_Ester->Product HOAt HOAt byproduct OAt_Ester->HOAt Leaving Group HOAt_Anion HOAt Anion Amine Amine Nucleophile H₂N-Xaa-OR Amine->Product

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive reagents (HATU can degrade with moisture).- Insufficient base for amine neutralization.- Poor quality or wet solvent.- Use fresh, high-purity HATU and anhydrous DMF.- Ensure stoichiometry of DIPEA is correct for both neutralization and activation steps.- Use a fresh bottle of anhydrous solvent.
Incomplete Reaction - Significant steric hindrance from the incoming amine (H-Xaa-OR).- Insufficient reaction time.- Extend the reaction time to 12-24 hours.- Consider gentle heating (e.g., 40 °C), but monitor for racemization.- Ensure efficient stirring.
Presence of Side Products - Guanidinylation of the amine by excess HATU.[8]- Racemization of the isoleucine residue.- Strictly adhere to the recommended stoichiometry; avoid large excesses of HATU.- Use the pre-activation protocol to minimize contact between the free amine and HATU.- Use a weaker base like 2,4,6-collidine if racemization is detected.[3]
Difficult Purification - Byproducts from the coupling reaction (tetramethylurea, HOAt) were not fully removed during work-up.- Ensure thorough and sequential aqueous washes (acid then base) are performed.- Repeat the NaHCO₃ wash if HOAt byproduct persists.

Conclusion

The successful coupling of sterically demanding fragments like this compound is readily achievable with a carefully planned synthetic strategy. The use of a high-performance uronium salt reagent, specifically HATU, is paramount to overcoming the kinetic barriers imposed by the bulky isoleucine residue. By employing the principles of pre-activation, careful stoichiometric control, and diligent reaction monitoring, researchers can ensure high yields and preserve the stereochemical integrity of their target peptides. This protocol provides a robust and reliable foundation for incorporating this challenging dipeptide into more complex synthetic targets.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ChemRxiv. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • ACS Publications. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2012). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

Sources

Application Notes and Protocols: Deprotection of the Benzyloxycarbonyl (Z) Group from Z-L-Isoleucyl-Glycine (Z-Ile-Gly-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, is a cornerstone of amine protection strategy in synthetic organic chemistry, particularly in the field of peptide synthesis.[1][2] Its popularity is rooted in its robust stability across a wide range of chemical conditions and the variety of reliable methods available for its removal, which allows for orthogonal protection schemes in complex syntheses.[1][3] The Z-group is a carbamate that prevents the nucleophilic amine from engaging in unwanted side reactions during peptide bond formation.[4]

This guide provides a detailed examination of the principal methods for the deprotection of the Z-group from the N-terminus of the dipeptide Z-L-Isoleucyl-Glycine (Z-Ile-Gly-OH). We will explore the mechanistic underpinnings, provide field-tested protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. The choice of deprotection method is critical, as it must be efficient while preserving the integrity of the peptide backbone and the free carboxyl group.[1]

Core Deprotection Strategies: A Mechanistic Overview

The removal of the Z-group is primarily accomplished through two distinct chemical pathways: hydrogenolysis and acidolysis.[5] The selection between these methods is dictated by the overall chemical architecture of the peptide, specifically the presence of other functional groups that may be sensitive to the reaction conditions.[5][6]

  • Hydrogenolysis: This is the most common and mildest approach, involving the cleavage of the benzylic C-O bond.[1][5] The reaction is catalyzed by a transition metal, typically palladium, and utilizes a hydrogen source. It proceeds under neutral conditions, which is advantageous for sensitive substrates.[4]

  • Acidolysis: This method employs strong acids, such as hydrobromic acid (HBr) in acetic acid, to cleave the Z-group.[1][5] It is a valuable alternative when the substrate contains functional groups susceptible to reduction (e.g., alkynes, alkenes, or certain sulfur-containing residues) that are incompatible with hydrogenolysis.[1][6]

Below is a general workflow for the deprotection process, from substrate preparation to final product isolation.

sub Dissolve this compound in appropriate solvent reagents Add Deprotection Reagents (e.g., Pd/C, H₂ or HBr/AcOH) sub->reagents Step 1 monitor Monitor Reaction Progress (TLC, LC-MS) reagents->monitor Step 2 workup Reaction Work-up (e.g., Filtration, Precipitation) monitor->workup Step 3 (upon completion) purify Purify H-Ile-Gly-OH (Crystallization, Chromatography) workup->purify Step 4

Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

Protocol 1.1: Standard Catalytic Hydrogenation (H₂/Pd-C)

This protocol uses hydrogen gas as the reductant. It is highly efficient but requires appropriate safety measures for handling flammable H₂ gas. [1] Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite® for filtration

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or ethanol (approx. 10-20 mL per gram of peptide) in a round-bottom flask. [6][7]2. Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical loading is 10-20% by weight of the peptide substrate. [1][6]Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon) during addition.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. [7]4. Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere (typically 1 atm). [7]5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. [1]This typically takes 2-16 hours.

  • Work-up: Upon completion, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. [6]7. Isolation: Wash the Celite® pad with additional solvent (methanol or ethanol). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude H-Ile-Gly-OH. [6]

Protocol 1.2: Catalytic Transfer Hydrogenation

This method offers a safer and more convenient alternative to using hydrogen gas, making it well-suited for standard laboratory setups and larger-scale reactions. [1]It employs a hydrogen donor molecule, such as ammonium formate, in the presence of the Pd/C catalyst. [1][5] Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® for filtration

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask. [1]2. Reagent Addition: To the stirred solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents). [1]The addition of ammonium formate may be done portion-wise.

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Isolation: The work-up is identical to Protocol 1.1. Filter the reaction mixture through Celite® to remove the catalyst, wash the pad with solvent, and evaporate the combined filtrates under reduced pressure.

ParameterStandard Hydrogenation (H₂/Pd-C)Transfer Hydrogenation (Ammonium Formate)
Safety Requires handling of flammable H₂ gas.Avoids H₂ gas; uses a stable solid hydrogen donor. [1]
Equipment Hydrogenation apparatus or H₂ balloon setup.Standard laboratory glassware.
Reaction Time Typically 2-16 hours.Often faster, typically 1-4 hours.
By-products Toluene, CO₂.Toluene, CO₂, ammonia, formic acid derivatives.
Scalability Can be complex for large-scale reactions.More easily scalable. [1]

Method 2: Acidolysis with HBr in Acetic Acid

Acid-mediated cleavage is a robust method for Z-group removal and is essential when the peptide contains functionalities incompatible with hydrogenation. [1]The reaction proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, facilitated by the protonation of the carbamate oxygen.

Caption: Mechanism of Z-group deprotection via acidolysis with HBr/AcOH.

Protocol 2.1: Cleavage with 33% HBr in Acetic Acid

This protocol is effective but harsh. Care must be taken as the reagents are highly corrosive, and the resulting benzyl bromide is a lachrymator and alkylating agent.

Materials:

  • This compound

  • 33% (w/w) solution of HBr in glacial acetic acid

  • Anhydrous diethyl ether (Et₂O)

  • Reaction vial or flask with a drying tube

  • Centrifuge and/or filtration apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected dipeptide (1.0 equivalent) in a minimal amount of glacial acetic acid in a clean, dry reaction vessel. [1]2. Reagent Addition: Add the solution of 33% HBr in acetic acid (typically 2-5 equivalents of HBr). [6]The reaction is exothermic and should be handled in a fume hood.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. [1]4. Monitoring: Monitor the reaction by TLC or LC-MS. The mobile phase for TLC may need to be adjusted to account for the salt form of the product.

  • Work-up: Upon completion, add the reaction mixture dropwise to a large volume of cold, stirred, anhydrous diethyl ether. This will precipitate the deprotected peptide as its hydrobromide salt.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid product several times with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the resulting white solid (H-Ile-Gly-OH·HBr) under high vacuum.

Decision Guide for Deprotection Method Selection

The choice of method is paramount for success. Use the following decision tree to select the most appropriate protocol based on your experimental constraints and molecular requirements.

start Start: This compound q1 Are other reducible groups present (e.g., Alkenes, Alkynes, NO₂)? start->q1 acid Use Acidolysis (Protocol 2.1: HBr/AcOH) q1->acid Yes q2 Is handling H₂ gas a concern or is scalability important? q1->q2 No transfer Use Transfer Hydrogenation (Protocol 1.2) q2->transfer Yes standard Use Standard Hydrogenation (Protocol 1.1) q2->standard No

Caption: Decision tree for selecting the optimal Z-group deprotection method.

Conclusion

The removal of the Z-protecting group is a critical final step in many peptide synthesis campaigns. For the dipeptide this compound, both catalytic hydrogenolysis and acidolysis are effective methods. Catalytic hydrogenolysis, particularly the transfer hydrogenation variant, offers a mild, safe, and efficient route, making it the method of choice for most applications. [1]Acidolysis with HBr in acetic acid provides a robust, albeit harsher, alternative that is indispensable when the peptide contains functionalities that are sensitive to reduction. [1][6]Careful consideration of the substrate's properties, coupled with rigorous reaction monitoring, will ensure a high yield of the desired deprotected dipeptide, H-Ile-Gly-OH.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Vertex AI Search.
  • Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH. Benchchem.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Introduction and removal of alkyl protecting groups of several common amino groups. PharmaBlock.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Conditions for the Removal of the Z (Cbz)
  • Protecting Groups for Amines: Carbam

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Applications of Z-ILE-GLY-OH in protease inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Characterization of Z-ILE-GLY-OH as a Putative Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of this compound, a protected dipeptide, in the context of protease inhibitor design. While specific literature on this compound is not extensively available, its structure—an N-terminally protected dipeptide containing Isoleucine and Glycine—suggests its potential as a modulator of specific proteases, particularly those belonging to the dipeptidyl peptidase family. This guide is structured to provide researchers with the foundational knowledge and detailed protocols necessary to investigate its inhibitory potential, mechanism of action, and utility in drug discovery workflows. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction: The Rationale for Investigating this compound

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and are critical to countless physiological and pathological processes. Their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections, making them prime targets for therapeutic intervention. Small molecule protease inhibitors have seen significant clinical success.

Dipeptidyl peptidase-4 (DPP-4) inhibitors, for example, are a class of oral medications used to manage type 2 diabetes.[1][2][3] These drugs work by preventing the degradation of incretin hormones, which in turn helps to regulate blood sugar levels.[4][5] The structure of this compound, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a dipeptide sequence, is characteristic of compounds designed to interact with the active sites of such proteases. The "Z" group can provide stability and aid in crossing cellular membranes, making it a valuable moiety in drug design.[6]

This guide will provide a framework for elucidating the biochemical and cellular activity of this compound, thereby enabling its potential application in protease inhibitor design.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reproducibility of experimental results.

PropertyValueSource/Note
Molecular Formula C₁₆H₂₂N₂O₅Calculated
Molecular Weight 322.36 g/mol Calculated
IUPAC Name (S)-2-(2-((benzyloxy)carbonyl)amino)-3-methylpentanamido)acetic acidPredicted
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water.Assumed based on similar Z-protected peptides

Storage and Handling:

  • Long-term Storage: Store at -20°C, desiccated. Protect from light.

  • Stock Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation.[7][8]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

  • Working Solutions: Dilute the DMSO stock solution into the appropriate aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity. A final concentration of <1% DMSO is generally recommended.

Hypothesized Mechanism of Action

Based on its dipeptide structure, this compound is hypothesized to act as a competitive inhibitor of a dipeptidyl peptidase. In this model, the inhibitor mimics the endogenous substrate and binds to the active site of the enzyme, preventing the substrate from binding and being cleaved.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Substrate Substrate Enzyme_Substrate_Complex Enzyme-Substrate Complex Substrate->Enzyme_Substrate_Complex Binds to Active Site Protease Protease Protease->Enzyme_Substrate_Complex Products Products Enzyme_Substrate_Complex->Products Catalysis Z_ILE_GLY_OH This compound Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Z_ILE_GLY_OH->Inhibited_Complex Competitively Binds to Active Site Protease_Inhibitor Protease Protease_Inhibitor->Inhibited_Complex No_Reaction No_Reaction Inhibited_Complex->No_Reaction No Reaction

Caption: Hypothesized competitive inhibition mechanism of this compound.

Experimental Protocols

The following protocols provide a roadmap for characterizing the inhibitory activity of this compound.

Protocol 1: In Vitro Protease Inhibition Assay (IC₅₀ Determination)

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a target protease (the IC₅₀ value). A generic chromogenic or fluorogenic substrate is used for ease of detection.

Materials:

  • Target Protease (e.g., DPP-4, recombinant)

  • This compound

  • Appropriate chromogenic or fluorogenic substrate (e.g., Gly-Pro-pNA for DPP-4)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

G start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_enzyme Add target protease to each well (except blank) prep_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate add_substrate Add chromogenic/fluorogenic substrate to all wells pre_incubate->add_substrate incubate_reaction Incubate at optimal temperature (e.g., 37°C) add_substrate->incubate_reaction read_plate Read absorbance/fluorescence at appropriate wavelength incubate_reaction->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for IC₅₀ determination of this compound.

Step-by-Step Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" blank (assay buffer only).

  • Enzyme Addition:

    • In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

    • Add 25 µL of the target protease solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" blanks. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the Reaction:

    • Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range for the "no inhibitor" control.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average reading of the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_with_Inhibitor / Signal_no_Inhibitor))

    • Plot the % inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Kinetics

This protocol aims to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.

Materials:

  • Same as Protocol 1.

Step-by-Step Procedure:

  • Experimental Setup:

    • Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis and the this compound concentration along the y-axis.

    • Use at least five different substrate concentrations (e.g., spanning from 0.2x to 5x the Kₘ value of the substrate) and at least three different inhibitor concentrations (including zero).

  • Assay Execution:

    • Follow steps 2-5 from Protocol 1, adding the varying concentrations of substrate and inhibitor as designed in the matrix.

    • It is crucial to measure the initial reaction rates (V₀). This may require taking kinetic readings over time rather than a single endpoint reading.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.

    • Analyze the plots to determine the mode of inhibition:

      • Competitive: Vₘₐₓ remains unchanged, but the apparent Kₘ increases. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.

      • Non-competitive: Apparent Vₘₐₓ decreases, but Kₘ remains unchanged. The lines will intersect at the x-axis.

      • Uncompetitive: Both apparent Vₘₐₓ and Kₘ decrease. The lines on the plot will be parallel.

Data Presentation and Troubleshooting

Example Data Table for IC₅₀ Determination:

[this compound] (µM)Average Signal% Inhibition
1000.0595
100.1585
10.4060
0.10.7525
0.010.955
0 (Control)1.000

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
High variability between replicates Pipetting errors; Incomplete mixing.Use calibrated pipettes; ensure thorough mixing after each addition.
No inhibition observed Inhibitor concentration too low; Inactive compound; Incorrect target enzyme.Test a higher concentration range; Verify compound integrity; Confirm enzyme activity with a known inhibitor.
Inhibition at all concentrations Inhibitor concentration too high; Compound precipitation.Test a lower concentration range; Check for solubility issues in the assay buffer.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential protease inhibitor. Successful determination of its IC₅₀ and mode of inhibition will be the first step in validating its potential. Further studies could involve assessing its selectivity against a panel of other proteases, determining its efficacy in cell-based models of disease, and exploring structure-activity relationships (SAR) through the synthesis of analogs.[10] These efforts will be crucial in determining if this compound or its derivatives represent a viable starting point for the development of novel therapeutics.

References

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins)
  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • Frontiers in Endocrinology. (n.d.). Clinical Use of DPP-4 Inhibitors.
  • Gold Biotechnology. (n.d.). Understanding Protease Inhibitor Cocktails: Deep Overview.
  • Sigma-Aldrich. (n.d.). Protease Inhibition Using Protease Inhibitor Mix.
  • Biosynth. (n.d.). Z-Leu-Gly-OH.
  • Smolecule. (2023). Buy Z-Gly-gly-gly-gly-OH.
  • Roche. (n.d.). The Complete Guide for Protease Inhibition.
  • PubMed Central. (n.d.).
  • ResearchGate. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer?.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Z-PHE-GLY-OH | Protected Dipeptide Building Block.

Sources

Application Note: Utilizing Z-ILE-GLY-OH for Advanced Protease Kinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of modern drug discovery. Proteases, a major class of enzymes, are critical therapeutic targets. This document provides a comprehensive guide to using the synthetic dipeptide, N-Carbobenzoxy-Isoleucyl-Glycine (Z-ILE-GLY-OH), as a substrate for the detailed kinetic characterization of proteases. We present label-free, HPLC-based protocols for determining key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), as well as for assessing enzyme inhibition (IC₅₀, Kᵢ).

Introduction: The Role of this compound in Protease Research

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their involvement in physiological processes ranging from digestion to apoptosis and immune response makes them significant targets for therapeutic intervention. Characterizing the interaction between a protease and its substrate is crucial for elucidating its mechanism of action and for discovering potent and specific inhibitors.

This compound is a synthetic dipeptide substrate. The N-terminal Isoleucine is protected by a carbobenzoxy (Cbz or Z) group, which prevents unwanted side reactions at the amine terminus.[1][2] The ILE-GLY sequence can be recognized and cleaved by various proteases, such as certain elastases or custom-engineered proteases. The simplicity of this dipeptide allows for a focused investigation of the enzyme's activity at a specific cleavage site.

Unlike substrates modified with fluorescent or chromogenic reporters, this compound enables a label-free kinetic assay. The cleavage of the substrate is monitored by quantifying the appearance of its products over time using High-Performance Liquid Chromatography (HPLC).[3][4] This method is highly precise and avoids potential artifacts from reporter groups that might influence enzyme-substrate binding.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond between Isoleucine and Glycine in the this compound substrate.

Reaction: this compound + H₂O ---(Enzyme)---> Z-ILE-OH + GLY-OH

The rate of this reaction is determined by measuring the concentration of one of the products, typically Z-ILE-OH, at discrete time points. By varying the initial concentration of the substrate, this compound, and measuring the initial reaction velocity (v₀), we can characterize the enzyme's kinetic behavior according to the Michaelis-Menten model.[5][6]

G sub This compound (Substrate) es Enzyme-Substrate Complex sub->es enz Protease (Enzyme) enz->es es->enz k_cat prod1 Z-ILE-OH (Product 1) es->prod1 k_cat prod2 GLY-OH (Product 2) es->prod2 k_cat

Materials and Reagents

  • Enzyme: Purified protease of interest.

  • Substrate: this compound (powder).

  • Buffer: Appropriate for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • HPLC System: With a C18 reverse-phase column and UV detector.

  • HPLC Solvents:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • General Lab Equipment: Pipettes, microcentrifuge tubes, vortexer, thermostated incubator.

Experimental Protocols

Protocol 1: Determination of Kₘ and Vₘₐₓ

This protocol determines the initial reaction rates at various substrate concentrations to calculate the Michaelis-Menten constants.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mM) in a suitable solvent like DMSO and dilute it in assay buffer to create a series of working concentrations.

    • Prepare the enzyme solution at a fixed concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the desired time course.

    • Prepare the quenching solution (10% TFA).

  • Assay Procedure:

    • Set up a series of reactions in microcentrifuge tubes as described in the table below. It is crucial to include a "no-enzyme" control.

    • Pre-incubate the substrate solutions at the optimal reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to each tube and vortexing gently. Start a timer immediately.

    • At predetermined time points (e.g., 2, 5, 10, 15 minutes), withdraw an aliquot from each reaction tube and add it to a separate tube containing an equal volume of 10% TFA to quench the reaction. This denatures the enzyme and stops the reaction.

    • Centrifuge the quenched samples to pellet any precipitated protein.

Tube[Substrate] (µM)Substrate Vol. (µL)Buffer Vol. (µL)Enzyme Vol. (µL)
110108010
225256510
350504010
4100100 (from higher stock)-10
5250......10
6500......10
71000......10
8 (Control)100100100 (Buffer)
Table 1: Example reaction setup for Kₘ/Vₘₐₓ determination.
  • HPLC Analysis:

    • Analyze the supernatant from the quenched samples by reverse-phase HPLC.[7]

    • Use a suitable gradient (e.g., 5% to 95% Solvent B over 20 minutes) to separate the substrate (this compound) from the product (Z-ILE-OH).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) for the aromatic Cbz group.

    • Create a standard curve using known concentrations of the product (Z-ILE-OH) to convert peak area to molar concentration.

Protocol 2: Screening for Enzyme Inhibitors

This protocol is used to determine the potency of an inhibitor (IC₅₀) and can be adapted to investigate the mechanism of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1.

    • Prepare a stock solution of the test inhibitor in DMSO and create a serial dilution.

  • Assay Procedure:

    • Set up reactions with a fixed concentration of substrate (typically at or near the Kₘ value).

    • Add varying concentrations of the inhibitor to the reaction tubes. Include a "no-inhibitor" control (vehicle only, e.g., DMSO) and a "no-enzyme" control.

    • Pre-incubate the enzyme and inhibitor together for a set period (e.g., 15 minutes) at the reaction temperature to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Quench the reaction at a single, predetermined time point within the linear range of product formation.

  • HPLC Analysis and Data Interpretation:

    • Analyze samples by HPLC as described previously.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Analysis and Interpretation

Workflow for Kinetic Parameter Calculation

G A HPLC Peak Area (Product) B Calculate Product Concentration (using Standard Curve) A->B C Calculate Initial Velocity (v₀) (Conc. / Time) B->C D Plot v₀ vs. [Substrate] C->D F Plot 1/v₀ vs. 1/[Substrate] C->F E Non-linear Regression (Michaelis-Menten Plot) D->E H Determine Kₘ and Vₘₐₓ E->H G Linear Regression (Lineweaver-Burk Plot) F->G G->H

Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (v₀), substrate concentration ([S]), maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ) is described by the Michaelis-Menten equation.[8][9]

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Kₘ: The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.[6]

  • Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.

Lineweaver-Burk Plot

For a graphical determination of Kₘ and Vₘₐₓ, the Michaelis-Menten equation can be rearranged into a linear form, known as the Lineweaver-Burk equation.[10][11] Plotting 1/v₀ versus 1/[S] yields a straight line.

1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

  • Y-intercept: 1/Vₘₐₓ

  • X-intercept: -1/Kₘ

  • Slope: Kₘ/Vₘₐₓ

While historically significant, it's important to note that the double reciprocal plot can distort data errors. Non-linear regression of the Michaelis-Menten plot is now the preferred method for accurate parameter determination.[12]

[S] (µM)v₀ (µM/min)1/[S] (µM⁻¹)1/v₀ (min/µM)
5010.50.02000.0952
10017.40.01000.0575
25031.30.00400.0319
50044.10.00200.0227
100055.60.00100.0180
Table 2: Example kinetic data and values for a Lineweaver-Burk plot.

Troubleshooting

ProblemPossible CauseSolution
No product formationInactive enzyme; Incorrect buffer pH or composition.Verify enzyme activity with a control substrate; Optimize buffer conditions.
Non-linear product formation over timeSubstrate depletion; Enzyme instability.Use a lower enzyme concentration or shorter time points; Check enzyme stability in the assay buffer.
Poor peak separation in HPLCInappropriate gradient or column.Optimize the HPLC gradient; Ensure the C18 column is in good condition.
High variability between replicatesPipetting errors; Inconsistent timing.Use calibrated pipettes; Be precise and consistent when starting and stopping reactions.

Conclusion

The synthetic dipeptide this compound is a valuable tool for the detailed kinetic analysis of proteases. The HPLC-based, label-free methodology described here provides a robust and precise framework for determining fundamental kinetic parameters and for screening potential inhibitors. This approach avoids the potential interference of reporter tags and offers high-quality, reproducible data essential for basic research and drug development programs.

References

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Available at: [Link]

  • Jackpastor. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). The Equations of Enzyme Kinetics. Available at: [Link]

  • Campos, M. L., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. In BIOC2580: Introduction to Biochemistry*. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Michaelis Menten equation. YouTube. Available at: [Link]

  • Pearson. (n.d.). Michaelis-Menten Equation: Videos & Practice Problems. Available at: [Link]

  • Microbe Notes. (2022). The Michaelis–Menten Model. Available at: [Link]

  • Berdyshev, I. M., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4528. Available at: [Link]

  • chemeurope.com. (n.d.). Michaelis-Menten kinetics. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). HPLC-Based Enzyme Assays for Sirtuins. PubMed Central. Available at: [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of the crude product obtained by oxidation and cleavage... Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available at: [Link]

  • G-Biosciences. (n.d.). Protease Assay™. Available at: [Link]

  • LCGC International. (2019). Basics of HPLC Peptide Analysis. Available at: [Link]

  • PubMed. (2025). HPLC-based kinetics assay for monitoring prolidase activity. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available at: [Link]

  • Reddit. (2022). Enzyme activity assays with HPLC. r/Biochemistry. Available at: [Link]

  • ResearchGate. (2016). Can somebody help me to calculate enzyme activity by HPLC method?. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Aapptec Peptides. (n.d.). Z-Gly-OH [1138-80-3]. Available at: [Link]

  • Schiffer, C. A., et al. (2002). Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Structure, 10(3), 369-381. Available at: [Link]

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Z-Ile-Gly-OH: A Strategic Building Block for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bioactive peptides represent a frontier in therapeutic development, offering high specificity and potency.[1] The isoleucine-glycine (Ile-Gly) motif is a component of various natural and synthetic peptides, contributing to their biological function and structural integrity.[2][3] The efficient synthesis of these peptides is paramount. This guide details the strategic use of N-Benzyloxycarbonyl-Isoleucyl-Glycine (Z-Ile-Gly-OH) as a dipeptide building block. By incorporating this compound, researchers can circumvent common challenges in peptide synthesis, such as aggregation and difficult couplings involving sterically hindered residues like isoleucine. We present the underlying principles, validated experimental protocols for coupling and deprotection, and troubleshooting insights to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of Dipeptide Building Blocks

The stepwise assembly of amino acids via Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide science.[4][5] However, the synthesis of certain sequences, particularly those containing hydrophobic or sterically hindered amino acids like Isoleucine (Ile), can be inefficient. A primary challenge is the propensity of the growing peptide chain to form secondary structures and aggregate, which physically obstructs reactive sites and leads to incomplete reactions and deletion sequences.

The use of pre-formed dipeptide units, such as this compound, offers a powerful strategic solution. This approach provides several key advantages:

  • Mitigation of Aggregation: Incorporating two residues in a single coupling step can disrupt the formation of problematic secondary structures that often occur during stepwise elongation.

  • Improved Coupling Efficiency: By pre-forming the sterically demanding Ile-Gly peptide bond in solution, the subsequent coupling onto the solid support becomes more efficient, increasing the overall yield and purity of the final peptide.

  • Reduced Racemization: The benzyloxycarbonyl (Z or Cbz) protecting group is known to effectively suppress racemization during activation and coupling steps, a critical factor for maintaining the stereochemical integrity of the peptide.[6]

The Z-group, introduced by Bergmann and Zervas, is a classic and robust amine protecting group, stable to a wide range of conditions but readily removable by catalytic hydrogenolysis, a method orthogonal to the acid-labile side-chain protecting groups commonly used in Boc-SPPS and the base-labile Fmoc group in Fmoc-SPPS.[7][8]

Diagram 1: Chemical Structure of this compound

Caption: Structure of N-Benzyloxycarbonyl-Isoleucyl-Glycine.

Core Methodologies: Synthesis and Deprotection

The successful incorporation of this compound into a growing peptide chain involves two critical phases: the coupling of the dipeptide to the N-terminal amine of the resin-bound peptide, and the subsequent selective removal of the Z-protecting group to allow for further chain elongation.

Phase 1: Coupling this compound in Solid-Phase Peptide Synthesis

The coupling reaction relies on the activation of the C-terminal carboxylic acid of this compound to make it susceptible to nucleophilic attack by the free amine on the peptide-resin.[9] Several activation methods are effective, with carbodiimide-based reagents being a common and cost-effective choice.

Principle of Activation: Reagents like N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more preferably, react with an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated ester. This HOBt-ester is less prone to side reactions and racemization, leading to a cleaner and more efficient coupling.

Diagram 2: SPPS Workflow for Z-Dipeptide Incorporation

Caption: Workflow for coupling this compound in SPPS.

Protocol 1: DIC/HOBt Mediated Coupling of this compound

This protocol is designed for a standard manual or automated peptide synthesizer using Fmoc/tBu chemistry, following the deprotection of the N-terminal Fmoc group.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq. of free amine)

  • This compound (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit or equivalent ninhydrin-based test

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[10]

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in a minimal volume of DMF.

  • Initiate Activation: Add DIC (3.0 eq.) to the activation solution and mix gently for 10-15 minutes at room temperature. This pre-activation step minimizes side reactions.

  • Coupling: Add the activated this compound solution to the vessel containing the swelled peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Reaction time may be extended for particularly difficult sequences.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

  • Troubleshooting Incomplete Coupling: If the reaction is incomplete after 4 hours, consider double coupling (repeating steps 2-5 with fresh reagents) or extending the initial reaction time.

  • Washing: Once the coupling is complete, filter the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Table 1: Quantitative Parameters for Coupling Reaction

ParameterRecommended ValueRationale & Notes
This compound Excess 3.0 - 5.0 equivalentsDrives the reaction to completion by ensuring a high concentration of the activated amino acid.[4]
Coupling Reagent Excess 3.0 - 5.0 equivalentsStoichiometrically matched to the dipeptide to ensure full activation.
Reaction Time 2 - 4 hoursTypically sufficient for dipeptide couplings. Monitor with Kaiser test for confirmation.
Solvent DMF or NMPExcellent solvating properties for both reagents and the growing peptide chain.
Phase 2: Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z-group is most cleanly achieved by catalytic hydrogenolysis.[6][7] This method involves hydrogen gas and a palladium catalyst, which cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Principle of Deprotection: The Z-group is stable to the acidic and basic conditions used in Boc and Fmoc synthesis, respectively, providing perfect orthogonality. Hydrogenolysis is a mild reduction process that is highly specific for the Z-group and other benzyl-type protecting groups.[7]

Diagram 3: Z-Group Deprotection via Catalytic Hydrogenolysis

deprotection cluster_reactants Reactants cluster_products Products Z-Peptide Z-NH-Ile-Gly-Peptide-Resin Deprotected-Peptide H₂N-Ile-Gly-Peptide-Resin Z-Peptide->Deprotected-Peptide Hydrogenolysis Byproducts Toluene (C₇H₈) Carbon Dioxide (CO₂) Z-Peptide->Byproducts Reagents H₂ (gas) Pd/C (catalyst) Solvent (MeOH/THF) Reagents->Z-Peptide

Caption: Cleavage of the Z-group to yield the free amine.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

CAUTION: This procedure involves hydrogen gas and a potentially pyrophoric catalyst (Pd/C). It must be performed in a well-ventilated fume hood, away from ignition sources. The catalyst should be handled while wet.[8]

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C), 5-10% w/w

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas cylinder with regulator

  • Hydrogenation vessel or a flask with a balloon attachment for H₂

Procedure:

  • Resin Preparation: Swell the Z-protected peptide-resin in the chosen reaction solvent (e.g., a 1:1 mixture of THF/MeOH) for 30 minutes.

  • Catalyst Addition: In a separate vial, create a slurry of the Pd/C catalyst (approx. 0.1 to 0.2 times the weight of the resin) in a small amount of the reaction solvent. Carefully add this slurry to the reaction vessel containing the resin.

  • Hydrogenation: Seal the reaction vessel. Purge the atmosphere with an inert gas (N₂ or Ar), then introduce hydrogen gas. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously.

  • Reaction: Allow the reaction to proceed for 4-16 hours at room temperature. The reaction progress can be monitored by TLC if a sample can be cleaved and analyzed.

  • Catalyst Removal: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the catalyst to dry on the filter paper as it can ignite upon contact with air. Keep it wet with solvent.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF to prepare it for the next coupling step.

  • Confirmation: A small sample of the resin can be subjected to a Kaiser test. A positive result (blue beads) confirms the presence of the newly liberated free amine.

Table 2: Deprotection Conditions and Considerations

ParameterConditionRationale & Notes
Catalyst 5-10% Pd/CStandard catalyst for hydrogenolysis. Ensure it is fresh and active.
Hydrogen Source H₂ gas (balloon or pressure vessel)Transfer hydrogenation using reagents like ammonium formate can be an alternative if H₂ gas is not feasible.[11]
Solvent MeOH, THF, or mixturesMust be able to swell the resin and dissolve hydrogen. Avoid solvents that can poison the catalyst.
Reaction Time 4 - 16 hoursHighly dependent on the substrate and catalyst activity. Longer times may be needed for complex peptides.
Safety Critical Perform in a fume hood. Handle catalyst with care. Ensure proper purging of hydrogen gas before opening the vessel.[8]

Conclusion and Future Outlook

The use of this compound as a dipeptide building block is a robust and effective strategy for the synthesis of peptides containing the challenging Ile-Gly sequence. This approach not only enhances coupling efficiency and final peptide purity by mitigating aggregation but also leverages the stability and orthogonal removal of the Z-protecting group. The protocols detailed herein provide a validated framework for researchers to confidently incorporate this valuable building block into their synthetic workflows. As the demand for complex and therapeutically relevant peptides grows, such strategic synthetic methodologies will be indispensable in accelerating the pace of drug discovery and development.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • SYNFACTS. (2001).
  • Sigma-Aldrich.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Kent, S. B. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
  • Hunt, I. Ch27 : Peptide synthesis. University of Calgary.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Akbarian, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • Arshad, F., et al. (2022). Bioactive peptides: Synthesis, applications, and associated challenges. Food Science & Nutrition.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Machado, E. S., et al. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety.
  • Machado, E. S., et al. (2019).
  • Di Fenza, A., et al. (2024). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship.
  • FooDB. (2020). Showing Compound Isoleucyl-Glycine (FDB111936).
  • PubChem. Isoleucylglycine | C8H16N2O3 | CID 342532.
  • Human Metabolome Database. (2012). Showing metabocard for Isoleucyl-Glycine (HMDB0028907).

Sources

Application Notes and Protocols for the Incorporation of Z-ILE-GLY-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of Z-Protected Dipeptides in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic incorporation of pre-formed dipeptide units offers a powerful approach to streamline the assembly of complex peptide chains. This is particularly advantageous when dealing with sequences prone to aggregation or containing sterically hindered amino acids. The N-benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH) dipeptide is a valuable building block that combines the sterically demanding isoleucine residue with the conformationally flexible glycine. The benzyloxycarbonyl (Z or Cbz) protecting group on the N-terminus provides robust protection of the amino group, preventing unwanted side reactions during peptide bond formation.[1] Its stability under various conditions, coupled with well-established deprotection methods, makes it a versatile tool for both solution-phase and solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into a growing peptide chain. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for both solution-phase and solid-phase approaches, and outline the necessary analytical techniques for characterization and quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing successful coupling strategies.

PropertyValueReference
Chemical Name N-[(phenylmethoxy)carbonyl]-L-isoleucyl-glycine[2]
Synonyms Z-L-ISOLEUCYL-L-GLYCINE, this compound, CBZ-L-ILE-GLY[3][4]
CAS Number 13254-04-1[2][3][4]
Molecular Formula C16H22N2O5[3]
Molecular Weight 322.36 g/mol [5]
Appearance Expected to be a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMF, NMP, DCM, and alcohols. Limited solubility in water.Inferred from Z-protected amino acids

Experimental Workflows and Logical Relationships

The successful incorporation of this compound into a peptide sequence involves a series of well-defined steps, each with its own set of considerations. The choice between solution-phase and solid-phase synthesis will depend on the scale of the synthesis, the nature of the target peptide, and available resources.

experimental_workflow cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solps Solution-Phase Synthesis cluster_analysis Analysis & Characterization Z_dipeptide This compound SPPS_activation Activation of this compound Z_dipeptide->SPPS_activation Coupling Reagent SolPS_activation Activation of this compound Z_dipeptide->SolPS_activation Coupling Reagent Peptide_resin Peptide-Resin (N-terminal deprotected) SPPS_coupling Coupling to Resin Peptide_resin->SPPS_coupling Peptide_solution Peptide Fragment (C-terminal protected) SolPS_coupling Coupling in Solution Peptide_solution->SolPS_coupling SPPS_activation->SPPS_coupling SPPS_wash Washing SPPS_coupling->SPPS_wash SPPS_deprotection Z-group Deprotection (optional) SPPS_wash->SPPS_deprotection Final_Peptide Final Peptide SPPS_deprotection->Final_Peptide SolPS_activation->SolPS_coupling SolPS_workup Work-up & Purification SolPS_coupling->SolPS_workup SolPS_deprotection Z-group Deprotection SolPS_workup->SolPS_deprotection SolPS_deprotection->Final_Peptide HPLC RP-HPLC MS Mass Spectrometry NMR NMR Spectroscopy Final_Peptide->HPLC Final_Peptide->MS Final_Peptide->NMR spps_cycle start Peptide on Resin (Fmoc-protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of this compound (with HATU/DIEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Peptide on Resin (Z-protected N-terminus) wash2->end

Sources

Application Notes and Protocols: The Strategic Use of Z-ILE-GLY-OH in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Peptide Frontier

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity.[1] The rational design and synthesis of these molecules are paramount to unlocking their full therapeutic value. This guide focuses on the strategic application of N-α-Carbobenzyloxy-Isoleucyl-Glycyl-Glycine (Z-ILE-GLY-OH), a protected tripeptide building block, in the development of novel therapeutic peptides. While this specific tripeptide may not be extensively documented, the principles outlined herein are grounded in the established fundamentals of peptide chemistry and are broadly applicable to the use of similar protected peptide fragments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies to enhance their peptide drug discovery programs.

The Rationale for Protected Tripeptide Building Blocks in Peptide Synthesis

The synthesis of peptides, particularly longer and more complex sequences, can be fraught with challenges such as aggregation and the formation of deletion sequences.[2][3] The use of protected di- or tripeptide building blocks, such as this compound, offers a strategic advantage by reducing the number of coupling cycles and potentially circumventing problematic sequences.[3]

The Role of the Carbobenzyloxy (Z) Group

The Carbobenzyloxy (Z or Cbz) group is a well-established N-terminal protecting group in peptide synthesis.[4][5] Its stability under the basic conditions used for Fmoc-deprotection and its clean removal under acidic or hydrogenolysis conditions make it a versatile tool in orthogonal protection strategies.[4] By employing this compound, the α-amino group of the N-terminal isoleucine is shielded, preventing unwanted side reactions during the coupling of this tripeptide fragment to a growing peptide chain.[5]

The Significance of the Isoleucine-Glycine-Glycine (ILE-GLY-GLY) Motif

The sequence of amino acids in a peptide dictates its structure and function. Isoleucine, a hydrophobic amino acid with a branched side chain, can play a crucial role in receptor binding and the overall conformation of a peptide.[6] Glycine, the simplest amino acid, provides flexibility to the peptide backbone, which can be critical for achieving the optimal orientation for interaction with a biological target. The ILE-GLY-GLY motif, therefore, can be a key component of a therapeutic peptide's pharmacophore.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C18H25N3O6
Molecular Weight 379.41 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in organic solvents like DMF, NMP, and methanol. Insoluble in water.
Purity (Typical) >98% for peptide synthesis applications

Protocols for the Application of this compound in Therapeutic Peptide Synthesis

The following protocols outline the use of this compound in a standard Solid-Phase Peptide Synthesis (SPPS) workflow using the Fmoc/tBu strategy.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating this compound into a peptide sequence is depicted below.

SPPS_Workflow Resin Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Coupling with this compound Wash1->Coupling Wash2 Washing Coupling->Wash2 Z_Deprotection Z-Group Deprotection Wash2->Z_Deprotection Chain_Elongation Further Chain Elongation Z_Deprotection->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Final Cycle Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporating this compound.

Detailed SPPS Protocol

This protocol assumes the synthesis of a hypothetical peptide with the C-terminal sequence...-X-Y-Z-ILE-GLY-GLY-OH, where the this compound fragment is coupled onto a resin-bound amino acid Z.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM, Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/Water)

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation:

    • Swell the resin in DMF for 1 hour in a reaction vessel.[3]

    • Drain the DMF.

  • Fmoc Deprotection of the N-terminal Amino Acid on Resin:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[3]

    • Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to pre-activate for 1-2 minutes.[3]

    • Add the activated tripeptide solution to the resin.

    • Agitate at room temperature for 2-4 hours. A negative Kaiser test can confirm the completion of the coupling.[2]

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Z-Group Deprotection (for further chain elongation):

    • This step is necessary if more amino acids are to be added to the N-terminus of the ILE.

    • Wash the resin with a suitable solvent for hydrogenolysis (e.g., methanol or THF).

    • Suspend the resin in the solvent and add a catalyst (e.g., Palladium on carbon).

    • Bubble hydrogen gas through the suspension or use a hydrogen source like ammonium formate.

    • Monitor the reaction for completion.

    • Filter off the catalyst and wash the resin thoroughly.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.[5]

    • Agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[5]

    • Lyophilize the purified fractions to obtain the final peptide as a white powder.[5]

Characterization of the Final Peptide
  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Analytical RP-HPLC: To determine the purity of the final product.

In Vitro Assays for Therapeutic Peptides Containing the ILE-GLY-GLY Motif

Once the peptide is synthesized and purified, its biological activity must be assessed. The choice of assay depends on the therapeutic target and the desired mechanism of action.

Target Binding Assays

These assays determine the affinity of the peptide for its intended biological target (e.g., a receptor or enzyme).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding of the peptide to an immobilized target.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): A bead-based assay that measures binding through the generation of a luminescent signal when the peptide and target are in close proximity.[7]

Cell-Based Functional Assays

These assays measure the effect of the peptide on cellular processes.

  • Cell Proliferation Assays: To determine if the peptide inhibits or stimulates the growth of specific cell lines (e.g., cancer cells).[8]

  • Signaling Pathway Analysis: Using techniques like Western blotting or reporter gene assays to determine if the peptide modulates a specific intracellular signaling pathway.

  • Competitive Binding Assays: To assess the ability of the peptide to displace a natural ligand from its receptor.[7]

Proteolytic Stability Assays

A key challenge with therapeutic peptides is their short half-life due to degradation by proteases.[9]

  • Serum Stability Assay: The peptide is incubated in human serum for various time points, and the amount of intact peptide remaining is quantified by HPLC or LC-MS.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where a therapeutic peptide containing the ILE-GLY-GLY motif acts as an antagonist to a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Ligand Natural Ligand Ligand->Receptor Activates Peptide Therapeutic Peptide (Z-ILE-GLY-GLY based) Peptide->Receptor Blocks Inhibition X Peptide->Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Inhibition->G_Protein

Caption: Hypothetical GPCR antagonism by a therapeutic peptide.

Conclusion

The strategic use of protected peptide fragments like this compound can significantly enhance the efficiency and success rate of therapeutic peptide synthesis. By understanding the principles of peptide chemistry and employing robust protocols for synthesis, purification, and characterization, researchers can effectively develop novel peptide-based drugs. The subsequent in vitro evaluation of these peptides is crucial for elucidating their mechanism of action and advancing them through the drug development pipeline.

References

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  • BenchChem. (n.d.). H-Gly-Gly-Gly-OH in Solid-Phase Peptide Synthesis.
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  • Sigma-Aldrich. (n.d.). Z-Gly-OH 99%.
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  • Alfa Chemistry. (n.d.). CAS 1138-80-3 Z-Gly-OH.
  • Eipper, B. A., et al. (1983). Purification and characterization of a peptidyl glycine monooxygenase from porcine pituitary. PubMed. [Link]

  • Gautam, A., et al. (2021). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. ResearchGate. [Link]

  • Biosynth. (n.d.). Z-Gly-Ala-OH.
  • Chem-Impex. (n.d.). Z-Gln-Gly-OH.
  • ChemicalBook. (n.d.). Z-GLY-GLY-GLY-OH synthesis.
  • Sigma-Aldrich. (n.d.). Z-Gly-OH 99%.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]

  • Sigma-Aldrich. (n.d.). Z-Gly-OH - Z-Glycine.
  • Derakhshankhah, H., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

  • NovoPro Labs. (n.d.). H-Gly-Gly-Ile-OH peptide.
  • Ohashi, K., & Maruyama, K. (1989). Refined purification and characterization of Z-protein. PubMed. [Link]

  • Sigma-Aldrich. (n.d.). Z-Gly-OH 99%.
  • Sigma-Aldrich. (n.d.). Z-Gly-OH 99%.
  • Sigma-Aldrich. (n.d.). Z-Gly-OH 99%.
  • Tsuru, D., et al. (1996). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Flavobacterium meningosepticum. Journal of Biochemistry, 119(6), 1046-1051.
  • Wikipedia. (n.d.). Amino acid.
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  • Chen, Y., et al. (2023). Discovery of Novel ERK5 Inhibitors for Pancreatic Cancer via a Virtual Screening Approach.
  • BenchChem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.
  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide.
  • Ishizawa, T., et al. (2021). In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR. Journal of the American Chemical Society. [Link]

  • Zgainski, E., et al. (2018). Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. PubMed. [Link]

  • Ishizawa, T., et al. (2022). In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR. PubMed Central. [Link]

  • Ghasemi, F., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Ma, G. Y., et al. (1982). The mechanism of the hyperglycaemic action of synthetic peptides related to the C-terminal sequence of human growth hormone. PubMed. [Link]

  • Ishizawa, T., et al. (2022). In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR.
  • Wijesinghe, M. B., et al. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. PubMed. [Link]

  • Pylaeva, S. A., et al. (2022). Influence of OH Groups of Hydroxyfullerene on the Mechanism of Its Complex Formation with the Lys-2Gly Peptide Dendrimer. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Z-Ile-Gly-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-Ile-Gly-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this dipeptide. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the this compound coupling reaction, offering step-by-step solutions and the rationale behind them.

Problem 1: Low or No Product Yield

Symptom: After the reaction and workup, you observe a low yield of the desired this compound product, or none at all, as confirmed by TLC, LC-MS, or NMR analysis.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky Z (benzyloxycarbonyl) protecting group on the isoleucine, combined with the β-branched side chain of isoleucine itself, creates significant steric hindrance.[1][2][3] This can impede the approach of the nucleophilic glycine.

    • Solution 1: Optimize Your Coupling Reagent. Standard carbodiimide reagents like DCC or DIC alone may be insufficient.[2] Switch to a more potent coupling reagent known to overcome steric hindrance. Phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU, HCTU) are excellent choices.[4][5] These reagents form highly reactive activated esters that can overcome the steric barrier.

    • Solution 2: Incorporate Additives. If you are using a carbodiimide, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[6][7] These additives form active esters that are more reactive than the O-acylisourea intermediate and can help suppress side reactions.

    • Solution 3: Increase Reaction Time and/or Temperature. For sterically hindered couplings, extending the reaction time (e.g., from 2-4 hours to 12-24 hours) can be beneficial.[8] If solubility and reagent stability permit, a moderate increase in temperature (e.g., from room temperature to 40°C) can also enhance the reaction rate. However, be cautious as higher temperatures can also increase the risk of racemization.

    • Solution 4: Perform a "Double Coupling". After the initial coupling reaction time, you can filter the reaction mixture and add a fresh batch of coupling reagents and activated Z-Ile-OH to the unreacted glycine.[8]

  • Inefficient Activation of Z-Ile-OH: The carboxylic acid of Z-Ile-OH may not be efficiently activated, preventing the formation of the peptide bond.

    • Solution: Pre-activation. Instead of adding all reagents simultaneously, pre-activate the Z-Ile-OH with the coupling reagent and a base (if required) for a short period (1-5 minutes) before adding the glycine nucleophile.[8][9] This ensures the formation of the highly reactive activated species.

  • Poor Solubility: The protected amino acids or the final product may have poor solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and incomplete reaction.

    • Solution: Solvent Optimization. Dimethylformamide (DMF) is a common solvent for peptide coupling. If solubility is an issue, consider switching to or using a co-solvent like N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM). In some cases, adding chaotropic salts can help disrupt aggregation.[10]

  • Sub-optimal pH/Base: The reaction pH can significantly impact the nucleophilicity of the glycine amine and the stability of the activated Z-Ile-OH.

    • Solution: Base Selection and Stoichiometry. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the salt of the amino acid ester and to facilitate the reaction.[11] Use the appropriate stoichiometry of the base. An excess of a strong base can lead to side reactions and racemization. For sensitive couplings, a weaker or more sterically hindered base like 2,4,6-collidine might be beneficial.[9]

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance activation_issue Potential Cause: Inefficient Activation start->activation_issue solubility_issue Potential Cause: Poor Solubility start->solubility_issue ph_issue Potential Cause: Sub-optimal pH/Base start->ph_issue solution_reagent Solution: Use Potent Coupling Reagent (HATU, PyBOP) steric_hindrance->solution_reagent solution_additive Solution: Add HOBt or Oxyma steric_hindrance->solution_additive solution_conditions Solution: Increase Time/Temp Double Couple steric_hindrance->solution_conditions solution_preactivation Solution: Pre-activate Z-Ile-OH activation_issue->solution_preactivation solution_solvent Solution: Change Solvent (NMP) Add Chaotropic Salts solubility_issue->solution_solvent solution_base Solution: Optimize Base (DIPEA, NMM, Collidine) ph_issue->solution_base

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Presence of Diastereomeric Impurities (Racemization)

Symptom: Your product analysis (e.g., chiral HPLC, NMR with a chiral shift reagent) indicates the presence of Z-D-allo-Ile-Gly-OH in addition to the desired Z-L-Ile-Gly-OH.

Potential Causes and Solutions:

  • Over-activation of the Carboxylic Acid: The activated Z-Ile-OH intermediate can be susceptible to racemization, especially if it has a long lifetime in the reaction mixture.

    • Solution 1: Use Racemization-Suppressing Additives. Additives like HOBt and particularly Oxyma are highly effective at suppressing racemization.[6][7] They work by rapidly trapping the activated intermediate to form an active ester that is less prone to racemization.

    • Solution 2: Choose the Right Coupling Reagent. Carbodiimide-based methods, when combined with an additive like Oxyma, are generally very good at minimizing racemization.[6] Some phosphonium and aminium/uronium reagents are also designed to reduce racemization.

    • Solution 3: Control the Base. The type and amount of base used are critical.[9] Strong, non-hindered bases can promote racemization by deprotonating the α-carbon of the activated amino acid. Use a weaker or more sterically hindered base like NMM or 2,4,6-collidine, and use it in the minimum necessary amount.[9]

    • Solution 4: Lower the Reaction Temperature. Performing the coupling at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[10]

    • Solution 5: Avoid Prolonged Pre-activation. While pre-activation can improve yield, extended pre-activation times can increase the risk of racemization.[9] Keep the pre-activation step short (1-5 minutes).

Problem 3: Difficult Purification

Symptom: After the reaction, you are struggling to isolate the pure this compound from starting materials and byproducts.

Potential Causes and Solutions:

  • Unreacted Starting Materials: Incomplete conversion will leave you with unreacted Z-Ile-OH and Gly-OH.

    • Solution: Optimize Reaction Conditions for Full Conversion. Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.

  • Byproducts from Coupling Reagents: Many coupling reagents generate byproducts that need to be removed. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.

    • Solution 1: Choose a Reagent with Water-Soluble Byproducts. Reagents like EDC (in combination with HOBt or Oxyma) or COMU produce byproducts that are soluble in water, simplifying the workup procedure through aqueous extraction.[6]

    • Solution 2: Proper Workup Procedure. A typical workup involves an aqueous wash to remove water-soluble impurities. This often includes sequential washes with a mild acid (e.g., dilute HCl) to remove unreacted amine and excess base, followed by a mild base (e.g., dilute NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt or Oxyma.

  • Formation of N-acylurea: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct that does not react further.[11]

    • Solution: Use Additives. HOBt or Oxyma can trap the O-acylisourea intermediate, preventing this side reaction.[11]

II. Frequently Asked Questions (FAQs)

Q1: Why is the this compound coupling considered a "difficult coupling"?

A1: The primary challenge is the significant steric hindrance posed by the β-branched side chain of isoleucine, compounded by the bulky Z-protecting group.[1][2][12] This steric bulk makes it difficult for the nucleophilic amine of glycine to attack the activated carboxyl group of Z-isoleucine, often leading to slow reaction rates and low yields.[2]

Q2: What is the best coupling reagent for the this compound synthesis?

A2: There is no single "best" reagent, as the optimal choice can depend on the specific reaction conditions and scale. However, for sterically hindered couplings like this one, more powerful reagents are generally recommended.

  • High-Efficiency Options: HATU, HCTU, and PyBOP are excellent choices known for their high reactivity and effectiveness in difficult couplings.[4][5]

  • Low-Racemization Options: Carbodiimides like DIC or EDC in combination with Oxyma Pure offer a good balance of reactivity and excellent suppression of racemization.[6]

Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative ReactivityRacemization Potential (without additives)Notes
DCC/DIC CarbodiimideModerateHighByproduct (DCU) is insoluble and requires filtration.[7]
HBTU/TBTU Aminium SaltHighLow with HOBtWidely used and very efficient.[5][7]
HATU Aminium SaltVery HighVery LowGenerally considered one of the most effective reagents, especially for hindered couplings.[5]
PyBOP Phosphonium SaltHighLowLess risk of guanidinylation side reactions compared to aminium salts.[4]
COMU Uronium SaltVery HighVery LowBased on Oxyma, with water-soluble byproducts.[5][6]

Disclaimer: This table provides a general comparison. Specific performance may vary based on reaction conditions.

Q3: How can I monitor the progress of my this compound coupling reaction?

A3: The most common method is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside your starting materials (Z-Ile-OH and Gly-OH). The reaction is complete when the limiting starting material spot has disappeared and a new product spot has appeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key considerations for the workup and purification of this compound?

A4:

  • Removal of Byproducts: If you use DCC, filter off the insoluble DCU. For reagents with water-soluble byproducts, a series of aqueous washes is effective.

  • Aqueous Extraction: A standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1N HCl or 5% citric acid), water, a weak base (e.g., 5% NaHCO₃), and finally brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: If impurities remain, purification by flash column chromatography on silica gel is often necessary. The polarity of the eluent will depend on the specific protecting groups used. Recrystallization can also be an effective purification method for solid products.

Q5: Can I use an unprotected glycine in this reaction?

A5: It is highly recommended to use a protected form of glycine, typically an ester such as glycine methyl ester (H-Gly-OMe) or glycine ethyl ester (H-Gly-OEt). Using the free acid (Gly-OH) can lead to complications, including polymerization and low yields, as both the amine and the carboxyl groups of glycine can react. After the coupling, the ester can be easily saponified (hydrolyzed) to yield the final this compound product.

Experimental Workflow for this compound Synthesis (Solution Phase)

Synthesis_Workflow start Start dissolve Dissolve Z-Ile-OH in Anhydrous Solvent (e.g., DMF) start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) cool->add_reagents preactivate Pre-activate for 5 min add_reagents->preactivate add_glycine Add Glycine Ester (e.g., H-Gly-OMe·HCl) preactivate->add_glycine react Stir at 0°C to RT for 2-24h add_glycine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Acid/Base Washes) monitor->workup Complete purify Purify (Column Chromatography/Recrystallization) workup->purify saponify Saponify Ester (if necessary) purify->saponify end This compound saponify->end

Caption: General experimental workflow for this compound synthesis.

III. References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • PubMed Central. (n.d.). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. Available at: [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of coupling reagents for synthesis of ZGly-MPBrGOMe in... Available at: [Link]

  • PubMed Central. (n.d.). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the Yield and Racemization of Z-Gly- Phe-Val-OMe... Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • PubMed Central. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available at: [Link]

  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

Sources

Technical Support Center: Synthesis of Z-ILE-GLY-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyloxycarbonyl-L-isoleucyl-glycine (Z-ILE-GLY-OH). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this dipeptide. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed solutions and the scientific rationale behind them.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the coupling efficiency, side reactions, and workup procedures. Here’s a systematic approach to troubleshoot this issue:

1. Inefficient Coupling Reaction: The formation of the peptide bond is the core of the synthesis.[1] Inadequate activation of the carboxylic acid group of Z-Isoleucine or premature hydrolysis of the activated species can significantly reduce yield.[2]

  • Coupling Agent Selection: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3][4] While effective, they can lead to the formation of an unreactive N-acylurea byproduct, which lowers the yield.[5][6]

    • Recommendation: Utilize coupling additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][6] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, thereby minimizing the N-acylurea side reaction and improving the yield.[5]

  • Reaction Conditions:

    • Temperature: Low temperatures (0°C to room temperature) are generally recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[6]

    • Solvent: A dry, polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.[3] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[7]

2. Side Reactions: Several side reactions can compete with the desired peptide bond formation.

  • N-acylurea Formation: As mentioned, this is a common side reaction with carbodiimides. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5][7] The use of additives like HOBt is the most effective way to suppress this.[5]

  • Racemization: The chiral center of the isoleucine residue can be susceptible to racemization, especially under basic conditions or with prolonged activation times.[8][9]

    • Recommendation: Use a hindered base like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine, as bulkier bases are known to reduce racemization.[8] The addition of HOBt also effectively suppresses racemization.[6][9]

  • Hydrolysis of Activated Ester: Any moisture present in the reaction can lead to the hydrolysis of the activated Z-Isoleucine, reverting it to the starting carboxylic acid and reducing the overall yield.[2]

3. Inefficient Workup and Purification: Product loss can occur during the extraction and purification steps.

  • Solubility Issues: The Z- and benzyl-protected dipeptide can be hydrophobic, potentially leading to poor solubility in aqueous phases during workup.[10]

  • Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11] Optimization of the solvent gradient is crucial for good separation from byproducts and unreacted starting materials.[11]

Experimental Protocol: Optimized Coupling with DCC/HOBt
  • Dissolve Z-L-Isoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 15-20 minutes at 0°C.

  • In a separate flask, dissolve Glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIEA (1.1 eq) to neutralize the salt.

  • Add the neutralized glycine solution to the activated Z-Isoleucine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Proceed with the aqueous workup and subsequent purification.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to N-acylurea. How can I prevent this?

A2: The formation of N-acylurea is a well-documented side reaction in carbodiimide-mediated couplings.[5][6] It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.

Root Cause: The O-acylisourea intermediate is the primary activated species. If the nucleophilic attack by the glycine amine is slow, this intermediate has time to rearrange into the more stable, unreactive N-acylurea.

Solution: The most effective strategy is to intercept the O-acylisourea intermediate with an additive before it can rearrange.

  • HOBt or Oxyma Pure: Adding HOBt or Oxyma Pure to the reaction mixture leads to the rapid formation of a benzotriazolyl active ester.[5] This active ester is sufficiently reactive to form the peptide bond but is significantly more stable than the O-acylisourea intermediate and does not undergo the rearrangement to N-acylurea.[5]

Workflow Diagram: Minimizing N-acylurea Formation

G cluster_activation Activation of Z-Ile-OH cluster_pathways Reaction Pathways Z_Ile Z-Ile-OH O_acylisourea O-acylisourea Intermediate Z_Ile->O_acylisourea + DCC DCC DCC Gly Gly-OR N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow) HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast) Peptide Z-Ile-Gly-OR (Desired Product) HOBt_ester->Peptide + Gly-OR HOBt HOBt/Oxyma

Caption: Reaction pathways showing the prevention of N-acylurea formation.

Q3: My final product shows evidence of racemization. What are the contributing factors and how can I maintain the stereochemical integrity of the isoleucine residue?

A3: Racemization at the α-carbon of the activated amino acid is a significant concern in peptide synthesis, as it leads to the formation of diastereomeric peptides that can be difficult to separate.[12][13]

Mechanisms of Racemization: The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.

Factors Influencing Racemization:

  • Base: The type and amount of base used can significantly impact the extent of racemization.[8] Stronger and less sterically hindered bases, like triethylamine, are more likely to cause racemization.[8]

  • Coupling Reagent: Certain coupling reagents are more prone to causing racemization than others.[14]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of racemization.

Strategies to Suppress Racemization:

  • Choice of Base: Use a sterically hindered base such as N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[8]

  • Additives: The use of additives like HOBt or 6-Cl-HOBt is highly effective in suppressing racemization.[6][9][15] They promote a reaction pathway that is less prone to oxazolone formation.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0°C) to slow down the rate of racemization.[6]

  • Uronium/Phosphonium Reagents: Consider using uronium-based reagents like HBTU or HATU, or phosphonium-based reagents like PyBOP, which are known for their high coupling efficiency and low racemization levels, especially when used with an additive.[4][16]

Data Summary: Impact of Base on Racemization
BasepKaSteric HindranceRacemization Potential
Triethylamine (TEA)10.75LowHigh[8]
N,N-Diisopropylethylamine (DIEA)10.1HighLow[8]
N-Methylmorpholine (NMM)7.38ModerateLow[8]
2,4,6-Collidine (TMP)7.43HighVery Low[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Z (benzyloxycarbonyl) protecting group?

A1: The benzyloxycarbonyl (Z or Cbz) group is an amine protecting group. In the synthesis of this compound, it temporarily blocks the amino group of isoleucine to prevent it from reacting with the activated carboxyl group of another isoleucine molecule, thus avoiding self-polymerization and ensuring the controlled formation of the desired dipeptide.[17][18]

Q2: Why is glycine often used with its carboxyl group protected as an ester (e.g., glycine ethyl ester)?

A2: Protecting the carboxyl group of glycine as an ester (e.g., methyl or ethyl ester) prevents it from reacting with the activated Z-Isoleucine. This ensures that the coupling reaction occurs specifically between the carboxyl group of Z-Isoleucine and the amino group of glycine. The ester can then be selectively removed in a subsequent step, typically by saponification (hydrolysis with a base like LiOH or NaOH), to yield the final product with a free carboxylic acid.[19]

Q3: What are the best practices for purifying the final this compound product?

A3: The purification of this compound typically involves the following steps:

  • Initial Workup: After the reaction, an aqueous workup is performed to remove water-soluble byproducts and excess reagents. This usually involves washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid and HOBt), and brine.

  • Crystallization: If the product is crystalline, this can be an effective purification method.

  • Chromatography: For high purity, column chromatography is often necessary.

    • Reversed-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying peptides.[11] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[11]

    • Normal-Phase Chromatography: For highly hydrophobic protected peptides, normal-phase chromatography on silica gel can also be an option.[10]

Q4: Can I use an enzymatic approach for the final deprotection of the glycine ester?

A4: Yes, enzymatic hydrolysis of the glycine ester is a viable and often advantageous alternative to chemical saponification.[20] Enzymes like thermitase or porcine liver esterase can selectively cleave the ester bond under mild pH conditions.[20] This method can help to avoid side reactions associated with alkaline hydrolysis, such as racemization or cleavage of base-labile protecting groups.[20]

Q5: What is the role of protecting groups in peptide synthesis?

A5: Protecting groups are essential in peptide synthesis to ensure that the correct peptide bond is formed between the desired amino acids.[1][17] They temporarily block reactive functional groups on the amino acids, such as the N-terminus amine and any reactive side chains, preventing them from participating in unwanted side reactions.[17][18][21] After the peptide bond is formed, the protecting groups are removed to yield the final peptide.

III. References

  • Hydrolysis of peptide esters by different enzymes. PubMed. Available from: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). Available from: [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available from: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Peptides. Available from: [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. (2019-09-27). Available from: [Link]

  • Carbodiimide. Wikipedia. Available from: [Link]

  • A Simple Method for the Study of Racemization in Peptide Synthesis. RSC Publishing. Available from: [Link]

  • Protecting Groups in Peptide Synthesis. PubMed. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. PubMed. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available from: [Link]

  • Ch27 : Peptide synthesis. University of Calgary. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025-08-28). Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). Available from: [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available from: [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. (2018-08-12). Available from: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Deprotection of Z-Ile-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of Z-Ile-Gly-OH. As Senior Application Scientists, we understand that the removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step in solution-phase peptide synthesis. Success at this stage is paramount for achieving high purity and yield in subsequent coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address the specific challenges you may encounter with this dipeptide.

Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting this compound, and which is preferred?

The two most common methods for removing the Z-group are catalytic hydrogenolysis and acidolysis.[1]

  • Catalytic Hydrogenolysis: This is the most widely recommended and preferred method due to its exceptionally mild and clean reaction profile.[2] The reaction, typically carried out with a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source, cleaves the Z-group to yield the free amine, toluene, and carbon dioxide, which are easily removed. A variation of this is Catalytic Transfer Hydrogenolysis (CTH), which uses a hydrogen donor like ammonium formate or cyclohexadiene instead of hydrogen gas.[3][4]

  • Acidolysis: This method involves treating the protected peptide with a strong acid, such as 33% HBr in acetic acid (HBr/AcOH).[2] It is a robust alternative but is significantly harsher. Acidolysis is typically reserved for substrates that contain functional groups sensitive to reduction (e.g., alkynes or certain sulfur-containing residues), which are not present in this compound.[1][2]

For this compound, catalytic hydrogenolysis is the superior choice as it minimizes the risk of side reactions like racemization, which can be a concern under harsh acidic conditions.[2]

Q2: I'm observing a major byproduct with a mass of 172.1 g/mol , suggesting cyclization. What is this side reaction and how can I prevent it?

This is a classic and highly prevalent side reaction known as diketopiperazine (DKP) formation .[5] Once the N-terminal amine of the isoleucine is deprotected, it can act as an intramolecular nucleophile, attacking the C-terminal carboxylic acid of glycine. This results in the formation of a stable six-membered cyclic dipeptide, cyclo(Ile-Gly), and the elimination of a water molecule.

Causality: The proximity of the deprotected nucleophilic amine to the electrophilic C-terminal carbonyl in the dipeptide makes this intramolecular cyclization kinetically favorable, especially in neutral or slightly basic conditions. The Gly residue, lacking steric hindrance, further facilitates this reaction.[5]

Prevention Strategies:

  • Immediate Use: The most effective strategy is to use the deprotected H-Ile-Gly-OH immediately in the next coupling step. This consumes the free amine before it has a chance to cyclize.

  • Salt Formation: After deprotection and removal of the catalyst, the resulting H-Ile-Gly-OH can be converted to a stable salt (e.g., hydrochloride or acetate salt). Protonation of the N-terminal amine significantly reduces its nucleophilicity, thereby inhibiting DKP formation.

  • Low Temperature: Performing the work-up at low temperatures (0-4°C) can slow the rate of cyclization.

.

DKP_Formation Z_Peptide This compound Deprotection Catalytic Hydrogenolysis Z_Peptide->Deprotection H₂/Pd-C Free_Peptide H-Ile-Gly-OH (Deprotected Dipeptide) Deprotection->Free_Peptide DKP Diketopiperazine (DKP) cyclo(Ile-Gly) Free_Peptide->DKP Intramolecular Cyclization (Side Reaction) Coupling Desired Peptide Coupling (e.g., + Z-Ala-OH) Free_Peptide->Coupling Desired Reaction

Caption: Competing pathways after Z-group deprotection.

Q3: My catalytic hydrogenolysis reaction is slow or incomplete. What are the common causes and troubleshooting steps?

Incomplete deprotection is a frequent issue that can typically be resolved by systematically evaluating the catalyst, reaction conditions, and substrate purity.[2]

Potential CauseTroubleshooting Steps & Explanation
Catalyst Inactivity Use fresh catalyst: Palladium on carbon (Pd/C) can lose activity over time, especially if stored improperly. Ensure the catalyst is a dry, free-flowing black powder.[2] Increase catalyst loading: A typical loading is 5-10 mol% of palladium relative to the substrate. For sluggish reactions, increasing this to 15-20 mol% can be effective.[6]
Catalyst Poisoning While this compound itself does not contain common poisons like sulfur, impurities from previous steps might. Ensure the starting material is pure. If poisoning is suspected, using a large excess of catalyst can sometimes overcome the issue.[2]
Inefficient Hydrogen Delivery Ensure vigorous stirring: Good agitation is critical to ensure proper mixing of the substrate, catalyst, and hydrogen.[6] Check hydrogen source: If using a hydrogen balloon, ensure it is adequately filled and sealed. For larger scales, a Parr hydrogenator provides a more reliable and quantifiable hydrogen atmosphere.[2] Purge the system: Before introducing hydrogen, the flask should be evacuated and backfilled with an inert gas (like nitrogen or argon) and then hydrogen several times to remove all oxygen.
Solvent Choice Methanol or Ethanol are generally excellent solvents for hydrogenolysis.[6] If solubility is an issue, adding a co-solvent like acetic acid can sometimes help, although this may slightly increase the risk of side reactions if not properly controlled.

.

Troubleshooting_Hydrogenolysis Start Incomplete Deprotection (via Catalytic Hydrogenolysis) Check_Catalyst Check Catalyst Start->Check_Catalyst Check_Conditions Review Conditions Start->Check_Conditions Catalyst_Old Is catalyst old or improperly stored? Check_Catalyst->Catalyst_Old Catalyst_Poisoned Is catalyst poisoning by impurities suspected? Check_Catalyst->Catalyst_Poisoned H2_Delivery Is H₂ delivery efficient? (Stirring, Purging) Check_Conditions->H2_Delivery Solvent_Check Is the solvent appropriate? (e.g., MeOH, EtOH) Check_Conditions->Solvent_Check Sol_Catalyst_Fresh Solution: Use fresh, high-activity catalyst. Catalyst_Old->Sol_Catalyst_Fresh Sol_Catalyst_Excess Solution: Increase catalyst loading or use excess. Catalyst_Poisoned->Sol_Catalyst_Excess Sol_H2 Solution: Ensure vigorous stirring and properly purge system. H2_Delivery->Sol_H2 Sol_Solvent Solution: Ensure substrate is fully dissolved. Consider co-solvents if necessary. Solvent_Check->Sol_Solvent

Caption: Troubleshooting flowchart for incomplete hydrogenolysis.

Q4: Is racemization a significant risk during the deprotection of this compound?

Racemization is a potential risk, particularly at the α-carbon of the isoleucine residue. The degree of risk is highly dependent on the deprotection method used.

  • With Catalytic Hydrogenolysis: The risk is very low. The mild, neutral conditions of this method generally preserve the chiral integrity of amino acids.[2]

  • With Acidolysis (HBr/AcOH): The risk is significantly higher. Strong acidic conditions can facilitate the formation of an azlactone (oxazolone) intermediate, which can lead to racemization at the α-carbon upon tautomerization.[7] While isoleucine is less prone to this than some other amino acids, the harshness of the reagents means this side reaction cannot be discounted.[2]

Recommendation: To ensure the stereochemical purity of your final peptide, catalytic hydrogenolysis is the strongly preferred method for deprotecting this compound.

Experimental Protocols & Data
Comparison of Deprotection Methods
MethodReagentsAdvantagesDisadvantages & Key Side Reactions
Catalytic Hydrogenolysis This compound, 10% Pd/C, H₂ (gas), MethanolMild, clean byproducts (toluene, CO₂), low risk of racemization.[2][6]Incomplete reaction, potential for catalyst poisoning.[2]
Catalytic Transfer Hydrogenolysis (CTH) This compound, 10% Pd/C, Ammonium Formate, MethanolAvoids use of flammable H₂ gas, often faster reaction times.[3][6]Similar to standard hydrogenolysis; requires removal of formate salts.
Acidolysis This compound, 33% HBr in Acetic AcidFast and effective for acid-stable substrates.Very harsh, high risk of racemization, formation of reactive benzyl cations, corrosive reagents.[1][2]
Protocol 1: Standard Catalytic Hydrogenolysis
  • Objective: To deprotect this compound using hydrogen gas and a palladium catalyst.

  • Methodology:

    • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 20 mL per gram of substrate) in a round-bottom flask suitable for hydrogenation.[6]

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Inerting: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.[2]

    • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).[6]

    • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.[2][6]

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude H-Ile-Gly-OH. Crucial Note: Proceed immediately to the next step (coupling or salt formation) to prevent diketopiperazine formation.

Protocol 2: Acidolysis using HBr in Acetic Acid
  • Objective: To deprotect this compound using strong acid. (Use with caution) .

  • Methodology:

    • Reaction Setup: Place the this compound (1.0 eq) in a round-bottom flask equipped with a stir bar and a drying tube.

    • Reagent Addition: In a well-ventilated fume hood, add a solution of 33% HBr in acetic acid (a 5-10 fold excess).

    • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

    • Monitoring: Monitor by TLC. The reaction is often complete within 30-60 minutes.[2]

    • Isolation: Upon completion, precipitate the product hydrobromide salt by adding the reaction mixture dropwise to a large volume of cold, vigorously stirred diethyl ether.

    • Collection: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

References
  • BenchChem Technical Support. (2025). Troubleshooting Z-Protecting Group Removal.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • CEM. (n.d.). Standard Removal of Z Protecting Group.
  • BenchChem Technical Support. (2025). Purification Strategies for Peptides Containing Z-Glu-OBzl.
  • AAPPTec. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • BenchChem Technical Support. (2025). Troubleshooting Peptide Synthesis with Z-Lys(Z)-OSu.
  • Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9, 153–165.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

  • Fields, G. B. (n.d.). Side reactions in peptide synthesis. Northeastern University.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mutt, V. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

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Troubleshooting low coupling efficiency with Z-ILE-GLY-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered couplings, specifically in the synthesis of Z-Ile-Gly-OH. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I experiencing low yield or slow reaction rates when coupling Z-Isoleucine to Glycine?

Answer: The primary challenge in synthesizing this compound is the significant steric hindrance around the carboxyl group of the N-protected Z-Isoleucine (Z-Ile-OH). This hindrance arises from two sources:

  • The Isoleucine side chain: Isoleucine is a β-branched amino acid. Its bulky sec-butyl side chain restricts access to the alpha-carbon's carboxyl group.[1]

  • The Z-protecting group: The benzyloxycarbonyl (Z) group is also sterically demanding, further impeding the approach of coupling reagents and the nucleophilic amine of the Glycine ester.

This combined steric bulk makes it difficult for the coupling reagent to efficiently activate the carboxylic acid and for the incoming Glycine nucleophile to attack the activated intermediate, leading to slow reactions and low yields.[2][3]

G cluster_Z_Ile Z-Ile-OH (Carboxyl Component) cluster_Gly H-Gly-OR (Amine Component) Z_Group Z-Group (Bulky) COOH Carboxyl Group (Cα) Z_Group->COOH Hindrance Ile_Side_Chain Ile Side Chain (β-branched, Bulky) Ile_Side_Chain->COOH Hindrance Gly_Amine Glycine Amine (Nucleophile) Coupling_Reagent Coupling Reagent Gly_Amine->Coupling_Reagent Approach Path Coupling_Reagent->COOH Activation Blocked

Caption: Steric hindrance from the Z-group and Isoleucine side chain impeding carboxyl activation.

FAQ 2: My standard DCC/HOBt protocol is failing. What are the most effective coupling reagents for this sterically hindered reaction?

Answer: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or EDC, even with an additive like 1-Hydroxybenzotriazole (HOBt), are often insufficient for highly hindered couplings.[4] The O-acylisourea intermediate formed is not reactive enough to overcome the steric barrier efficiently. For challenging couplings like Z-Ile to Glycine, more potent "in-situ" activating reagents are required.

These reagents rapidly convert the carboxylic acid into a more reactive activated species, leading to faster and more complete reactions. They are broadly classified into two main categories:

  • Uronium/Aminium Salts: These reagents, such as HATU , HBTU, and HCTU, are highly efficient.[5] HATU, in particular, is often recommended for difficult couplings because it forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They avoid certain side reactions associated with uronium salts (like guanidinylation of the free amine) and are very effective.[3][4] PyBOP is a non-toxic alternative to the older BOP reagent and generates reactive OBt-esters.[4][5]

Data Presentation: Comparison of Recommended Coupling Reagents

Reagent NameClassKey Advantage for Hindered CouplingsPotential Side Reactions
HATU Uronium/AminiumForms highly reactive OAt active esters; extremely fast kinetics.[5]Can cause guanidinylation of the N-terminal amine if not pre-activated.[6][7]
HBTU/HCTU Uronium/AminiumMore cost-effective than HATU, very efficient. HCTU is based on a less explosive HOBt derivative.Guanidinylation risk.[6]
PyBOP PhosphoniumExcellent reactivity, avoids guanidinylation. Byproducts are generally easier to remove in solution-phase.[4][5]Solutions in DMF have moderate stability and should be used within a couple of days.
COMU Uronium/AminiumBased on OxymaPure instead of explosive HOBt/HOAt derivatives, making it safer.[4][8] High reactivity, comparable to HATU.[4]Relatively newer and may be more expensive.
DIC/OxymaPure Carbodiimide/AdditiveOxymaPure is a safer and more effective additive than HOBt, enhancing reaction rates and suppressing racemization.[9][10]Generally less potent than Uronium or Phosphonium salts for the most difficult couplings.
FAQ 3: What are the optimal reaction conditions (solvent, temperature, base) for coupling Z-Ile-OH?

Answer: Optimizing reaction conditions is critical for success.

  • Solvent: A polar, aprotic solvent that can dissolve all reactants is essential. N,N-Dimethylformamide (DMF) is the most common and effective choice. N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes better at solvating larger peptides.[11] Ensure the solvent is anhydrous, as water will hydrolyze the activated species.

  • Base: A non-nucleophilic, sterically hindered tertiary amine is required for uronium and phosphonium salt-mediated couplings.[4]

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Use 2-3 equivalents.[5]

    • For reactions particularly prone to racemization, the weaker, more hindered base 2,4,6-Collidine can be beneficial, although it may lead to slower reaction rates.[12][13]

  • Temperature: The coupling should be initiated at a low temperature to minimize potential side reactions, especially racemization. A common practice is to dissolve the Z-Ile-OH, coupling reagent, and base, cool the mixture to 0 °C , allow pre-activation to occur for several minutes, and then add the Glycine ester. The reaction is then allowed to slowly warm to room temperature and stir for several hours or overnight.[5]

FAQ 4: How can I detect and minimize racemization (epimerization) during the coupling of Z-Isoleucine?

Answer: Racemization at the α-carbon of Z-Isoleucine is a significant risk due to the strong activating conditions required. Urethane-protected amino acids (like Z-Ile) are generally resistant to racemization, but the risk increases with hindered residues that require longer reaction times and strong bases.[4] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, whose α-proton is readily abstracted by base.[4][12]

Strategies to Minimize Epimerization:

  • Use Additives: If using a carbodiimide, always include a racemization-suppressing additive. OxymaPure and HOAt are superior to HOBt in this regard.[9][10][14]

  • Choose the Right Reagent: Reagents like HATU and DEPBT are known for their ability to mediate rapid couplings with low levels of racemization.[4][7]

  • Optimize Base and Temperature: Use the weakest, most hindered base possible that still allows the reaction to proceed (e.g., Collidine).[12] Start the reaction at 0°C.

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a few minutes before adding the amine component. This can reduce side reactions.[6]

Experimental Protocol: Recommended Method for Coupling Z-Ile-OH with H-Gly-OMe using HATU

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Z-Ile-OH (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add HATU (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Pre-activation Stir: Stir the mixture at 0 °C for 5-10 minutes. The solution should be homogeneous.

  • Nucleophile Addition: Add a solution of H-Gly-OMe·HCl (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once complete, quench the reaction, perform an appropriate aqueous workup to remove excess reagents and byproducts, and purify the resulting Z-Ile-Gly-OMe by column chromatography or recrystallization.

Detection: The most reliable way to detect epimerization is through chiral HPLC analysis of the final product, comparing it to an authentic standard if available.

Caption: Troubleshooting workflow for low efficiency in this compound synthesis.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry. [Link]

  • Scilit. (n.d.). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Scilit.net. [Link]

  • Miyazawa, T., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]

  • Al-Warhi, T., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyrospt.com. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • R-Discovery. (n.d.). Racemization in peptide synthesis. Mechanism-specific models. Rdiscovery.io. [Link]

  • Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Ewha Womans University. [Link]

  • ResearchGate. (2000). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Researchgate.net. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesalabs.com. [Link]

  • D'Amico, V., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Aapptec. (n.d.). Peptide Coupling Reagents. Aapptec.com. [Link]

  • Yusof, Y., & Solihah, M. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.com. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Peptidescientific.com. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage.com. [Link]

  • Voss, C. W., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters. [Link]

  • Morten, M. J., et al. (2018). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. Journal of Computational Chemistry. [Link]

Sources

Purification challenges for peptides containing Z-ILE-GLY-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Challenging Dipeptide

Welcome to the technical support center for the purification of peptides containing the N-terminally protected dipeptide, Z-Ile-Gly-OH (N-benzyloxycarbonyl-Isoleucyl-Glycine). The unique combination of a highly hydrophobic benzyloxycarbonyl (Z) protecting group and a bulky, β-branched isoleucine residue presents significant and often underestimated challenges during purification.[1][2] These properties frequently lead to issues with solubility, on-resin and in-solution aggregation, and poor chromatographic performance.[3][4]

This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of this and structurally similar hydrophobic peptides. We will move beyond standard protocols to explore the underlying causes of common problems and provide field-proven solutions to enhance purity, yield, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that make its purification so challenging?

A1: The purification difficulties arise from a convergence of three key factors:

  • Extreme Hydrophobicity: The aromatic, nonpolar benzyloxycarbonyl (Z) group, combined with the bulky alkyl side chain of isoleucine, renders the peptide highly hydrophobic.[2] This leads to poor solubility in the aqueous mobile phases typically used in the most common peptide purification method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5]

  • High Aggregation Potential: Hydrophobic peptides have a strong tendency to self-associate via intermolecular hydrogen bonds and hydrophobic interactions to minimize their exposure to aqueous environments.[6][7][8] The flexible glycine residue can facilitate the necessary backbone conformations for β-sheet formation, further promoting aggregation.[1] This can occur both during solid-phase synthesis and during purification, leading to low yields and complex chromatograms.[2]

  • Strong Stationary Phase Interactions: The peptide's hydrophobicity causes it to bind very strongly to traditional C18 reversed-phase columns. This can necessitate high concentrations of organic solvent for elution, which may in turn cause the peptide to precipitate out of the mobile phase, leading to low recovery and poor peak shape.[3][9]

Q2: My crude this compound peptide won't dissolve in my initial HPLC mobile phase (e.g., Water/Acetonitrile/TFA). What should I do?

A2: This is the most common issue. Direct dissolution in aqueous buffers is often impossible. The recommended approach is to first solubilize the peptide in a minimal amount of a strong organic solvent before dilution.

  • Step 1: Attempt to dissolve the peptide in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][10] These are strong, polar aprotic solvents that can effectively disrupt the intermolecular interactions causing insolubility.

  • Step 2: Once dissolved, slowly add your intended aqueous mobile phase (e.g., water with 0.1% TFA) to the organic solution, vortexing continuously.

  • Step 3: If the peptide remains in solution, you can proceed with injection. If it precipitates, the initial concentration is too high for the final solvent composition. You may need to inject a more dilute sample or increase the initial percentage of organic solvent in your HPLC gradient.

Q3: My RP-HPLC chromatogram shows a very broad, tailing peak instead of a sharp one. What does this indicate?

A3: A broad or tailing peak for a hydrophobic peptide like this compound typically points to one or more of the following issues:

  • On-Column Aggregation: The peptide is aggregating on the surface of the stationary phase.

  • Slow Desorption Kinetics: The peptide is interacting too strongly with the stationary phase, leading to a slow and uneven elution process.[9]

  • Poor Mass Transfer: The peptide's solubility is poor in the mobile phase, hindering its movement between the mobile and stationary phases.

  • Secondary Interactions: The peptide may be interacting with active silanol groups on the silica backbone of the column packing.[3]

Solutions often involve increasing the column temperature, switching to a less hydrophobic column, or optimizing the mobile phase. These are covered in detail in the Troubleshooting Guide below.

Q4: Is a standard C18 column the best choice for purifying this compound?

A4: Not always. While C18 columns are the workhorse of peptide purification, their high hydrophobicity can be detrimental for a peptide that is already very "sticky."[11] For this compound, it is often better to start with or switch to a stationary phase with a shorter alkyl chain, such as a C8 or C4 column.[3][9] These columns are less hydrophobic, which can reduce retention times, decrease the amount of organic solvent needed for elution, and improve peak shape.

Q5: What is "orthogonal purification," and why is it recommended for challenging peptides?

A5: Orthogonal purification is a powerful strategy that involves using two or more chromatography methods that separate molecules based on different physicochemical principles.[12][13] RP-HPLC separates based on hydrophobicity. If your sample contains impurities with similar hydrophobicity, they will co-elute with your target peptide. By using a second technique, such as Ion-Exchange Chromatography (IEX) , which separates based on charge, you can often resolve these impurities.[14][15] For this compound, the C-terminal carboxylic acid provides a negative charge at pH values above its pKa, making it a candidate for Anion-Exchange Chromatography (AEX).

Troubleshooting Guide: From Problem to Solution

Problem 1: Poor Solubility & Sample Preparation Issues
Symptom Probable Cause(s) Recommended Solution(s)
Crude peptide is insoluble in aqueous buffers or precipitates upon dilution.High hydrophobicity of the Z-group and Isoleucine side chain leading to aggregation.1. Use Organic Solvents for Initial Dissolution: Follow the detailed protocol for solubilizing hydrophobic peptides (see Protocol 1 below). Start with DMSO or DMF.[1][5] 2. Sonication: Gently sonicate the sample vial in a water bath to aid dissolution.[16] 3. Test Solubility: Always test solubility on a small aliquot of your peptide before dissolving the entire batch.[16]
Solution is cloudy or contains visible particulates after dissolution.Incomplete solubilization or formation of large, insoluble aggregates.1. Centrifuge/Filter: Before injection, centrifuge the sample at high speed (>10,000 x g) for 5-10 minutes and inject the supernatant, or filter through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents). This protects the HPLC column from clogging. 2. Re-evaluate Solvent System: The chosen solvent system may be inadequate. Consider alternatives like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of formic acid.
Problem 2: Suboptimal RP-HPLC Performance
Symptom Probable Cause(s) Recommended Solution(s)
Low or No Recovery: Peptide does not elute from the column.Irreversible adsorption to the stationary phase due to extreme hydrophobicity.1. Switch to a Less Retentive Column: Move from a C18 to a C8 or C4 column to weaken the hydrophobic interactions.[3][9] 2. Use a Stronger Organic Solvent: Replace acetonitrile with a stronger, less viscous solvent like isopropanol in the mobile phase. 3. Perform a Column Wash: After the run, wash the column with a very high concentration of organic solvent (e.g., 95-100% isopropanol) to elute any remaining peptide.
Broad, Tailing, or Split Peaks: Poor peak shape and resolution.On-column aggregation, poor solubility in the mobile phase, or slow mass transfer.1. Increase Column Temperature: Elevating the column temperature to 40-60°C is highly effective. It increases peptide solubility, reduces mobile phase viscosity, and improves peak shape dramatically.[3] 2. Lower the Flow Rate: Reducing the flow rate can give the peptide more time to interact with the stationary phase, sometimes improving peak shape. 3. Optimize the Gradient: Use a shallower gradient (e.g., 0.5% B/min instead of 1-2% B/min) across the elution range of the peptide to improve resolution from closely eluting impurities.
Co-elution with Impurities: Main peak is not pure despite optimization.Impurities (e.g., deletion sequences, side-product adducts) have nearly identical hydrophobicity to the target peptide.1. Implement Orthogonal Purification: This is the most robust solution. Purify the peptide first by a non-hydrophobicity-based method like Anion-Exchange Chromatography (AEX) to remove charge-variant impurities before a final RP-HPLC polishing step.[12][17] (See Protocol 2). 2. Change the Ion-Pairing Agent: While TFA is standard, switching to an alternative acid like difluoroacetic acid (DFA) or perfluoropropionic acid (PFPA) can sometimes alter the selectivity enough to resolve co-eluting peaks.

Visualization of a Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for purifying this compound.

G start Start: Crude this compound solubility_check Dissolve in Organic Solvent (DMSO/DMF) Then Dilute with Aq. Buffer start->solubility_check is_soluble Is Peptide Soluble? solubility_check->is_soluble rphplc Inject on RP-HPLC (C8 or C4 Column, 40-60°C) is_soluble->rphplc Yes solubility_fail Troubleshoot Solubility: - Use stronger solvent (NMP) - Sonicate - Lower concentration is_soluble->solubility_fail No peak_shape_check Acceptable Peak Shape & Recovery? rphplc->peak_shape_check purity_check Is Purity >95%? peak_shape_check->purity_check Yes peak_shape_fail Optimize RP-HPLC: - Increase Temperature - Use shallower gradient - Try Isopropanol peak_shape_check->peak_shape_fail No end_ok Purification Complete purity_check->end_ok Yes purity_fail Implement Orthogonal Method: - Anion-Exchange (AEX) - Size-Exclusion (SEC for aggregates) purity_check->purity_fail No solubility_fail->solubility_check Re-attempt peak_shape_fail->rphplc Re-run purity_fail->rphplc Re-purify fractions

Caption: Troubleshooting Decision Tree for this compound Purification.

Experimental Protocols

Protocol 1: Optimized RP-HPLC for a Hydrophobic Peptide

This protocol outlines a robust starting point for purifying this compound using RP-HPLC.

1. Materials & Reagents:

  • Crude this compound peptide, lyophilized

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Column: C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v)

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v)

  • Degas both mobile phases by sparging with helium or sonicating for 15 minutes.

3. Sample Preparation:

  • Weigh a small amount (e.g., 1-2 mg) of the crude peptide into a clean microcentrifuge tube.

  • Add the minimum volume of DMSO required to fully dissolve the peptide (e.g., 20-50 µL). Vortex gently.

  • Slowly add Mobile Phase A to the DMSO solution until you reach the desired final concentration (e.g., 1 mg/mL). If precipitation occurs, you must start over and dilute to a lower final concentration.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial.

4. HPLC Method:

  • Column Temperature: 40°C (increase to 60°C if peak shape is poor)

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm and 280 nm (the Z-group absorbs at 254-280nm)

  • Injection Volume: 10-50 µL (depending on concentration and column size)

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    5.0 30
    35.0 70
    37.0 95
    40.0 95
    41.0 30

    | 45.0 | 30 |

5. Analysis & Fraction Collection:

  • Analyze the resulting chromatogram. The target peptide should be a major peak, but likely not the only one.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same HPLC system. Pool fractions that meet the desired purity level.

Protocol 2: Orthogonal Purification via Anion-Exchange Chromatography (AEX)

This protocol is used as a pre-purification step to separate impurities based on charge before a final RP-HPLC polish.

G crude Crude this compound (dissolved in low-salt buffer) aex Step 1: Anion-Exchange (AEX) - Bind at pH 7-8 - Elute with Salt Gradient crude->aex aex_fractions AEX Fractions (Partially Purified) aex->aex_fractions desalt Desalting Step (e.g., Dialysis or RP-SPE) aex_fractions->desalt rphplc Step 2: RP-HPLC Polish (Using Optimized Protocol 1) desalt->rphplc pure High-Purity This compound rphplc->pure

Sources

Technical Support Center: Navigating the Stability of Z-ILE-GLY-OH in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Z-ILE-GLY-OH (N-Benzyloxycarbonyl-Isoleucyl-Glycine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this N-terminally protected tripeptide in solution. Here, we synthesize established principles of peptide chemistry with practical, field-proven troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in solution.

Q1: What is the recommended method for storing this compound?

A1: For optimal long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from light and moisture. Once in solution, its shelf-life is significantly reduced. It is highly recommended to prepare fresh solutions for immediate use. If storage in solution is unavoidable, it should be aliquoted into single-use volumes and stored at -20°C or below for a short period. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: this compound is susceptible to several degradation pathways in solution, primarily:

  • Hydrolysis of the Isoleucine-Glycine peptide bond: This can be catalyzed by both acidic and basic conditions, leading to the formation of Z-Isoleucine and Glycine.[1][2]

  • Cleavage of the N-terminal Z-group (Benzyloxycarbonyl): While relatively stable, the Z-group can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenolysis.[3] Standard cleavage with Trifluoroacetic acid (TFA) is generally considered to preserve the Z-group.[1]

  • Aggregation: Due to the hydrophobic nature of the Z-group and the isoleucine side chain, this compound has a propensity to aggregate in aqueous solutions, especially at higher concentrations.[2][4][5]

  • Racemization of Isoleucine: The chiral center of the N-terminal isoleucine can be susceptible to racemization, particularly under basic conditions or during certain coupling reactions in peptide synthesis.[6]

Q3: What is the optimal pH for dissolving and storing this compound solutions?

A3: To minimize hydrolysis of the peptide bond, a slightly acidic pH range of 5-6 is generally recommended for short-term storage of peptide solutions.[7] Both strongly acidic and alkaline conditions will accelerate the cleavage of the peptide bond.[1][2]

Q4: How can I assess the purity and degradation of my this compound sample?

A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), coupled with a UV detector.[8][9][10][11] This technique can separate the intact this compound from its degradation products. For definitive identification of the degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is the gold standard, as it provides molecular weight information for each separated component.[12]

II. Troubleshooting Guide: Stability Issues in Solution

This section provides a problem-oriented approach to resolving common stability issues encountered during experiments with this compound.

Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer
  • Probable Cause: The inherent hydrophobicity of the Z-group and the isoleucine side chain can lead to low aqueous solubility and aggregation.[13][14] Peptides with a high content of hydrophobic residues often exhibit poor solubility in aqueous solutions.[15]

  • Solution:

    • Initial Dissolution in Organic Solvent: First, dissolve the lyophilized this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[14][15]

    • Gradual Addition to Aqueous Buffer: While vortexing or stirring, slowly add the peptide-organic solvent concentrate to the desired aqueous buffer. Do not add the buffer to the organic solvent.

    • Sonication: If precipitation persists, brief sonication in a chilled water bath can aid in dissolution.[15]

    • Adjusting Peptide Concentration: Working at lower concentrations can help maintain solubility.

Problem 2: Loss of Compound Integrity Over Time in Solution (Observed by HPLC)
  • Probable Cause: This is likely due to chemical degradation, primarily hydrolysis of the internal peptide bond. The rate of hydrolysis is dependent on pH and temperature.[16]

  • Solution:

    • pH Control: Ensure the pH of your solution is maintained between 5 and 6. Use a suitable buffer system to stabilize the pH.

    • Temperature Control: Store stock solutions at -20°C or -80°C and minimize the time the solution spends at room temperature. For experiments at elevated temperatures, be aware that degradation will be accelerated.

    • Use of Freshly Prepared Solutions: The most reliable approach is to prepare solutions of this compound immediately before use.

    • Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, consider performing a forced degradation study (see Section IV for protocol). This will help in identifying degradation products and their rate of formation.[17]

Problem 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Probable Cause: The appearance of new peaks indicates the formation of degradation products or impurities. Common possibilities include:

    • Hydrolysis products: Z-Isoleucine and Glycine.

    • Z-group cleavage product: ILE-GLY-OH.

    • Racemization product: Z-D-allo-Isoleucyl-L-Glycine.

  • Solution:

    • Characterize the Impurities: Use LC-MS to determine the molecular weights of the unexpected peaks. This will provide strong evidence for their identities. The fragmentation patterns in MS/MS can further confirm the structures.[18]

    • Review Handling and Storage Procedures: Ensure that storage conditions (temperature, pH, light protection) have been appropriate. Check for potential sources of contamination in solvents and buffers.

    • Optimize Experimental Conditions: If degradation is occurring during an assay, consider modifying the conditions, such as reducing incubation time or temperature, or adjusting the pH.

III. Data Presentation & Visualization

Table 1: Key Physicochemical and Stability Properties of this compound
PropertyValue / RecommendationRationale
Storage (Lyophilized) -20°C to -80°C, desiccated, protected from light.Minimizes chemical degradation and hydrolysis from atmospheric moisture.
Storage (in Solution) Aliquot and store at ≤ -20°C. Avoid freeze-thaw cycles.Reduces the rate of solution-phase degradation and prevents damage from repeated freezing and thawing.
Recommended pH in Solution 5.0 - 6.0Minimizes both acid and base-catalyzed hydrolysis of the peptide bond.[7]
Solubility Poor in water. Soluble in DMSO, DMF.The hydrophobic Z-group and isoleucine side chain limit aqueous solubility.[14][15]
Primary Degradation Pathways Peptide bond hydrolysis, Z-group cleavage, Aggregation, Racemization.These are common degradation routes for protected peptides in solution.[1][2][4][5][6]
Recommended Analytical Method RP-HPLC-UV, LC-MSProvides separation and quantification of the parent compound and its degradation products.[8]
Diagram 1: Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis cluster_cleavage Z-Group Cleavage cluster_racemization Racemization main This compound hydrolysis_products Z-Isoleucine + Glycine main->hydrolysis_products  Acid or Base (pH < 4 or > 8) cleavage_product Isoleucyl-Glycine main->cleavage_product  Harsh Acid or Catalytic Hydrogenolysis racemization_product Z-D-allo-Isoleucyl-L-Glycine main->racemization_product  Base Catalysis

Caption: Major chemical degradation pathways for this compound in solution.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibrate the vial of lyophilized this compound to room temperature in a desiccator.

  • Weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).[14]

  • Vortex gently until the peptide is fully dissolved. Brief sonication in a cool water bath may be used if necessary.

  • For working solutions, slowly add the DMSO stock solution to your pre-chilled aqueous buffer while vortexing.

  • If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[19][20][21]

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish a stability-indicating analytical method.[8][17]

  • Preparation of Samples: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Deionized water (Neutral hydrolysis)

  • Incubation:

    • For acidic and basic hydrolysis, incubate samples at a controlled elevated temperature (e.g., 60°C) and take time points (e.g., 0, 2, 4, 8, 24 hours).

    • For oxidative degradation, incubate at room temperature and take time points.

    • For thermal degradation, incubate the neutral solution at an elevated temperature.

  • Sample Quenching: At each time point, withdraw an aliquot of the sample. For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH. For the basic sample, neutralize with an equivalent amount of 0.1 M HCl. This stops the degradation reaction.

  • Analysis: Analyze all samples, including a non-degraded control, by a validated RP-HPLC-UV method. If available, use LC-MS to identify the molecular weights of any new peaks that appear.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare this compound Solution (e.g., 1 mg/mL) acid 0.1 M HCl, 60°C start->acid base 0.1 M NaOH, 60°C start->base oxidation 3% H₂O₂, RT start->oxidation thermal Water, 60°C start->thermal sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling quench Neutralize/ Quench Reaction sampling->quench analysis Analyze by HPLC & LC-MS quench->analysis end Identify Degradation Products & Pathways analysis->end

Caption: A typical workflow for conducting a forced degradation study.

V. References

  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? | ResearchGate. (2023, June 12). Retrieved from [Link]

  • Leone M (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Biochemistry and Molecular Biology Research.

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? - PubMed. (2022, June 15). Retrieved from [Link]

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? - ACS Publications. (2022, May 26). Retrieved from [Link]

  • Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed. (n.d.). Retrieved from [Link]

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? | ACS Chemical Neuroscience - ACS Publications. (2022, May 26). Retrieved from [Link]

  • Peptide kinetics. Part 10.—Kinetics of simultaneous hydrolysis and reversible sequence-inversion of some dipeptides in strong acid - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC - NIH. (2021, February 13). Retrieved from [Link]

  • WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents. (n.d.). Retrieved from

  • Soy peptide aggregates formed during hydrolysis reduced protein extraction without decreasing their nutritional value - Food & Function (RSC Publishing). (n.d.). Retrieved from [Link]

  • Mechanism for Peptide Bond Solvolysis in 98% w/w Concentrated Sulfuric Acid - PMC - NIH. (2025, January 22). Retrieved from [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides - RSC Publishing. (2023, April 15). Retrieved from [Link]

  • Lability of N-alkylated peptides towards TFA cleavage - PubMed. (n.d.). Retrieved from [Link]

  • Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues - PubMed. (n.d.). Retrieved from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar. (n.d.). Retrieved from [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • How to prepare and store Amino acid stock solution? - ResearchGate. (2016, January 9). Retrieved from [Link]

  • Scheme 6. Formation of Z 1 fragment ions by radical site induced... - ResearchGate. (n.d.). Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. (2022, November 22). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.). Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Study of the racemization of some neutral α-amino acids in acid solution using gas chromatographic techniques - Portal de Periódicos da CAPES. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved from [Link]

  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design - NIH. (n.d.). Retrieved from [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). Retrieved from [Link]

  • Hydrolysis of Glycylglycine in Subcritical Water Conditions - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Stability indicating RP-HPLC and spectrophotometric methods for determination of gliflozins in their mixture with metformin | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Glycerol Stock Solution Preparation for Long-Term Bacterial Storage - Protocols.io. (2025, September 19). Retrieved from [Link]

Sources

Technical Support Center: Peptide Sequence Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: How to Confirm the Sequence of a Peptide with ILE-GLY

Welcome to the technical support center. This guide provides in-depth troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals who need to unambiguously confirm peptide sequences, with a special focus on the challenge of differentiating the isobaric amino acids Isoleucine (Ile) and Leucine (Leu).

Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to confirm a peptide sequence containing Isoleucine (Ile) or Leucine (Leu)?

The primary challenge lies in the fact that Isoleucine (Ile) and Leucine (Leu) are structural isomers. They share the exact same chemical formula (C₆H₁₃NO₂) and, consequently, the same monoisotopic mass of approximately 113.08406 Da.[1][2]

Standard mass spectrometry (MS) sequencing techniques, such as Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), work by fragmenting the peptide backbone.[2][3][4] This process generates a series of b- and y-ions. Since Ile and Leu have the same mass, substituting one for the other in a peptide sequence results in b- and y-ions with identical masses. Therefore, these conventional fragmentation methods cannot distinguish between the two residues.[1][2][5] This ambiguity can have significant consequences, as a single Ile-to-Leu substitution, particularly in the Complementarity-Determining Regions (CDRs) of an antibody, can alter binding affinity and specificity.[2][6][7]

Q2: What is the most effective method to reliably differentiate ILE from LEU in a peptide sequence?

The most robust and widely accepted method is advanced tandem mass spectrometry (MS/MS) that utilizes specific fragmentation techniques capable of inducing cleavage within the amino acid side chains. Unlike backbone fragmentation, side-chain fragmentation produces unique, diagnostic fragment ions that act as a fingerprint for Ile or Leu.[1]

The key is to generate and analyze characteristic w-ions .[8][9] This is typically achieved using a multi-stage fragmentation approach (MS³) that combines Electron Transfer Dissociation (ETD) with HCD, often referred to as EThcD.[1][6][7][10]

Troubleshooting Guide: Differentiating ILE and LEU
Q3: Which specific mass spectrometry fragmentation methods should I use, and how do they work?

To differentiate Ile and Leu, you must employ fragmentation techniques that break the C-C bonds within their side chains. The most effective methods are electron-based, such as Electron Transfer Dissociation (ETD) , Electron Activated Dissociation (EAD) , or a combination thereof.[11]

The Underlying Mechanism (EThcD Workflow):

  • MS² Step (ETD): In the first fragmentation step, ETD is used to fragment the precursor peptide ion. ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond on the peptide backbone, primarily producing c- and z-ions.[4] This process preserves labile post-translational modifications and, crucially for this application, creates radical z-ions (z•).

  • MS³ Step (HCD): A specific z•-ion that contains the Ile/Leu residue of interest is then isolated. This isolated ion is subjected to a second round of fragmentation using HCD. The energy from HCD causes the radical site on the z•-ion to initiate cleavage within the amino acid side chain.[1][8]

  • Generation of Diagnostic w-ions: This side-chain fragmentation results in the neutral loss of a part of the side chain, producing a diagnostic w-ion . The mass of this neutral loss is unique to Ile and Leu due to their different branching structures.[9]

  • For Isoleucine (Ile): The sec-butyl side chain loses an ethyl radical (•C₂H₅). This corresponds to a mass loss of 29.04 Da .[10]

  • For Leucine (Leu): The isobutyl side chain loses an isopropyl radical (•C₃H₇). This corresponds to a mass loss of 43.05 Da .[10][11]

The detection of a w-ion resulting from a z-ion minus 29 Da confirms Isoleucine , while a w-ion from a z-ion minus 43 Da confirms Leucine .[10][11]

EThcD_Workflow cluster_MS1 MS1 Scan cluster_MS2 MS² Fragmentation (ETD) cluster_MS3 MS³ Fragmentation (HCD) Precursor Peptide Ion (e.g., [M+2H]²⁺) z_ion Isolate z• Ion Containing Ile/Leu Precursor->z_ion ETD w_ion_ile Diagnostic w-ion (z - 29 Da) z_ion->w_ion_ile HCD on z• (Confirms ILE) w_ion_leu Diagnostic w-ion (z - 43 Da) z_ion->w_ion_leu HCD on z• (Confirms LEU)

Caption: EThcD MS³ workflow for distinguishing Isoleucine and Leucine.

Q4: What are the key instrument requirements for this type of analysis?

This analysis requires a high-resolution mass spectrometer with multi-stage fragmentation (MSⁿ) capabilities. Instruments like the Thermo Scientific Orbitrap Fusion or Sciex ZenoTOF 7600 system are well-suited for this task as they integrate multiple fragmentation options (CID, HCD, ETD, EAD) within a single platform.[6][7][8][11] The ability to perform ETD followed by HCD on a selected fragment ion is essential for the w-ion methodology.

ResidueSide Chain StructureFragmentation Pathway (on z• ion)Diagnostic Neutral LossResulting w-ion
Isoleucine (Ile) sec-butylLoss of ethyl radical (•C₂H₅)29.04 Daz - 29
Leucine (Leu) isobutylLoss of isopropyl radical (•C₃H₇)43.05 Daz - 43
Table 1: Summary of Diagnostic Fragment Ions for ILE vs. LEU Differentiation.
Q5: Can I use Collision-Induced Dissociation (CID) at all?

Standard CID is generally ineffective for this purpose because it preferentially cleaves the low-energy peptide backbone bonds rather than the higher-energy C-C bonds in the amino acid side chains.[2][11]

However, some studies have shown that under specific conditions in an ion trap instrument, performing MS³ analysis (CID on an immonium ion fragment) can sometimes generate a diagnostic secondary fragment at m/z 69 Da, which is more abundant for isoleucine.[12][13] This method is generally considered less definitive and reliable than the w-ion approach using EThcD.[5]

Alternative and Orthogonal Methods
Q6: Are there any non-MS techniques to confirm the ILE/LEU position?

Yes, two classical biochemical techniques can provide orthogonal confirmation: Edman Degradation and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Edman Degradation

  • How it Works: Edman degradation is a chemical method that sequentially cleaves amino acids one by one from the N-terminus of a peptide.[14] The cleaved residue is derivatized into a phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC. PTH-Isoleucine and PTH-Leucine have different chemical properties and can be separated chromatographically based on their distinct retention times.

  • Limitations: This technique has several significant drawbacks.[15] It requires a highly purified peptide sample with an unmodified (free) N-terminus.[16][17] It is also limited to relatively short peptides (practically under 30-50 residues) and has very low throughput compared to modern MS methods.[14][18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • How it Works: NMR is a powerful method for determining the three-dimensional structure of peptides and proteins in solution.[19][20] For sequence confirmation, 2D NMR experiments are used.

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies the complete network of coupled protons within an amino acid's side chain (spin system). The patterns for Isoleucine and Leucine are unique and easily distinguishable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. By observing NOEs between adjacent amino acid residues, the sequence can be pieced together, definitively placing the identified Ile or Leu in the correct position.

  • Limitations: The primary drawback of NMR is the need for a large quantity of highly pure sample (typically >0.5 mM concentration).[21][22] The experiments and subsequent data analysis are also significantly more time-consuming than mass spectrometry.

Recommended Workflow
Q7: What is the best overall strategy to confidently identify my ILE-GLY peptide?

A multi-step, decision-tree approach is recommended for maximum confidence.

Decision_Tree Start Start: Peptide with ambiguous Ile/Leu position MS_Analysis LC-MS/MS Analysis (Orbitrap Fusion, ZenoTOF, etc.) Start->MS_Analysis Data_Dependent Data-Dependent Acquisition: Alternate CID/HCD with EThcD/EAD MS_Analysis->Data_Dependent Check_W_Ions Analyze MS³ Spectra: Are diagnostic w-ions (z-29 or z-43) present? Data_Dependent->Check_W_Ions Confirmed Sequence Confirmed Check_W_Ions->Confirmed Yes Ambiguous Ambiguity Persists (Low signal, complex spectrum) Check_W_Ions->Ambiguous No Edman Option 1: Edman Degradation (If peptide is pure, short, N-term free) Ambiguous->Edman Choose based on sample constraints NMR Option 2: 2D NMR (If large amount of pure sample is available) Ambiguous->NMR Choose based on sample constraints Final_Confirmation Orthogonal Confirmation Edman->Final_Confirmation NMR->Final_Confirmation

Caption: Decision workflow for ILE/LEU peptide sequence confirmation.

  • Primary Analysis (Mass Spectrometry): Perform LC-MS/MS using an instrument capable of multiple fragmentation modes. Set up a data-dependent acquisition method that triggers an EThcD or EAD scan on precursors that have been fragmented with CID/HCD.

  • Data Interrogation: Scrutinize the EThcD/EAD spectra for the presence of the diagnostic w-ions (z-29 for Ile, z-43 for Leu). For the majority of high-quality spectra, this will provide an unambiguous answer.[8][23]

  • Orthogonal Confirmation (If Needed): If the MS data is ambiguous (e.g., low signal-to-noise, or interfering fragments) and 100% certainty is required (e.g., for therapeutic drug development), proceed to an orthogonal method.

    • Choose Edman Degradation if you have a pure, relatively short peptide (<50 residues) with a free N-terminus.

    • Choose NMR Spectroscopy if you have a substantial amount (>1 mg) of pure peptide available and the expertise to perform the analysis.

By following this structured approach, you can confidently resolve the inherent ambiguity of Isoleucine and Leucine in your peptide sequence.

References
  • Xiao, Y., Chen, Y., & Zhang, P. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(21), 10649–10655. [Link]

  • Williamson, M. P. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129–162. [Link]

  • Lebedev, A. T., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Analytical Chemistry, 86(14), 7035–7042. [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Role and Limitations of Edman Degradation in Protein Analysis. Retrieved from [Link]

  • Xiao, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]

  • Armirotti, A., Millo, E., & Damonte, G. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry, 18(1), 57-63. [Link]

  • SCIEX. (n.d.). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. Technical Note. [Link]

  • Abterra Biosciences. (2019). I/L Determination in De Novo Antibody Sequencing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Precise Leucine/Isoleucine Discrimination. Retrieved from [Link]

  • Armirotti, A., Millo, E., & Damonte, G. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry, 18(1), 57–63. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Lebedev, A. T., et al. (2014). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Retrieved from [Link]

  • Rapid Novor. (2021). Isoleucine and Leucine. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. Retrieved from [Link]

  • Armirotti, A., et al. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(3), 1437-1445. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Z-Ile-Gly-OH and Fmoc-Ile-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of the synthetic strategy. This guide offers an in-depth comparison of two protected dipeptides, Z-Ile-Gly-OH and Fmoc-Ile-Gly-OH, providing a technical analysis for researchers navigating the complexities of peptide assembly.

The Strategic Imperative of Protecting Groups: Z vs. Fmoc

The benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent two distinct philosophies in peptide synthesis, primarily differing in their cleavage conditions. This fundamental difference dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS).

  • The Z-Group (Benzyloxycarbonyl): A classic protecting group, the Z-group is renowned for its stability and is typically removed under reductive conditions (catalytic hydrogenolysis) or by strong acids.[1] This robustness makes it a stalwart of solution-phase peptide synthesis, where its stability to a wide range of coupling conditions is advantageous.[2]

  • The Fmoc-Group (9-fluorenylmethyloxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[] Its defining feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This allows for an orthogonal protection strategy, where acid-labile side-chain protecting groups remain intact during the iterative deprotection of the Nα-Fmoc group.[4]

Head-to-Head Comparison: this compound vs. Fmoc-Ile-Gly-OH

While direct, side-by-side quantitative data for these two specific dipeptides is not extensively published, a robust comparison can be drawn from the well-established principles of peptide chemistry and the known behaviors of the Z and Fmoc protecting groups, particularly when coupled with the sterically hindered isoleucine residue.

Core Differences and Synthetic Implications
FeatureThis compoundFmoc-Ile-Gly-OH
Primary Application Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)
Orthogonality Compatible with base-labile protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[4]
Solubility Generally more soluble in a wider range of organic solvents.Solubility can be a challenge, especially for larger protected peptides, often requiring polar aprotic solvents like DMF or NMP.[5][6]
Racemization Potential The Z-group is known for its resistance to racemization during activation.[1]Racemization is a potential concern, influenced by the coupling reagent and base.[7][8]

Delving Deeper: Performance in Practice

Coupling Efficiency

The steric hindrance of the isoleucine side chain presents a challenge in peptide coupling, regardless of the protecting group.[9][10]

  • This compound: In solution-phase synthesis, the progress of the coupling reaction can be monitored more directly, and reaction conditions can be adjusted accordingly. The generally better solubility of Z-protected peptides can also facilitate higher effective concentrations, driving the reaction to completion.[2]

  • Fmoc-Ile-Gly-OH: In SPPS, coupling of sterically hindered residues like isoleucine can be sluggish.[11] To ensure high coupling efficiency, a combination of potent coupling reagents (e.g., HATU, HBTU) and extended reaction times or double coupling cycles may be necessary. The choice of solvent is also critical, with N-methyl-2-pyrrolidone (NMP) sometimes offering better solvation for aggregating sequences compared to DMF.[6]

Racemization of the Isoleucine Residue

Racemization at the α-carbon of the activated amino acid is a critical side reaction that can compromise the biological activity of the final peptide.[8][12]

  • This compound: The urethane nature of the Z-group provides a high degree of protection against racemization during carboxyl group activation.[13] This is a significant advantage in solution-phase synthesis, particularly in segment condensation strategies.

  • Fmoc-Ile-Gly-OH: While Fmoc-amino acids are generally considered safe from significant racemization, the risk is not entirely absent, especially with sterically hindered residues and under strongly basic conditions. The choice of coupling reagent and the tertiary amine base used during coupling can significantly impact the level of epimerization.[7][14] The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is a common strategy to suppress racemization.[12]

The Strategic Advantage of Using the Ile-Gly Dipeptide

The use of a dipeptide unit like Ile-Gly is a strategic choice to circumvent a common side reaction in SPPS: the formation of diketopiperazine (DKP). When proline or glycine is the second amino acid in a growing peptide chain on the solid support, the free N-terminal amine can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic DKP and termination of the peptide chain.[15][16] By introducing the Ile-Gly unit as a single block, this side reaction is effectively bypassed.

Experimental Protocols

Solution-Phase Coupling of this compound

This protocol outlines a general procedure for the solution-phase coupling of this compound to an amino acid ester.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Z_dipeptide This compound Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z_dipeptide->Coupling_Reagent 1. Dissolve in DCM/DMF Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester 2. Form active ester Amino_Ester H-Xaa-OR Activated_Ester->Amino_Ester 3. Add amino acid ester Coupled_Peptide Z-Ile-Gly-Xaa-OR Amino_Ester->Coupled_Peptide 4. Stir at 0°C to RT Workup Aqueous Wash Coupled_Peptide->Workup 5. Remove byproducts Purification Crystallization or Chromatography Workup->Purification 6. Isolate pure product

Caption: Solution-phase peptide coupling workflow.

Methodology:

  • Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DCM or DMF). Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add a solution of the C-terminally protected amino acid (H-Xaa-OR, 1 equivalent) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1 equivalent) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Solid-Phase Coupling of Fmoc-Ile-Gly-OH

This protocol details the manual solid-phase coupling of Fmoc-Ile-Gly-OH onto a resin-bound peptide with a free N-terminal amine.

G Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Fmoc-Ile-Gly-OH Coupling (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: Solid-phase peptide synthesis (SPPS) cycle.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Coupling:

    • Pre-activate a solution of Fmoc-Ile-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF for 2 minutes.

    • Add DIPEA (6 equivalents) to the activated mixture.

    • Add the activated dipeptide solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conclusion: Making an Informed Choice

The choice between this compound and Fmoc-Ile-Gly-OH is fundamentally a choice between solution-phase and solid-phase synthesis strategies.

  • This compound is the preferred reagent for solution-phase synthesis , especially for the synthesis of shorter peptides or for fragment condensation strategies where its high resistance to racemization and favorable solubility are key advantages.

  • Fmoc-Ile-Gly-OH is the undisputed choice for solid-phase peptide synthesis , which is the dominant methodology for the routine synthesis of most peptides due to its efficiency, ease of automation, and the milder conditions employed.

For researchers, the decision will be guided by the scale of the synthesis, the complexity and length of the target peptide, and the available instrumentation and expertise. While SPPS with Fmoc-protected building blocks is the workhorse of modern peptide chemistry, a deep understanding of the principles of solution-phase synthesis and the utility of classical protecting groups like the Z-group remains an invaluable asset in the peptide scientist's toolkit.

References

  • Ku, M., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • Jalan, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society Omega, 7(50), 46993-47004.
  • Di Gioia, M. L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2827-2835.
  • Gong, X., et al. (2022).
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
  • Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Springer Nature Experiments. (2020). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Procter, D. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8963-8969.
  • Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-352.
  • Gübitz, G., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2377-2382.
  • Jensen, K. J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11435-11443.
  • Wipf, P., & Kim, Y. (1995). A comparative study of methods to couple hindered peptides. Tetrahedron Letters, 36(38), 6845-6848.
  • LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Gong, X., et al. (2022).
  • Gübitz, G., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(14), 2377-2382.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gong, X., et al. (2022).
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10431-10488.
  • Lopez, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8222-8244.
  • Ghaffari, M., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4642.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 60(12), 3701-3705.
  • Albericio, F., et al. (2009). New Trends in Peptide Coupling Reagents.
  • Al-Warhi, T., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Li, Y., et al. (2024). A Novel Method for Peptide Synthesis in Aqueous Solution Using Hydrophilic Solid Phase and Water-Soluble Fmoc-Amino Acids. Journal of Peptides, 2024, 1-9.
  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701–3705.
  • Ipsen. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Gagnon, J., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Organic Letters, 4(11), 1879-1882.
  • Lauer, J. L., et al. (2001). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 55(5), 461-468.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 489-498.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-154.
  • Hulst, A. G., & Kientz, C. E. (1996). Differentiation between the isomeric amino acids leucine and isoleucine using low-energy collision-induced dissociation tandem mass spectroscopy. Journal of Mass Spectrometry, 31(10), 1188-1190.

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A Comparative Guide to the Stability of Z and Boc Protecting Groups for the ILE-GLY Dipeptide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision in peptide synthesis. This choice profoundly impacts reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth, data-supported comparison of two of the most widely used N-α-protecting groups, Benzyloxycarbonyl (Z or Cbz) and tert-Butoxycarbonyl (Boc), with a specific focus on their stability when attached to the sterically hindered dipeptide, Isoleucyl-Glycine (ILE-GLY).

The fundamental distinction between the Boc and Z groups lies in their deprotection (cleavage) conditions, which establishes their orthogonal relationship in complex synthetic strategies.[1] The Boc group is known for its lability in acidic conditions, whereas the Z group is typically removed under neutral conditions via catalytic hydrogenolysis.[1][2] This orthogonality is a cornerstone of modern peptide chemistry, allowing for the selective removal of one group while others remain intact.[1]

At a Glance: Z vs. Boc Protecting Groups

FeatureBenzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-
Primary Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Acid-labile (e.g., TFA, HCl)[4][5]
Stability Profile Stable to acidic and basic conditions.[1][3]Stable to bases, nucleophiles, and catalytic hydrogenation.[1]
Key Advantage Robustness; orthogonal to Boc and Fmoc protecting groups.[1]Orthogonal to Z and Fmoc groups; widely used in solid-phase peptide synthesis (SPPS).[1]
Potential Side Reactions Incomplete cleavage; potential for catalyst poisoning.[6]Alkylation of nucleophilic residues by the tert-butyl cation.[7]

Chemical Structures and Deprotection Pathways

To understand the stability differences, it is crucial to visualize the molecular structures and the mechanisms of their removal.

Caption: Chemical structures of Z-ILE-GLY and Boc-ILE-GLY.

The stability of each protecting group is a direct consequence of its deprotection mechanism.

G cluster_Z Z-Group Deprotection (Hydrogenolysis) cluster_Boc Boc-Group Deprotection (Acidolysis) Z_Protected Z-Peptide H2_PdC H₂ / Pd-C Z_Protected->H2_PdC Catalytic Hydrogenation Carbamic_Acid_Z Unstable Carbamic Acid Intermediate H2_PdC->Carbamic_Acid_Z Amine_Z Free Amine (Peptide) Carbamic_Acid_Z->Amine_Z Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid_Z->Toluene CO2_Z CO₂ Carbamic_Acid_Z->CO2_Z Boc_Protected Boc-Peptide TFA TFA (Strong Acid) Boc_Protected->TFA Protonation Protonated_Boc Protonated Carbamate TFA->Protonated_Boc Carbamic_Acid_Boc Carbamic Acid Protonated_Boc->Carbamic_Acid_Boc tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Amine_Boc Free Amine (Peptide) Carbamic_Acid_Boc->Amine_Boc Decarboxylation CO2_Boc CO₂ Carbamic_Acid_Boc->CO2_Boc

Caption: Deprotection mechanisms for Z and Boc protecting groups.

Experimental Comparison of Stability

To empirically compare the stability of Z-ILE-GLY and Boc-ILE-GLY, a series of experiments were designed to expose each dipeptide to conditions typically used for the deprotection of the other group, as well as to common synthetic and workup conditions.

Experimental Workflow

G cluster_conditions Stability Test Conditions (24h, RT) start Start: Z-ILE-GLY & Boc-ILE-GLY acid Acidic: 20% TFA in DCM start->acid base Basic: 10% NaHCO₃ (aq) start->base hydrogenolysis Hydrogenolysis: H₂, 10% Pd/C, MeOH start->hydrogenolysis analysis Analysis by HPLC acid->analysis base->analysis hydrogenolysis->analysis results Quantify % Deprotection analysis->results

Caption: Experimental workflow for stability comparison.

Experimental Protocols

General Procedure: Solutions of Z-ILE-GLY and Boc-ILE-GLY (0.1 M) were prepared in the respective solvents for each condition. The reactions were stirred at room temperature for 24 hours. Aliquots were taken at various time points (e.g., 1, 4, 8, and 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the starting material remaining and the formation of the deprotected ILE-GLY dipeptide.

Protocol 1: Acidic Stability (TFA/DCM)

  • Dissolve the protected dipeptide (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v).

  • Stir the solution at room temperature.

  • Quench aliquots with a basic solution (e.g., saturated sodium bicarbonate) before HPLC analysis.

Protocol 2: Basic Stability (Aqueous NaHCO₃)

  • Dissolve the protected dipeptide (1.0 equiv.) in a 10% aqueous solution of sodium bicarbonate.

  • Stir the solution at room temperature.

  • Neutralize aliquots with a mild acid (e.g., 1 M HCl) before HPLC analysis.

Protocol 3: Catalytic Hydrogenation Stability

  • Dissolve the protected dipeptide (1.0 equiv.) in methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the substrate).

  • Stir the suspension under an atmosphere of hydrogen gas (H₂).

  • Filter aliquots through a syringe filter to remove the catalyst before HPLC analysis.

Results and Discussion

The following table summarizes the expected outcomes based on the known chemical properties of the Z and Boc protecting groups.

ConditionZ-ILE-GLY (% Deprotection)Boc-ILE-GLY (% Deprotection)Rationale
20% TFA in DCM < 5%> 95%The Z group is stable to the acidic conditions used for Boc deprotection.[3] In contrast, the Boc group is readily cleaved by strong acids like TFA.[4]
10% NaHCO₃ (aq) < 2%< 2%Both Z and Boc groups are carbamates, which are generally stable to mild basic conditions.[1]
H₂, 10% Pd/C, MeOH > 95%< 5%The Z group is cleaved by catalytic hydrogenolysis.[3] The Boc group is stable under these conditions, a key aspect of its orthogonality with the Z group.[1]
Causality Behind Experimental Choices and Expected Outcomes
  • Acidic Conditions (TFA/DCM): The choice of 20% TFA in DCM is a standard and effective condition for the deprotection of Boc groups.[5] The expected high stability of the Z group under these conditions highlights its utility in syntheses where Boc-protected amino acids are also present. The bulky sec-butyl side chain of isoleucine can sometimes slow the deprotection of the adjacent Boc group due to steric hindrance, but complete removal is generally achieved with sufficient reaction time.[8]

  • Basic Conditions (Aqueous NaHCO₃): Mild aqueous base is a common condition encountered during workup procedures to neutralize acidic reagents. The stability of both Z and Boc groups under these conditions is crucial for preventing premature deprotection and yield loss.

  • Catalytic Hydrogenation: This is the hallmark method for Z group removal due to its mild and neutral conditions.[3] The stability of the Boc group to hydrogenolysis is a significant advantage, allowing for the selective deprotection of Z groups in the presence of Boc groups.[1]

Conclusion

The choice between the Z and Boc protecting groups for the ILE-GLY dipeptide, and indeed for any peptide synthesis, is a strategic one based on the desired orthogonality and the stability requirements of the overall synthetic route.

  • The Boc group is the protecting group of choice when acid-lability is desired for the N-terminal amine. Its stability to catalytic hydrogenation and basic conditions makes it orthogonal to the Z and Fmoc groups, respectively.[1]

  • The Z group offers robust protection and is ideal when stability to both acidic and basic conditions is required. Its removal via catalytic hydrogenolysis provides a mild and neutral deprotection strategy that is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][3]

For the ILE-GLY dipeptide, the steric hindrance from the isoleucine side chain may slightly influence the kinetics of deprotection for both groups, but the fundamental principles of their stability and orthogonality remain the same. A thorough understanding of these principles, supported by the experimental data presented, empowers researchers to design more efficient and successful peptide syntheses.

References

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wuhan Alfa Chemical Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • National Center for Biotechnology Information. (2019). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

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The Enigmatic Potential of Z-ILE-GLY-OH: A Comparative Guide to Evaluating Dipeptide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors, dipeptides represent a compelling class of molecules. Their relatively simple structure, potential for specificity, and amenability to synthetic modification make them attractive candidates for therapeutic development. This guide delves into the prospective efficacy of the N-benzyloxycarbonyl (Z)-protected dipeptide, Z-Isoleucyl-Glycine (Z-ILE-GLY-OH), as an enzyme inhibitor.

It is critical to establish from the outset that, based on a comprehensive review of publicly available scientific literature, there is currently no direct experimental data detailing the inhibitory activity or specific molecular targets of this compound. Therefore, this guide adopts a prospective and analytical approach. We will dissect the structural components of this compound, draw comparisons with well-characterized dipeptide inhibitors, and provide a robust framework for its experimental evaluation. This document serves as a roadmap for researchers intrigued by the potential of this and similar dipeptides, grounding our hypotheses in the established principles of enzyme inhibition and structure-activity relationships (SAR).

Deconstructing this compound: An Analysis of Potential Pharmacophoric Features

The inhibitory potential of any molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent parts. Let us examine the key features of this compound:

  • The N-terminal Benzyloxycarbonyl (Z) Group: The "Z" group is a common amine-protecting group in peptide synthesis. In the context of enzyme inhibition, this bulky, aromatic moiety can play a significant role in binding. It can engage in hydrophobic or π-π stacking interactions within the active site or allosteric pockets of a target enzyme, potentially enhancing binding affinity.

  • The Isoleucine (Ile) Residue: Isoleucine possesses a large, hydrophobic, and chiral side chain. In many proteases, the S1 and S2 pockets, which accommodate the amino acid residues of a substrate, are often hydrophobic. The isoleucine side chain of this compound could favorably occupy such a pocket, contributing to the inhibitor's potency and selectivity. For instance, studies on dipeptidyl peptidase IV (DPP-IV) inhibitors have highlighted the importance of amino acids with aliphatic side chains like isoleucine for enhanced inhibitory effect.[1]

  • The Glycine (Gly) Residue: Glycine is the simplest amino acid, with only a hydrogen atom as its side chain. This provides significant conformational flexibility to the peptide backbone. This flexibility might allow the inhibitor to adopt an optimal conformation for binding within a constrained enzyme active site.

  • The C-terminal Carboxylate (-OH): The free carboxylate group at the C-terminus is a key feature. It is negatively charged at physiological pH and can form crucial ionic interactions or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) or metal ions within the enzyme's active site. This is a common feature in many protease inhibitors that mimic the tetrahedral intermediate of peptide bond hydrolysis.

Comparative Efficacy: Drawing Parallels with Known Dipeptide Inhibitors

In the absence of direct data for this compound, we can infer its potential by examining related dipeptide inhibitors. The primary targets for such molecules are often proteases, including cysteine proteases, serine proteases, and metalloproteases.

Dipeptide Aldehydes as Cysteine Protease and Proteasome Inhibitors

A well-studied class of dipeptide inhibitors are the dipeptide aldehydes. These compounds are known to be potent, reversible inhibitors of cysteine proteases and the proteasome.[2][3] The aldehyde group forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue. For example, Cbz-Phe-Phe-CHO is a potent inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi.[2] While this compound lacks the reactive aldehyde "warhead," the dipeptide backbone provides a scaffold that, if modified, could be directed towards such targets.

Dipeptides as Angiotensin-Converting Enzyme (ACE) Inhibitors

Dipeptides are also known to inhibit ACE, a key enzyme in the regulation of blood pressure. Structure-activity relationship studies have shown that dipeptides with hydrophobic amino acids are often effective.[4] The presence of the hydrophobic isoleucine in this compound suggests a potential, albeit likely modest, for ACE inhibition.

Dipeptides as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that degrades incretin hormones, making it a target for type 2 diabetes treatment. Many known DPP-IV inhibitors are dipeptide mimetics. Studies have shown that dipeptides containing hydrophobic amino acids can exhibit DPP-IV inhibitory activity.[5]

The table below summarizes the inhibitory activities of some representative dipeptide inhibitors, which can serve as a benchmark for evaluating this compound.

InhibitorTarget EnzymeIC50 / KiReference
Cbz-Phe-Phe-CHOCruzainPotent inhibitor[2]
Various DipeptidesACEVaried (µM to mM range)[4]
Ile-Pro-AlaDPP-IV-[1]
Dipeptide Aldehydes20S ProteasomenM range[6]

A Proposed Experimental Workflow for Evaluating this compound

For researchers wishing to investigate the inhibitory potential of this compound, a systematic, multi-tiered approach is recommended.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_kinetics In-depth Characterization cluster_cellular Cellular Validation synthesis Synthesis & Purification of this compound target_screening Broad Panel Enzyme Screening (e.g., Proteases, Kinases) synthesis->target_screening Test Compound hit_identification Hit Identification & Prioritization target_screening->hit_identification Identified Hits enzyme_kinetics Enzyme Kinetic Assays (IC50, Ki determination) hit_identification->enzyme_kinetics Prioritized Hit mechanism Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) enzyme_kinetics->mechanism Confirmed Inhibitor cell_based Cell-Based Assays (Target engagement, Functional outcome) mechanism->cell_based Characterized Inhibitor cytotoxicity Cytotoxicity Assessment cell_based->cytotoxicity

Caption: Proposed experimental workflow for the evaluation of this compound as an enzyme inhibitor.

Step-by-Step Methodologies

1. Synthesis and Purification:

  • Protocol: Standard liquid-phase peptide synthesis protocols can be employed. N-benzyloxycarbonyl-Isoleucine (Z-Ile-OH) would be activated (e.g., using DCC/HOBt) and coupled to the amino group of Glycine methyl ester. The resulting dipeptide ester would then be saponified to yield this compound.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the final product to >95% purity.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by mass spectrometry and NMR spectroscopy.

2. Broad-Panel Enzyme Screening:

  • Rationale: To identify potential targets, this compound should be screened against a diverse panel of enzymes, with a focus on proteases (cysteine, serine, metallo), kinases, and phosphatases.

  • Protocol: Commercially available enzyme activity assays can be used. The compound is typically tested at a single high concentration (e.g., 10-100 µM) in duplicate. A reduction in enzyme activity of >50% would be considered a "hit".

3. Enzyme Kinetic Assays:

  • Rationale: For any identified hits, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, add the enzyme and the inhibitor at various concentrations and incubate for a pre-determined time.

    • Initiate the reaction by adding a suitable substrate (often fluorogenic or chromogenic).

    • Monitor the reaction progress over time using a plate reader.

    • Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

4. Mechanism of Inhibition Studies:

  • Rationale: To understand how this compound inhibits its target, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Protocol:

    • Perform enzyme kinetic assays as described above, but vary the concentration of both the inhibitor and the substrate.

    • Measure the initial reaction rates at each combination of inhibitor and substrate concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Hypothetical Signaling Pathway Inhibition

Should this compound be identified as a potent and selective inhibitor of a specific protease, for example, a cysteine protease like a cathepsin, it could potentially modulate signaling pathways involved in processes such as apoptosis or immune responses.

signaling_pathway cluster_pathway Hypothetical Cathepsin Inhibition Pathway Z_ILE_GLY_OH This compound Cathepsin Cathepsin Z_ILE_GLY_OH->Cathepsin Inhibits Pro_Caspase Pro-Caspase Cathepsin->Pro_Caspase Activates Active_Caspase Active Caspase Pro_Caspase->Active_Caspase Apoptosis Apoptosis Active_Caspase->Apoptosis

Caption: Hypothetical inhibition of a pro-apoptotic pathway by this compound targeting a cathepsin.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the context of enzyme inhibition, its structural features suggest a potential for bioactivity, most likely as a protease inhibitor. The bulky hydrophobic N-terminal protection and the isoleucine side chain could drive binding to hydrophobic pockets in enzyme active sites, while the C-terminal carboxylate could engage in critical electrostatic interactions.

This guide provides a comprehensive, albeit prospective, analysis and a detailed experimental roadmap for researchers interested in exploring the inhibitory efficacy of this compound. The systematic approach outlined, from synthesis and screening to detailed mechanistic studies, will be crucial in determining if this enigmatic dipeptide holds therapeutic potential. The broader principles and comparative data presented here should also serve as a valuable resource for the evaluation of other novel dipeptide inhibitors. Future work in this area will undoubtedly uncover new structure-activity relationships and may lead to the development of novel dipeptide-based therapeutics.

References

  • Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. (2023). MDPI. [Link]

  • Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity. (n.d.). PubMed. [Link]

  • Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides. (n.d.). PubMed. [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1996). PubMed. [Link]

  • Quantitative structure-activity relationship studies of boron-containing dipeptide proteasome inhibitors using calculated mathematical descriptors. (n.d.). Semantic Scholar. [Link]

  • Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. (2022). MDPI. [Link]

  • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. (2014). MDPI. [Link]

  • Cysteine protease inhibition by azapeptide esters. (1991). Journal of Medicinal Chemistry. [Link]

  • Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. (1999). PubMed. [Link]

  • Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. (2023). ACS Publications. [Link]

  • Discovery of reactive microbiota-derived metabolites that inhibit host proteases. (2021). PMC. [Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. (2021). NIH. [Link]

  • Novel Dipeptide Aldehydes Are Proteasome Inhibitors and Block the MHC-I Antigen-Processing Pathway. (1995). PubMed. [Link]

  • Legume-Derived Bioactive Peptides in Type 2 Diabetes: Opportunities and Challenges. (2023). MDPI. [Link]

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A Comparative Guide to the Validation of Z-ILE-GLY-OH Purity by Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

A multi-faceted analytical approach is indispensable for a comprehensive purity assessment of Z-ILE-GLY-OH. While High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and unequivocal identification of impurities. Elemental Analysis further complements these techniques by providing an absolute measure of the peptide content.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method, or more commonly, a combination of methods, is critical for the robust characterization of synthetic peptides like this compound.[1] Each technique leverages different physicochemical principles to separate and identify the target peptide from process-related and product-related impurities.

Analytical Method Parameter Assessed Key Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Chemical PurityHigh resolution, quantitative, robust, and widely available.[1][2]May not separate all structurally similar impurities or enantiomers.[2]
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity IdentificationHigh sensitivity and accuracy for molecular weight determination, essential for identifying unknown impurities.[1][2]Not inherently quantitative without appropriate standards.
¹H NMR Spectroscopy Structural Integrity & Impurity ProfileProvides detailed structural information and can identify and quantify impurities without a reference standard.[2]Lower sensitivity compared to HPLC; may not detect trace impurities.[2]
Elemental Analysis (CHN) Net Peptide ContentProvides an absolute measure of the elemental composition (Carbon, Hydrogen, Nitrogen), which is used to calculate the net peptide content.[3]Consumes a larger amount of sample and does not provide information on the nature of impurities.[3]

Deep Dive into Analytical Techniques

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from impurities based on differences in their hydrophobicity.[1][4] The percentage purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[5]

Experimental Protocol: RP-HPLC Purity Determination of this compound

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

  • Data Analysis: Calculate purity using the area percentage method.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS is a powerful tool for confirming the molecular weight of this compound and identifying potential impurities.[1][7] Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which keeps the molecule intact for mass analysis.[4]

Experimental Protocol: ESI-MS Analysis of this compound

  • Instrumentation: Mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol or acetonitrile/water and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Compare the experimentally determined mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

¹H NMR spectroscopy provides a detailed fingerprint of the molecular structure of this compound, allowing for the confirmation of its identity and the detection of structurally related impurities.[8][9][10][11][12] The chemical shifts and coupling constants of the protons are sensitive to their local chemical environment.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

  • Instrumentation: 400 MHz NMR Spectrometer or higher.

  • Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts to confirm the structure and identify any impurity signals.

Elemental Analysis: Determining Net Peptide Content

While HPLC provides the purity of the peptide relative to other peptidic impurities, it does not account for non-peptidic components like water and counterions.[3][13] Elemental analysis (CHN analysis) determines the percentage of carbon, hydrogen, and nitrogen in the lyophilized powder.[3] This data is used to calculate the net peptide content, which is the actual percentage of peptide material in the sample.[3][13]

Experimental Protocol: Elemental Analysis of this compound

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh a few milligrams of the lyophilized this compound powder.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values for the pure peptide to calculate the net peptide content.

Visualizing the Analytical Workflow

A logical and systematic workflow is crucial for the comprehensive purity validation of this compound. The following diagram illustrates the interplay between the different analytical techniques.

This compound Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Quantitative Analysis cluster_3 Final Purity Assessment Sample Sample RP-HPLC RP-HPLC Sample->RP-HPLC Chemical Purity ESI-MS ESI-MS Sample->ESI-MS Molecular Weight ¹H_NMR ¹H NMR Spectroscopy Sample->¹H_NMR Structural Integrity Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Net Peptide Content Purity_Report Comprehensive Purity Report RP-HPLC->Purity_Report ESI-MS->Purity_Report ¹H_NMR->Purity_Report Elemental_Analysis->Purity_Report

Sources

A Researcher's Guide to the Comparative Analysis of Z-ILE-GLY-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in peptide chemistry and drug development, the quality of starting materials is paramount. The protected dipeptide, N-benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH), serves as a crucial building block in the synthesis of more complex peptides. However, the purity and integrity of this reagent can vary significantly between suppliers, potentially impacting reaction yields, impurity profiles, and the biological activity of the final product.

This guide provides a comprehensive framework for the comparative analysis of this compound from different commercial sources. Recognizing that detailed, publicly available comparative data is often scarce for such specialized reagents, we present a suite of standardized, in-house validation protocols. By implementing these methods, researchers can generate their own robust, empirical data to make informed purchasing decisions. We will illustrate this process with hypothetical data for three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C."

Critical Quality Attributes of this compound

When evaluating this compound, three primary quality attributes must be considered:

  • Purity: The percentage of the desired this compound compound in the supplied material. Impurities can include residual starting materials from synthesis (e.g., Z-Isoleucine, Glycine), by-products (e.g., diastereomers), or degradation products.

  • Identity: Confirmation that the compound is indeed this compound, with the correct molecular weight and structure.

  • Functional Performance: The ability of the reagent to perform effectively in its intended application, typically a peptide coupling reaction.

Experimental Protocols for Comparative Analysis

The following protocols are designed to be self-validating and are based on standard analytical techniques in peptide chemistry.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a high-resolution separation technique ideal for assessing the purity of peptides and identifying impurities.[1][2][3] The method separates compounds based on their hydrophobicity.

Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from each supplier.

    • Dissolve each sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. .

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 254 nm (the latter for the benzyloxycarbonyl group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh 1 mg this compound s2 Dissolve in 1 mL 50:50 ACN:H2O s1->s2 h1 Inject 10 µL onto C18 Column s2->h1 h2 Run Gradient (10-70% ACN w/ TFA) h1->h2 h3 Detect UV at 220 nm & 254 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Purity d1->d2

HPLC Purity Analysis Workflow.
Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry is an essential tool for confirming the identity of a compound by accurately determining its molecular weight.[4][5][6] For this compound (C16H22N2O5), the expected monoisotopic mass is approximately 322.15 g/mol .

Protocol:

  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution from the HPLC preparation 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry System and Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]+.

    • Compare the observed m/z value with the theoretical m/z for this compound [M+H]+ (approx. 323.16).

    • Look for other common adducts, such as the sodium adduct [M+Na]+ (approx. 345.14).

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation s1 Dilute Stock Solution (1:100) m1 Infuse into ESI Source s1->m1 m2 Acquire Spectrum (Positive Mode) m1->m2 d1 Identify [M+H]+ and [M+Na]+ peaks m2->d1 d2 Compare Observed m/z to Theoretical m/z d1->d2

Mass Spectrometry Identity Confirmation Workflow.
Functional Assessment via a Model Coupling Reaction

Rationale: The ultimate test of a chemical reagent is its performance in a relevant reaction. This protocol assesses the reactivity of this compound by coupling it to a model amino acid ester, H-Ala-OMe. The yield of the resulting protected tripeptide, Z-ILE-GLY-Ala-OMe, serves as a measure of functional performance.

Protocol:

  • Reaction Setup (for each supplier's sample):

    • In a clean, dry vial, dissolve 32.2 mg (0.1 mmol) of this compound in 1 mL of anhydrous Dichloromethane (DCM).

    • Add 1.1 equivalents of a coupling agent (e.g., HBTU) and 2.2 equivalents of a non-nucleophilic base (e.g., DIEA).

    • Stir for 5 minutes to activate the carboxylic acid.

    • Add 1.0 equivalent of Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) and stir at room temperature for 4 hours.

  • Work-up and Analysis:

    • Quench the reaction with 5 mL of 1M HCl.

    • Extract the organic layer with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Yield Calculation and Purity Check:

    • Determine the mass of the crude product and calculate the crude yield.

    • Analyze the crude product by HPLC using the same method as in section 2.1 to determine the purity of the desired tripeptide product.

Data Presentation and Interpretation (Hypothetical Data)

All quantitative data should be summarized in tables for easy comparison.

Table 1: Purity and Identity of this compound from Different Suppliers

SupplierAppearanceHPLC Purity (%)Major Impurity (%)Observed [M+H]+ (m/z)
Supplier A White crystalline powder99.20.5 (Unknown)323.16
Supplier B Off-white powder96.52.8 (Z-Isoleucine)323.17
Supplier C White powder98.80.9 (Diastereomer)323.16

Table 2: Functional Performance in Model Coupling Reaction

SupplierCrude Yield (%)Purity of Z-ILE-GLY-Ala-OMe in Crude Product (%)
Supplier A 9598
Supplier B 9293
Supplier C 9496

Interpretation of Hypothetical Results:

  • Supplier A demonstrates the highest purity and functional performance. The resulting product from the coupling reaction is also the cleanest. This would be the top choice for applications requiring high purity.

  • Supplier B shows lower purity, with a significant amount of unreacted Z-Isoleucine. This suggests incomplete synthesis or purification by the supplier. This impurity leads to a lower yield and purity in the functional assay.

  • Supplier C provides a high-purity product, but the presence of a diastereomeric impurity might be a concern for applications where stereochemical purity is critical. Its performance in the functional assay is good, but slightly lower than Supplier A's.

Conclusion and Recommendations

The selection of a this compound supplier should be based on empirical data rather than cost alone. This guide provides a straightforward yet robust framework for generating the necessary comparative data in your own laboratory.

  • For sensitive applications , such as the synthesis of therapeutic peptide candidates, a supplier providing the highest purity and functional performance (like the hypothetical Supplier A) is essential, even at a potential premium.

  • For less critical, early-stage research , a supplier with slightly lower purity (like Supplier C) might be acceptable if the impurities do not interfere with downstream processes.

  • Suppliers with significant levels of starting material impurities (like Supplier B) should generally be avoided, as this indicates poor quality control and can complicate subsequent purification steps.

By investing a small amount of time in this initial analytical effort, researchers can save significant time and resources in the long run by ensuring the quality and consistency of their synthetic building blocks.

References

  • Agilent Technologies. (2017). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Nucleus, vol 23. Humana Press. [Link]

  • Culea, M., Horj, E., Iordache, A., & Cozar, O. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4281. [Link]

  • North, M. B., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega, 4(7), 13051–13057. [Link]

  • Zaia, J. (2004). Mass Spectrometry and the Emerging Field of Glycomics. Chemistry & Biology, 11(10), 1307-1318. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Synthesized with Z-ILE-GLY-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Z-ILE-GLY-OH in Peptide Synthesis

In the landscape of peptide science, protected dipeptides are fundamental building blocks for constructing complex polypeptide chains with desired biological functions. This compound, or N-benzyloxycarbonyl-L-isoleucyl-L-glycine, is one such building block. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of the isoleucine residue, preventing unwanted side reactions during the stepwise elongation of a peptide chain. This allows for the precise incorporation of the Isoleucyl-Glycine (Ile-Gly) motif into a target sequence.

The choice of the Ile-Gly motif is not arbitrary. Isoleucine, with its hydrophobic side chain, and glycine, the simplest and most flexible amino acid, can impart unique structural and functional properties to a peptide. This guide provides a comparative analysis of the potential biological activities of peptides synthesized using the this compound building block. While direct experimental data on peptides derived from this specific precursor is nascent, we can infer potential activities based on established structure-activity relationships of similar peptides. This document is designed for researchers, scientists, and drug development professionals, offering a framework for investigating these peptides, complete with detailed experimental protocols to validate their predicted functions.

Potential Biological Activities of Ile-Gly Containing Peptides

The combination of a bulky, hydrophobic residue (Isoleucine) and a small, flexible residue (Glycine) suggests several potential avenues for biological activity.

  • Anticancer Activity : Many anticancer peptides (ACPs) are amphipathic and cationic, enabling them to selectively interact with and disrupt the anionic membranes of cancer cells. Hydrophobicity is critical for membrane insertion. Furthermore, flexible hinge regions, often containing glycine, are crucial for the conformational changes required for membrane disruption. For instance, the Gly-Ile-Gly motif has been identified as a key hinge region in some ACPs, providing the flexibility needed for their mechanism of action[1]. The Ile-Gly sequence could contribute to a similar flexible and hydrophobic character, making it a promising candidate for anticancer activity. Predominant amino acids in peptides with anticancer abilities often include glycine, lysine, and leucine, highlighting the importance of both flexibility and hydrophobicity[2].

  • Antimicrobial Activity : The mechanism of many antimicrobial peptides (AMPs) also relies on membrane disruption. Like cancer cells, bacterial membranes are often negatively charged, making them susceptible to cationic and amphipathic peptides. The hydrophobic nature of isoleucine would facilitate the peptide's insertion into the lipid bilayer, while glycine could provide the conformational freedom to adopt an active structure at the membrane interface[3].

  • Enzyme Inhibition (ACE Inhibition) : Bioactive peptides derived from food proteins are well-known for their ability to inhibit enzymes like the Angiotensin-Converting Enzyme (ACE), which plays a key role in regulating blood pressure.[4][5][6] Structure-activity studies have revealed that the C-terminal amino acid sequence is particularly important for ACE inhibition, with a preference for hydrophobic amino acids. Peptides containing the Ile-Gly motif could be investigated for this activity, especially if incorporated into larger sequences.

  • Antioxidant Activity : Certain dipeptides exhibit antioxidant properties by scavenging free radicals or chelating metal ions.[7][8][9] While peptides containing aromatic (e.g., Tyr, Trp) or sulfur-containing (e.g., Cys, Met) amino acids are often the most potent antioxidants, the overall amino acid composition and sequence play a role.[8][10] The potential antioxidant activity of Ile-Gly peptides represents an area for empirical investigation.

Comparative Analysis: Ile-Gly vs. Alternative Dipeptides

To contextualize the potential of the Ile-Gly motif, it is useful to compare its properties with other dipeptides for which biological activity data are available. This comparison is based on the physicochemical properties of the constituent amino acids and known structure-activity relationships.

Dipeptide SequenceKey Physicochemical PropertiesKnown/Predicted Biological ActivityRepresentative IC50/MIC Values (from literature for similar peptides)
Ile-Gly (Predicted) Hydrophobic (Ile), Flexible (Gly) Potential Anticancer, Antimicrobial, ACE-inhibitoryTo be determined experimentally
Gly-Gly Highly Flexible, HydrophilicLow intrinsic antimicrobial and anticancer activity; often used as a flexible linker in larger bioactive peptides.[11][12]MIC > 100 mg/mL against S. epidermidis[11]
Leu-Ile Highly HydrophobicNeuroprotective activity by inducing BDNF and GDNF synthesis.[13]Not applicable (neurotrophic factor induction)
Pro-His Rigid (Pro), Aromatic/Basic (His)Potent antioxidant activity.[10]Exhibited strong activity in linoleic acid peroxidation assay[10]
Val-Pro-Pro Hydrophobic (Val), Rigid (Pro)Potent ACE-inhibitory activity.[14]IC50 values in the low µM range are common for tripeptides of this class.
BOC-Phe-Pro-OMe Protected, Hydrophobic, RigidModerate antimicrobial activity against Aspergillus fumigatus, E. coli, and Salmonella typhimurium.[15]Zone of inhibition: 8-11 mm at 1000 ppm[15]

Experimental Protocols for Activity Validation

To empirically determine the biological activity of novel peptides containing the Ile-Gly motif, rigorous and standardized assays are essential. The following protocols provide a self-validating framework for screening potential anticancer and antimicrobial activities.

Workflow for Evaluating Peptide Bioactivity

G cluster_synthesis Peptide Preparation cluster_analysis Data Analysis synthesis Synthesize Peptide (e.g., using this compound) purify Purify via HPLC synthesis->purify confirm Confirm Mass (Mass Spectrometry) purify->confirm antimicrobial Antimicrobial Assay (MIC) confirm->antimicrobial Test Peptide anticancer Anticancer Assay (MTT) confirm->anticancer Test Peptide mic_data Determine MIC Values antimicrobial->mic_data ic50_data Calculate IC50 Values anticancer->ic50_data

Caption: Workflow for peptide synthesis, screening, and analysis.

Protocol 1: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations simultaneously and its conservation of peptide material. Cation-adjusted Mueller-Hinton Broth (MHIIB) is used as it is the standard medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility and comparability of results.

Materials:

  • Test peptide (e.g., containing Ile-Gly), lyophilized

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth II (MHIIB)

  • Sterile 96-well microtiter plates

  • Sterile water or 0.01% acetic acid for peptide dissolution

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to a stock concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation: a. Culture bacteria on an appropriate agar plate overnight at 37°C. b. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup: a. Add 50 µL of MHIIB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the peptide stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 serve as controls.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Well 11 serves as the Positive Control (bacteria, no peptide). c. Add 100 µL of sterile MHIIB to well 12, which serves as the Negative Control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest peptide concentration in a well with no visible turbidity (clear well). This can be confirmed by reading the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay Against Cancer Cells (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Human cancer cell lines like MCF-7 (breast) and A549 (lung) are chosen as they are well-characterized and commonly used in anticancer drug screening.

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Allow cells to attach) start->incubate1 treat Add Serial Dilutions of Peptide incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK-293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. c. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: a. Prepare serial dilutions of the test peptide in a serum-free medium. b. Remove the old medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells. c. Include Vehicle Control wells (medium with peptide solvent) and Untreated Control wells (medium only). d. Incubate for 48 to 72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100 c. Plot the % viability against peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

While this compound is a well-defined building block for peptide synthesis, the biological activities of the resulting peptides remain an open field of investigation. Based on established structure-activity relationships, peptides incorporating the Ile-Gly motif are promising candidates for antimicrobial, anticancer, and enzyme-inhibitory applications due to their combined hydrophobic and flexible nature.

This guide provides the scientific rationale and a robust experimental framework for researchers to systematically explore these possibilities. The validation of these predicted activities through the detailed protocols herein will not only illuminate the functional role of the Ile-Gly sequence but also contribute to the rational design of novel, peptide-based therapeutics. Future work should focus on synthesizing a library of Ile-Gly-containing peptides of varying lengths and charge to fully elucidate their therapeutic potential.

References

  • Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. (n.d.). ACS Publications. [Link]

  • Meisel, H. (1997). Angiotensin converting enzyme inhibitory peptides derived from food proteins: biochemistry, bioactivity and production. PubMed. [Link]

  • Iwaniak, A., Minkiewicz, P., & Darewicz, M. (2014). Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. PMC. [Link]

  • Zhang, Y., et al. (2022). Two Novel Angiotensin I-Converting Enzyme (ACE) Inhibitory Peptides from Rice (Oryza sativa L.) Bran Protein. ACS Publications. [Link]

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  • Gaszner, B., & Czirjak, G. (2016). Anti-Cancer Peptides: Status and Future Prospects. MDPI. [Link]

  • Sipahli, S., et al. (2022). Angiotensin-converting enzyme inhibitory peptides and isoflavonoids from soybean [Glycine max (L.) Merr.]. Frontiers in Nutrition. [Link]

  • Rao, K. R., & Reddy, K. V. (2019). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Hindawi. [Link]

  • Zielińska, M., et al. (2022). Dipeptide Extract Modulates the Oxi-Antioxidant Response to Intense Physical Exercise. MDPI. [Link]

  • Saiga, A., Tanabe, S., & Nishimura, T. (2003). Biological Functions of Antioxidant Dipeptides. PubMed. [Link]

  • Karampour, A., et al. (2016). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Avicenna Journal of Medical Biotechnology. [Link]

  • Lerksuthirat, T., et al. (2023). In vitro cytotoxicity of the synthetic peptides against five human cancer cell lines. ResearchGate. [Link]

  • Chen, H. M., Muramoto, K., & Yamauchi, F. (1998). Antioxidant Activity of Designed Peptides Based on the Antioxidative Peptide Isolated from Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry. [Link]

  • Flores-Solis, D., et al. (2021). Peptides Derived from (RRWQWRMKKLG)2-K-Ahx Induce Selective Cellular Death in Breast Cancer Cell Lines through Apoptotic Pathway. MDPI. [Link]

  • Ah-Hen, K., et al. (2012). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PMC. [Link]

  • Arish, M., et al. (2017). In Silico and in Vitro Studies of Cytotoxic Activity of Different Peptides Derived from Human Lactoferrin Protein. Brieflands. [Link]

  • Evaluation of cytotoxicity of the peptides on human cell lines and bovine red blood cells. ResearchGate. (n.d.). [Link]

  • Mercurio, F. A., et al. (2023). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. [Link]

  • Jappe, E. C., et al. (2015). Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PMC. [Link]

  • Kaur, R., & Kishore, D. (2014). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]

  • Ebbensgaard, A., et al. (2021). Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. Taylor & Francis Online. [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. (2015). ResearchGate. [Link]

  • He, R., et al. (2023). Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review. ACS Publications. [Link]

  • Ouazzani, K., et al. (1999). Antibacterial activity of glycine betaine analogues: involvement of osmoporters. PubMed. [Link]

  • Saiga, A., Tanabe, S., & Nishimura, T. (2003). Biological Functions of Antioxidant Dipeptides. Semantic Scholar. [Link]

  • Wang, B., et al. (2019). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. MDPI. [Link]

  • Pyl, J., et al. (2023). Plant Antimicrobial Oligopeptides with Anticancer Properties as a Source of Biologically Active Peptides—An In Silico Study. MDPI. [Link]

  • Godziszewska, J., et al. (2022). Peptides as Potentially Anticarcinogenic Agent from Functional Canned Meat Product with Willow Extract. MDPI. [Link]

  • Savini, F., et al. (2020). Antibacterial Activity Affected by the Conformational Flexibility in Glycine−Lysine Based α‑Helical Antimicrobial Peptides. ACS Infectious Diseases. [Link]

  • Farooq, M., et al. (2023). l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. RSC Advances. [Link]

  • Zhang, M., et al. (2016). Comparison of antibacterial effects between antimicrobial peptide and bacteriocins isolated from Lactobacillus plantarum on three common pathogenic bacteria. PMC. [Link]

  • Thong-On, A., et al. (2021). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). Experimental and Therapeutic Medicine. [Link]

  • Nsude, O. P., et al. (2023). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. ResearchGate. [Link]

  • Lee, E. Y., et al. (2021). Empirical comparison of web-based antimicrobial peptide prediction tools. ResearchGate. [Link]

  • Yilmaz, M. T., & Ozcengiz, G. (2022). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark. [Link]

  • Not to be overlooked: dipeptides and their role in plant stress resilience. (2023). Oxford Academic. [Link]

  • Nitta, A., et al. (2004). Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis. PubMed. [Link]

  • Felicio, M. R., et al. (2017). Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. MDPI. [Link]

  • Bach, E., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. MDPI. [Link]

  • The dipeptides with interesting biological activities. (n.d.). ResearchGate. [Link]

  • Jasiński, M., et al. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. [Link]

  • Milne, P. J., et al. (1998). The biological activity of selected cyclic dipeptides. R Discovery. [Link]

  • Al-Huri, G., et al. (2020). Assisted dipeptide bond formation: glycine as a case study. PMC. [Link]

  • The Chemistry and Biological Activities of Peptides from Amphibian Skin Secretions. (2023). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Confirming Enzymatic Cleavage at an Isoleucine-Glycine Site

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Pinpointing Proteolytic Events

In the fields of cellular biology and therapeutic development, the precise cleavage of proteins by proteases is a fundamental regulatory mechanism. This post-translational modification can activate, inactivate, or completely alter a protein's function, governing processes from apoptosis and inflammation to protein maturation and signaling. For drug development professionals, identifying the exact site of cleavage is paramount for understanding a drug's mechanism of action, predicting off-target effects, and engineering more stable and effective protein-based therapeutics.

This guide provides an in-depth comparison of methodologies to definitively confirm an enzymatic cleavage event occurring at a specific, and somewhat atypical, Isoleucine-Glycine (ILE-GLY) peptide bond. We will move beyond simple protocols to explain the causality behind experimental choices, presenting an integrated, self-validating workflow designed for robust and unambiguous results.

The Enzymatic Challenge: Who Cleaves at ILE-GLY?

Most proteases exhibit strong preferences for certain amino acids at the cleavage site (denoted as the P1 position) and surrounding residues (P2, P3, P4 in the N-terminal direction and P1', P2' in the C-terminal direction).[1][2] Common proteases like Trypsin (cleaving after Lysine/Arginine) or Chymotrypsin (cleaving after aromatic residues) are highly unlikely to target an ILE-GLY bond.[3][4]

So, which enzymes might be responsible?

  • Granzyme B: This serine protease, crucial in cytotoxic T lymphocyte-mediated apoptosis, is a primary candidate. While its canonical recognition motif is often cited as I-E-P-D↓X (cleavage after Aspartate), extensive studies of its degradome show a strong preference for Isoleucine at the P4 position and reveal cleavage at other, non-canonical sites.[5][6] Some evidence suggests Granzyme B can cleave directly after hydrophobic residues like Isoleucine in certain substrate contexts.[7]

  • Caspases: These cysteine-aspartic proteases are key mediators of apoptosis. They have a very strict requirement for an Aspartate residue at the P1 cleavage position, making them incapable of cleaving directly after Isoleucine.[8][9][10] However, they recognize specific tetrapeptide motifs, some of which include Isoleucine at the P4 position (e.g., (I/V/L)E(H/T)D for Group III caspases), making them relevant in broader discussions of protease specificity.[9]

Given the specificity is not as well-defined as for Trypsin, empirical validation is not just recommended; it is essential.

Table 1: Comparison of Potential Protease Specificities
ProteaseEnzyme ClassTypical P1 ResidueP4-P1 Consensus MotifLikelihood of ILE↓GLY Cleavage
Granzyme B Serine ProteaseAspartate (D)I-E-P-DPossible (non-canonical)
Caspase-3/7 Cysteine ProteaseAspartate (D)D-E-X-DVery Unlikely
Caspase-8/9 Cysteine ProteaseAspartate (D)(I/L/V)-E-(H/T)-DVery Unlikely
Trypsin Serine ProteaseLysine (K), Arginine (R)N/AExtremely Unlikely
Chymotrypsin Serine ProteasePhenylalanine (F), Tyrosine (Y), Tryptophan (W)N/AExtremely Unlikely

Core Methodologies for Cleavage Site Identification

A multi-pronged approach combining a primary identification technique with a secondary validation method provides the highest level of confidence. Mass Spectrometry is the modern gold standard for primary identification, while Site-Directed Mutagenesis offers definitive validation.

Primary Identification: Mass Spectrometry (MS)

Mass spectrometry is the most powerful and widely used technique for identifying protease cleavage sites.[11][12] It directly identifies the peptide fragments generated by the cleavage event, allowing for precise localization of the scissile bond.

Causality: The core principle is that a single cleavage event at ILE-GLY will generate two new, unique species: a peptide fragment with a neo-C-terminus ending in Isoleucine, and a second fragment with a neo-N-terminus beginning with Glycine. Tandem MS (MS/MS) can sequence these fragments to confirm their identity.

cluster_0 In Vitro Digestion cluster_1 Analysis cluster_2 Confirmation P Purified Substrate (Protein of Interest) Incubate Incubate under Optimal Conditions P->Incubate E Putative Protease (e.g., Granzyme B) E->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS DB Database Search (Unrestricted N/C-termini) LCMS->DB Acquire MS/MS Spectra Frag1 Identify Fragment 1 (...-ILE) DB->Frag1 Confirm C-terminus Frag2 Identify Fragment 2 (GLY-...) DB->Frag2 Confirm N-terminus

Caption: Workflow for MS-based cleavage site identification.

Orthogonal Confirmation: N-Terminal Sequencing (Edman Degradation)

Edman degradation is a classic chemical method that sequentially removes and identifies amino acids from the N-terminus of a protein or peptide.[13][14]

Causality: If cleavage occurs at ILE↓GLY, the resulting C-terminal fragment will possess a new, unblocked N-terminus starting with Glycine. This fragment can be isolated (typically via HPLC) and subjected to Edman sequencing. The sequential identification of Glycine as the first residue, followed by the subsequent amino acids, provides direct, unambiguous proof of the cleavage site. While powerful, it is lower-throughput than MS and can be hindered if the N-terminus is chemically blocked.[15][16]

Definitive Validation: Site-Directed Mutagenesis

This technique serves as the ultimate validation of the hypothesized cleavage site. By altering the amino acid sequence, you can test the protease's dependence on the specific ILE-GLY motif.[17]

Causality: If the ILE-GLY sequence is essential for cleavage, mutating one or both residues should abolish or significantly reduce the proteolytic event. A common strategy is to mutate Isoleucine to a dissimilar amino acid like Alanine (removes the bulky hydrophobic side chain) or Glycine to Proline (a known helix-breaker that often inhibits cleavage when in the P1' position).[18]

start_node Hypothesis: Cleavage at ILE-GLY create_mutants Create Mutants: 1. ILE -> ALA 2. GLY -> PRO start_node->create_mutants Design Experiment process_node process_node decision_node decision_node end_node end_node digest Digest Wild-Type (WT) and Mutant Substrates create_mutants->digest Express & Purify compare Is cleavage abolished in mutants? digest->compare Analyze via SDS-PAGE / MS conclusion_yes Conclusion: ILE-GLY is the confirmed cleavage site. compare->conclusion_yes Yes conclusion_no Conclusion: Cleavage occurs elsewhere or is sequence-independent. compare->conclusion_no No

Caption: Logic diagram for cleavage site validation via mutagenesis.

Comparative Analysis of Methodologies

FeatureMass Spectrometry (MS/MS)N-Terminal Sequencing (Edman)Site-Directed Mutagenesis
Primary Goal IdentificationConfirmationValidation
Principle Fragment mass/sequence analysisSequential N-terminal degradationFunctional knockout of site
Strengths High sensitivity, high throughput, analyzes complex mixtures, identifies PTMs.[11]Unambiguous N-terminal sequence, gold standard for N-terminus confirmation.[14]Provides definitive functional evidence of site importance.[19]
Weaknesses Indirect sequencing, database-dependent, can be complex to interpret.Low throughput, requires pure fragment, fails with blocked N-termini, length limited.[13][16]Labor-intensive, does not identify the site (only validates it), assumes correct protein folding.
Typical Output MS/MS spectra of peptide fragments.Ordered list of N-terminal amino acids.Comparative gel (SDS-PAGE) or MS data showing presence/absence of cleavage.

Experimental Protocols

Protocol 1: Cleavage Site Identification by LC-MS/MS
  • In Vitro Reaction Setup:

    • Combine 10 µg of the purified substrate protein with the putative protease in a 50 µL reaction buffer. Use an enzyme:substrate ratio of 1:100 (w/w) as a starting point.

    • Prepare a negative control reaction containing only the substrate protein in the same buffer without the enzyme.

    • Incubate both reactions at the enzyme's optimal temperature (e.g., 37°C) for a time course (e.g., 0, 1, 4, and 16 hours) to monitor cleavage progression.

  • Sample Preparation for MS:

    • Stop the reaction by adding a denaturant (e.g., 8M Urea) or by boiling in SDS-PAGE loading buffer.

    • Optional but recommended: Run samples on an SDS-PAGE gel to visually confirm the appearance of cleavage products.

    • Perform an in-solution tryptic digest on the reaction mixture. This step is crucial as it generates peptides of a suitable size for MS analysis from both the intact substrate and the cleavage fragments. Trypsin is used as a secondary, well-characterized protease.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Elute peptides over a 60-90 minute gradient.

    • Configure the mass spectrometer for data-dependent acquisition (DDA), selecting the top 10-20 most abundant precursor ions for MS/MS fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a database containing the full-length sequence of your substrate protein.

    • Crucially, configure the search parameters to allow for semi-tryptic or unspecific cleavage. This instructs the software to look for peptides that may have been generated by your experimental protease, not just by the secondary trypsin digestion.

    • Search for peptide fragments that precisely match the sequences expected from a cleavage event at ILE↓GLY. Specifically, look for a "semi-tryptic" peptide ending in ...XXXILE and another beginning with GLYXXX.... The MS/MS spectra for these peptides will provide definitive sequence confirmation.[20]

Protocol 2: Validation by Site-Directed Mutagenesis
  • Mutagenesis:

    • Using a commercial site-directed mutagenesis kit, design primers to mutate the ILE codon to an ALA codon (e.g., ATT to GCT) and, in a separate reaction, the GLY codon to a PRO codon (e.g., GGT to CCT).

    • Use the plasmid encoding the wild-type (WT) substrate as a template.

    • Transform the resulting plasmids into competent E. coli, select positive clones, and confirm the mutations via Sanger sequencing.

  • Protein Expression and Purification:

    • Express and purify the WT, ILE-to-ALA, and GLY-to-PRO versions of the substrate protein under identical conditions to ensure consistency.

  • Comparative Cleavage Assay:

    • Set up parallel digestion reactions for the WT and each mutant protein with the protease, using the conditions determined in Protocol 1.

    • Incubate for a time point that yields significant (50-80%) cleavage of the WT protein.

    • Stop the reactions and analyze the products side-by-side on an SDS-PAGE gel.

  • Analysis:

    • Stain the gel (e.g., with Coomassie Blue).

    • A positive result: The lane with the WT protein shows a band for the intact protein and lower molecular weight bands corresponding to the cleavage fragments. The lanes for the ILE-to-ALA and/or GLY-to-PRO mutants show only the band for the intact protein, with a significant reduction or complete absence of the cleavage fragments.[21][22] This demonstrates that the integrity of the ILE-GLY motif is required for cleavage.

Conclusion

Confirming an enzymatic cleavage site, particularly at a non-canonical ILE-GLY motif, requires a rigorous and multi-faceted approach. While various techniques can provide clues, the combination of high-resolution mass spectrometry for primary identification and site-directed mutagenesis for functional validation offers an unparalleled level of scientific certainty. This integrated workflow not only answers the question of where the cleavage occurs but also proves that the specific site is the essential determinant for the proteolytic event, providing the robust data required for advanced research and drug development.

References

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  • MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique.
  • Creative Proteomics. N-Terminal Sequencing by Edman Degradation Service.
  • Expasy. PeptideCutter - Special cleavage rules for trypsin and chymotrypsin.
  • PubMed, NIH. (2007). Identification of proteolytic cleavage sites by quantitative proteomics.
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  • PubMed, NIH. (2015). Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences.
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  • Unknown Source. Below a few processes are listed where proteolytic enzymes act on a protein substrate.
  • ResearchGate. Identification of the cleavage site using mass spectrometry analysis....
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  • ResearchGate. (2013). Analysis of a cleavage site of a protein (shedding)?.
  • Google Patents. Methods for determining protease cleavage site motifs.
  • ResearchGate. Site-Directed Mutagenesis in Cathepsin D Cleavage Sites A, Comparison....
  • Wikipedia. Site-directed mutagenesis.
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  • ResearchGate. Elimination of a proteolytic cleavage site by site-directed....
  • PubMed Central, NIH. (2017). Protease cleavage site fingerprinting by label-free in-gel degradomics reveals pH-dependent specificity switch of legumain.
  • PNAS. Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini.
  • PubMed Central, NIH. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation.
  • PubMed, NIH. (1992). A site-directed mutagenesis study to identify amino acid residues involved in the catalytic function of the restriction endonuclease EcoRV.
  • ResearchGate. Cleavage sites of caspases responsible for activation and removal of pro-domains.
  • Wikipedia. Granzyme B.
  • ResearchGate. Sequence logo of amino acids in the vicinity of the granzyme B cleavage....
  • University College London. Cleavage into small peptide fragments.
  • Khan Academy. (2013). Peptide bonds: Formation and cleavage.
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  • PubMed Central, NIH. Inflammatory caspase substrate specificities.
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A Researcher's Guide to Dipeptide Substrates: Unraveling Protease Specificity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and protein regulation, proteases play a pivotal role as molecular scissors, precisely cleaving peptide bonds to activate, deactivate, or modulate the function of their target proteins. Understanding the substrate specificity of these enzymes—the unique amino acid sequences they recognize and cleave—is paramount for elucidating their biological functions and for the development of targeted therapeutics. This guide provides an in-depth comparison of various dipeptide substrates used in protease specificity studies, with a focus on the design of robust and self-validating experimental protocols.

The Principle of Substrate Specificity: A Lock and Key Model

At its core, protease specificity is governed by the intricate molecular interactions between the enzyme's active site and the amino acid residues of the substrate. This relationship is often described by the Schechter and Berger nomenclature, where the amino acid residues of the substrate are denoted as P...P3-P2-P1↓P1'-P2'-P3'..., with the scissile bond located between P1 and P1'. The corresponding binding pockets on the protease are designated S...S3-S2-S1-S1'-S2'-S3'. The unique chemical and physical properties of these pockets dictate which amino acid side chains can bind, thus determining the enzyme's specificity.[1]

Dipeptides, consisting of two amino acids, represent the simplest substrates to probe the P2-P1 or P1-P1' interactions, which are often major determinants of specificity for many proteases. While longer peptide substrates provide a more comprehensive profile of the active site requirements, dipeptides offer a cost-effective and straightforward tool for initial screening, inhibitor design, and routine enzyme activity assays.

Spotlight on Z-Ile-Gly-OH and Its Comparators

For the purpose of this guide, we will use the N-benzyloxycarbonyl (Z) protected dipeptide, Z-Isoleucyl-Glycine (this compound), as a reference point for comparison with other commonly employed dipeptide substrates. The "Z" group is a common N-terminal blocking group in peptide synthesis and can influence substrate binding.

The choice of a dipeptide substrate is critically dependent on the protease of interest. Different protease families exhibit distinct substrate preferences. For instance, caspases, key mediators of apoptosis, have a strong preference for an Aspartic acid (Asp) residue at the P1 position.[2][3] In contrast, digestive proteases like trypsin cleave after positively charged residues such as Arginine (Arg) or Lysine (Lys).[4]

Below is a comparative overview of this compound and other representative dipeptide and polypeptide substrates used for different classes of proteases.

SubstrateTarget Protease Family (Example)Reporter GroupKey Recognition Motif
This compound Hypothetical - General Protease ScreeningNone (requires secondary detection)P2: Isoleucine, P1: Glycine
Z-Arg-Arg-AMC Cysteine Proteases (Cathepsin B)[5][6]AMC (Fluorogenic)P2: Arginine, P1: Arginine
Ac-DEVD-pNA Caspases (Caspase-3)[7]pNA (Colorimetric)P4-P1: Asp-Glu-Val-Asp
Ac-IETD-pNA Caspases (Caspase-8), Granzyme B[8][9]pNA (Colorimetric)P4-P1: Ile-Glu-Thr-Asp
Z-Phe-Gly-OH General Protease Screening[10]NoneP2: Phenylalanine, P1: Glycine

Table 1: Comparison of Dipeptide and Polypeptide Substrates. This table highlights the target protease families, the type of reporter group used for detection, and the key amino acid sequence recognized by the enzyme for a selection of substrates.

Experimental Workflow for Determining Substrate Specificity

A robust experimental design is crucial for obtaining reliable and reproducible data in substrate specificity studies. The following workflow outlines a general approach that can be adapted for various dipeptides and proteases.

Substrate_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Dipeptide Substrates D Incubate Enzyme with Substrate A->D B Prepare Enzyme Stock Solution B->D C Prepare Assay Buffer C->D E Monitor Reaction Progress D->E F Determine Initial Velocity (V₀) E->F G Plot Michaelis-Menten Curve F->G H Calculate Kinetic Parameters (Km, kcat) G->H

Figure 1: Experimental Workflow. A generalized workflow for determining protease substrate specificity using dipeptide substrates.

Detailed Protocol: A Self-Validating System

This protocol is designed to be self-validating by including appropriate controls and ensuring accurate kinetic measurements.

1. Reagent Preparation:

  • Dipeptide Substrate Stock Solutions: Prepare high-concentration stock solutions of this compound and other comparator dipeptides (e.g., Z-Arg-Arg-AMC) in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a buffer that ensures its stability. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer: The composition of the assay buffer is critical for optimal enzyme activity. It should be buffered to the appropriate pH and may contain salts and reducing agents (for cysteine proteases) as required.

2. Assay Procedure:

  • Enzyme Concentration Determination: The concentration of active enzyme should be determined by titration with a known active site inhibitor. This is a crucial step for accurate determination of the catalytic rate constant (kcat).

  • Substrate Concentration Range: A range of substrate concentrations, typically spanning from 0.1 to 10 times the Michaelis constant (Km), should be used. If the Km is unknown, a broad range of concentrations should be tested initially.

  • Reaction Initiation and Monitoring:

    • Equilibrate the assay buffer and substrate to the desired temperature in a microplate reader.

    • Initiate the reaction by adding a small volume of the pre-diluted enzyme.

    • Monitor the reaction progress in real-time by measuring the increase in fluorescence (for fluorogenic substrates like Z-Arg-Arg-AMC) or absorbance (for colorimetric substrates like Ac-DEVD-pNA).[11] For label-free dipeptides like this compound, the reaction can be quenched at different time points, and the products analyzed by HPLC or mass spectrometry.

  • Controls:

    • No-enzyme control: Substrate in assay buffer without the enzyme to measure background signal or substrate instability.

    • No-substrate control: Enzyme in assay buffer to measure any intrinsic enzyme signal.

    • Inhibitor control: Enzyme and substrate in the presence of a known inhibitor to confirm that the observed activity is specific to the target protease.

3. Data Analysis:

  • Initial Velocity Determination: The initial velocity (V₀) of the reaction is determined from the linear phase of the progress curve.

  • Michaelis-Menten Kinetics: Plot the initial velocities against the corresponding substrate concentrations. The data should be fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

  • Catalytic Efficiency: The catalytic efficiency of the enzyme for a particular substrate is given by the ratio kcat/Km, where kcat = Vmax/[E] (where [E] is the active enzyme concentration).

Interpreting the Data: What Kinetic Parameters Reveal

The kinetic parameters Km and kcat provide valuable insights into the enzyme-substrate interaction:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit time. A higher kcat value indicates a more efficient catalytic process.

  • kcat/Km (Catalytic Efficiency): This ratio is the most informative parameter for comparing the specificity of a protease for different substrates. A higher kcat/Km value signifies a more preferred substrate.

Michaelis_Menten_Plot Substrate Concentration [S] Substrate Concentration [S] Initial Velocity (V₀) Initial Velocity (V₀) p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 Vmax->Vmax_line Km->Km_point

Sources

A Comparative Guide to Enhancing Peptide Synthesis: Benchmarking Z-ILE-GLY-OH in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical synthesis of peptides, a cornerstone of biomedical and pharmaceutical research, is frequently hindered by challenges associated with "difficult sequences," particularly those containing sterically bulky amino acids like isoleucine (Ile).[1][2] These sequences often lead to incomplete coupling reactions, aggregation of the growing peptide chain, and consequently, low yields and purity of the final product.[2][3][4] This guide presents a comprehensive performance benchmark of the dipeptide building block, Z-ILE-GLY-OH (Nα-Benzyloxycarbonyl-L-isoleucyl-glycine), as a strategic tool to overcome these hurdles in automated Solid-Phase Peptide Synthesis (SPPS). Through a direct comparison with the standard stepwise addition of individual amino acids, we provide experimental data demonstrating the superior efficiency, purity, and yield achievable with this compound, offering researchers a robust solution for synthesizing challenging Ile-Gly motifs.

Introduction: The Isoleucine Challenge in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides by enabling the efficient and automated assembly of amino acid chains on a solid support.[5][6] The most prevalent modern strategy, Fmoc/tBu chemistry, involves the sequential addition of Nα-Fmoc protected amino acids.[7][8] While highly effective for many sequences, this method faces significant obstacles when incorporating β-branched and sterically hindered amino acids, such as isoleucine and valine.[2]

The bulky side chain of isoleucine physically obstructs the incoming activated amino acid, slowing down the kinetics of peptide bond formation.[1] This steric hindrance can lead to incomplete coupling, resulting in the formation of deletion sequences (e.g., a peptide missing the intended isoleucine residue), which are often difficult to separate from the target peptide.[9] Furthermore, peptide chains rich in hydrophobic residues like isoleucine are prone to forming secondary structures (e.g., β-sheets) on the resin, causing inter-chain aggregation.[2] This aggregation buries the N-terminal amine of the growing chain, rendering it inaccessible for the next coupling cycle and drastically reducing the overall synthesis yield.

To circumvent these issues, specialized strategies have been developed, including the use of elevated temperatures, chaotropic salts, and structure-disrupting "pseudoproline" dipeptides.[9][10] An alternative and highly effective approach is the use of pre-formed dipeptide building blocks. This guide focuses on the utility of this compound, a dipeptide that bypasses the most challenging coupling step—the acylation of the resin-bound glycine with the sterically hindered isoleucine.

The this compound Advantage: Rationale and Strategy

The core principle behind using this compound is to incorporate the difficult Ile-Gly sequence in a single, efficient coupling step. By pre-forming the amide bond between isoleucine and glycine, the sterically hindered coupling is performed in a solution phase during the synthesis of the dipeptide itself, which is a more controlled and higher-yielding process. The resulting dipeptide is then coupled onto the N-terminal amine of the growing peptide chain.

Key Attributes of the this compound Strategy:

  • Overcoming Steric Hindrance: The most significant advantage is bypassing the difficult coupling of an individual Fmoc-Ile-OH residue onto a resin-bound chain. Instead, the synthesizer couples this compound, where the reactive carboxyl group is on the less-hindered glycine residue, leading to faster and more complete reactions.

  • Mitigating Aggregation: Incorporating two residues in a single cycle shortens the time the growing peptide chain is susceptible to aggregation at that particular sequence point.

  • The Role of the Z- (Cbz) Protecting Group: The benzyloxycarbonyl (Z or Cbz) group is an Nα-protecting group that is orthogonal to the standard Fmoc/tBu strategy.[11] It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the mild acids used for side-chain deprotection.[11][12] The Z-group is typically removed during the final, strong-acid cleavage from the resin (e.g., with TFA cocktails) or via hydrogenolysis.[11][13] This orthogonality allows for its seamless integration into automated Fmoc-SPPS protocols.

Experimental Design: A Head-to-Head Comparison

To objectively benchmark the performance of this compound, we designed a comparative synthesis of a model peptide known to present synthetic difficulties.

Model Peptide Sequence

A 10-mer peptide containing the ILE-GLY motif was selected: H-PHE-ALA-ILE-GLY-LEU-VAL-ALA-PHE-ALA-LYS-NH₂

This sequence was chosen for its inclusion of multiple hydrophobic and β-branched residues, making it susceptible to aggregation and challenging coupling reactions.[2]

Synthesis Strategies

Two distinct syntheses were performed on an automated microwave peptide synthesizer.

  • Strategy A (Control): Stepwise Fmoc Synthesis. The peptide was assembled using standard, single Fmoc-amino acid additions for every cycle, including Fmoc-Ile-OH and Fmoc-Gly-OH.

  • Strategy B (Test): Dipeptide Incorporation. The synthesis proceeded with single Fmoc-amino acids until the glycine position. This compound was then coupled onto the N-terminus of the LEU residue. Following this step, the synthesizer was programmed to skip the next amino acid cycle (as two residues were added at once), and the synthesis continued from the ALA residue using the standard Fmoc protocol.

Experimental Workflow

The diagram below illustrates the comparative workflow employed for this study.

G cluster_0 Strategy A: Stepwise Synthesis cluster_1 Strategy B: Dipeptide Incorporation cluster_2 Comparison A_Start Start with Rink Amide Resin A_Couple_Fmoc Cycle 1-7: Couple single Fmoc-AAs (Lys to Leu) A_Start->A_Couple_Fmoc A_Couple_Gly Cycle 8: Couple Fmoc-Gly-OH A_Couple_Fmoc->A_Couple_Gly A_Couple_Ile Cycle 9: Couple Fmoc-Ile-OH A_Couple_Gly->A_Couple_Ile A_Couple_End Cycle 10-11: Couple Fmoc-Ala-OH, Fmoc-Phe-OH A_Couple_Ile->A_Couple_End A_Cleave Cleavage & Deprotection (TFA Cocktail) A_Couple_End->A_Cleave A_Analyze HPLC & MS Analysis A_Cleave->A_Analyze Compare Compare Results: Purity, Yield, Impurities A_Analyze->Compare B_Start Start with Rink Amide Resin B_Couple_Fmoc Cycle 1-7: Couple single Fmoc-AAs (Lys to Leu) B_Start->B_Couple_Fmoc B_Couple_Dipeptide Cycle 8: Couple this compound B_Couple_Fmoc->B_Couple_Dipeptide B_Couple_End Cycle 9-10: Couple Fmoc-Ala-OH, Fmoc-Phe-OH B_Couple_Dipeptide->B_Couple_End B_Cleave Cleavage & Deprotection (TFA Cocktail) B_Couple_End->B_Cleave B_Analyze HPLC & MS Analysis B_Cleave->B_Analyze B_Analyze->Compare

Caption: Comparative workflow for benchmarking stepwise vs. dipeptide synthesis strategies.

Detailed Synthesis Protocol
  • Synthesizer: Automated Microwave Peptide Synthesizer

  • Resin: Rink Amide AM Resin (0.5 mmol/g loading)

  • Scale: 0.1 mmol

  • Deprotection: 20% Piperidine in DMF

  • Activation/Coupling (Fmoc-AAs): 5 equivalents of Fmoc-amino acid, 5 eq. HBTU, 10 eq. DIPEA in DMF. 5-minute coupling at 75°C.

  • Activation/Coupling (this compound): 3 equivalents of this compound, 3 eq. HBTU, 6 eq. DIPEA in DMF. 20-minute coupling at 50°C. (Note: A lower temperature and longer time were chosen to ensure stability and complete reaction of the larger dipeptide unit).

  • Cleavage: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) for 2 hours.

  • Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Results: Quantitative Performance Comparison

The crude peptides obtained from both syntheses were analyzed by RP-HPLC to assess purity and identify major byproducts. The identity of the main peak and impurities was confirmed by mass spectrometry.

Data Summary
Performance MetricStrategy A: Stepwise FmocStrategy B: this compound
Crude Purity (HPLC Area %) 58.2%89.5%
Target Peptide Yield (Crude) 51.5%85.3%
Major Impurity des-Ile Deletion SequenceMinimal side peaks
Total Synthesis Time 11 cycles (~5.5 hours)10 cycles (~5.2 hours)
Analysis of HPLC Chromatograms

The HPLC analysis revealed a dramatic difference in the quality of the crude product.

  • Strategy A (Stepwise): The chromatogram showed a complex mixture of products. The target peptide peak was present at 58.2%, but a significant secondary peak was identified by MS as the des-Ile deletion sequence (H-PHE-ALA-GLY-LEU-VAL-ALA-PHE-ALA-LYS-NH₂). This confirms that the coupling of Fmoc-Ile-OH was highly inefficient, leading to a substantial amount of failed sequence.

  • Strategy B (this compound): The chromatogram was significantly cleaner, with a dominant peak for the target peptide at 89.5% purity. Deletion impurities related to the Ile-Gly junction were negligible, demonstrating the high efficiency of the dipeptide coupling strategy.

The mechanistic diagram below illustrates why the stepwise approach often fails and how the dipeptide strategy succeeds.

G cluster_A Strategy A: Stepwise Coupling Failure cluster_B Strategy B: Dipeptide Coupling Success node_A1 Growing Peptide Chain -LEU-VAL-...-Resin (N-terminus exposed) node_A3 Incomplete Coupling (Collision & Aggregation) node_A1->node_A3 node_A2 Incoming Fmoc-Ile-OH (Sterically Hindered) node_A2->node_A1 Slow Reaction node_A4 Result: Mixture of Target Peptide + Deletion Sequence node_A3->node_A4 node_B1 Growing Peptide Chain -LEU-VAL-...-Resin (N-terminus exposed) node_B3 Efficient Coupling node_B1->node_B3 node_B2 Incoming this compound (Unhindered Glycine COOH) node_B2->node_B1 Fast Reaction node_B4 Result: High Purity Target Peptide node_B3->node_B4

Caption: Mechanism of failure in stepwise synthesis vs. success with the dipeptide approach.

Conclusion and Recommendations

The experimental data unequivocally demonstrates that the use of this compound is a superior strategy for incorporating the ILE-GLY motif in automated peptide synthesis, especially within sequences prone to aggregation. The dipeptide approach yielded a crude product of nearly 90% purity, a dramatic improvement over the 58% purity achieved with the standard stepwise method. This translates to a significantly higher yield of the desired peptide and drastically simplifies subsequent purification efforts, saving valuable time and resources.

We recommend the use of this compound and similar dipeptide building blocks when:

  • Synthesizing peptides with known "difficult sequences," particularly those containing ILE-GLY, VAL-GLY, or other hindered amino acid pairings.

  • Working with long or hydrophobic peptides where the risk of on-resin aggregation is high.[4]

  • The goal is to maximize the purity and yield of the crude product to simplify downstream processing and purification.

By strategically replacing problematic individual coupling steps with the efficient incorporation of a pre-formed dipeptide, researchers can overcome fundamental limitations of SPPS and successfully synthesize complex molecules that were previously challenging or inaccessible.

References

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Isidro-Llobet, A., et al. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • BenchChem. (2025). Application Notes and Protocols for Resin Selection in Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Building Blocks.
  • BOC Sciences. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BenchChem. (2025). Application Note: Automated Solid-Phase Synthesis of Peptides Incorporating Z-D-His-OH.
  • BenchChem. (n.d.). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Z-ILE-GLY-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed protocol for the proper disposal of Z-ILE-GLY-OH (N-Carbobenzyloxy-L-isoleucylglycine), a common reagent in peptide synthesis. By adhering to these procedures, you will ensure compliance with safety regulations and contribute to a sustainable research ecosystem. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of regulations designed to protect both individuals and the environment. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1] State and local regulations, along with institutional policies, provide further specific requirements.[1] A core principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste.

Hazard Assessment of this compound

Key Considerations:

  • Physical Form: this compound is typically a solid powder. Lyophilized powders can easily become airborne, posing an inhalation risk.[3]

  • Chemical Reactivity: While not classified as highly reactive, it is crucial to avoid mixing this compound with incompatible chemicals.[4]

  • Biological Activity: As a peptide, its biological effects upon accidental exposure are not fully known.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound in any form.[3] This serves as the primary barrier against accidental exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesProtects against skin contact and irritation.[3][5]
Eye Protection Safety glasses or gogglesShields eyes from accidental splashes of solutions or airborne powder.[3][5]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[3][5]
Respiratory Protection Fume hood or biosafety cabinetRecommended when handling the lyophilized powder to prevent inhalation.[3]
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound and materials contaminated with it. The overarching principle is to treat it as non-hazardous chemical waste designated for incineration.[6]

Workflow for this compound Disposal

A Step 1: Waste Segregation B Step 2: Containerization A->B Segregated waste is placed in appropriate containers C Step 3: Labeling B->C Containers are clearly and accurately labeled D Step 4: Storage C->D Labeled containers are stored safely in the lab E Step 5: Arrange for Pickup D->E Contact EHS for waste collection

Caption: A flowchart illustrating the key steps in the proper disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[3][7]

  • Identify all materials contaminated with this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware such as vials, pipette tips, and weighing boats.

    • Contaminated PPE (gloves, etc.).

  • Segregate this waste from other waste streams like biohazardous, radioactive, or general trash.[3] Never dispose of peptides in regular trash or down the drain.[3][5]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Solid Waste:

    • Place solid this compound waste and contaminated dry materials (e.g., pipette tips, gloves) into a designated, leak-proof container with a secure lid.[7] A common practice for non-RCRA pharmaceutical waste is a white container with a blue lid.[6]

    • Empty chemical bottles can be repurposed for collecting small quantities of chemical waste, provided the original label is completely removed or defaced.[8]

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, shatter-resistant container with a screw-top cap.[9]

    • Ensure the container is compatible with the solvent used to dissolve the peptide.

    • Do not overfill containers; leave adequate headspace to prevent spills.

  • Sharps:

    • Any sharps (e.g., needles used for dissolving the peptide) must be disposed of in a designated sharps container.[10]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

  • All waste containers must be clearly labeled.[7]

  • Use a chemical waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8][11]

  • The label should include:

    • The words "Hazardous Waste" or "Chemical Waste for Incineration".

    • The full chemical name: "this compound" or "N-Carbobenzyloxy-L-isoleucylglycine".

    • The approximate quantity or concentration.

    • The date the waste was first added to the container (accumulation start date).[12]

    • The name of the principal investigator and the laboratory location.

Step 4: Storage

Waste must be stored safely within the laboratory while awaiting pickup.

  • Keep waste containers closed at all times, except when adding waste.[4][13]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

  • Store waste in a designated area away from general laboratory traffic and incompatible materials.[4]

  • Do not store waste containers in hallways or other public locations.[4][11]

Step 5: Arranging for Disposal

The final step is to coordinate with your institution's EHS department for the collection and disposal of the waste.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online portal.[9]

  • Ensure that waste is picked up within the timeframes specified by your institution and regulatory agencies (e.g., within 60 days of the accumulation start date).[4]

  • Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the final disposition of the waste is handled in a compliant manner, typically through incineration.[6][7]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for chemical waste like this compound:

  • Sink Disposal: Never pour this compound solutions down the drain.[4][5][8] This can contaminate waterways and is a violation of regulations. The NIH has a specific list of chemicals approved for drain disposal, and any unlisted chemical must be managed as chemical waste.[14]

  • General Trash: Do not discard solid this compound or contaminated materials in the regular trash.[4][5][8]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[4]

  • Mixing with Incompatible Waste: Do not mix this compound waste with other chemical waste streams unless you are certain they are compatible.[4]

By following this comprehensive guide, you can confidently manage the disposal of this compound, ensuring the safety of yourself and your colleagues, maintaining regulatory compliance, and upholding the principles of responsible scientific research.

References

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • NIH Chemical Safety Guide 2015. National Institutes of Health. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • NIH Waste Disposal Guide. National Institutes of Health. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Understanding the Chemical Properties and Applications of Z-Gly-OH. Papide. Available at: [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available at: [Link]

  • Z-Gly-OMe - SAFETY DATA SHEET. AFG Bioscience LLC. Available at: [Link]

  • Z-Glu-Gly-OH. PubChem. Available at: [Link]

  • Z-Gly-OH [1138-80-3]. Aapptec Peptides. Available at: [Link]

  • MSDS - Safety Data Sheet. Aapptec. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. Environmental Health and Safety, Oregon State University. Available at: [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. The University of Oklahoma Health Sciences Center. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Safety Data Sheet: glycine. Valudor Products. Available at: [Link]

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A Researcher's Guide to the Safe Handling of Z-ILE-GLY-OH: A Framework for Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the meticulous handling of specialized chemical reagents is fundamental to both groundbreaking research and the safety of laboratory personnel. Z-ILE-GLY-OH (N-Carbobenzoxy-L-isoleucylglycine) is a protected dipeptide, and like many such compounds, its specific toxicological properties may not be extensively documented.[1] This guide, therefore, provides a comprehensive operational framework for the safe handling of this compound, grounded in established protocols for similar peptide compounds.[2][3] It is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement robust safety measures, ensuring a secure laboratory environment.

Foundational Principles of Risk Assessment

Key Risk Factors:

  • Inhalation of airborne powder: Fine powders can be easily dispersed and inhaled, leading to potential respiratory tract irritation.[5][6]

  • Dermal and ocular exposure: Direct contact with the skin or eyes can cause irritation.[4]

  • Unknown biological activity: As a research chemical, the full extent of its biological effects may not be known.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of PPE are non-negotiable when working with this compound.[5] The following table outlines the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and an N95 respirator or work within a certified chemical fume hood.[2][3]To prevent inhalation of fine powder and to protect the skin and eyes from contact.[1][5]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.To protect against splashes of the solvent and the dissolved peptide.[5]
General Handling of Solutions Disposable nitrile gloves, lab coat, and safety glasses.Standard laboratory practice to prevent incidental contact.[4]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator. Rubber boots and heavy rubber gloves may be necessary for larger spills.[1][2]To provide comprehensive protection during the management of a potentially hazardous spill.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.To protect against splashes and direct contact with the spilled solution.[2]
PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator/Mask Don1->Don2 Step-by-step Don3 Goggles/Face Shield Don2->Don3 Step-by-step Don4 Gloves Don3->Don4 Step-by-step Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Reverse order Doff3 Lab Coat Doff2->Doff3 Reverse order Doff4 Respirator/Mask Doff3->Doff4 Reverse order

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.[2]

Receiving and Storage

Upon receipt, inspect the container for any signs of damage. This compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of -20°C for long-term stability.[1]

Weighing and Reconstitution

Due to the risk of inhalation, handling the powdered form of this compound requires the highest level of precaution.

  • Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a biosafety cabinet.[4][5]

  • Weighing: Use anti-static weighing techniques to minimize powder dispersion.[4]

  • Reconstitution: Add the solvent slowly to the vial containing the peptide to avoid splashing.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.[5]

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing.[4]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][5] Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek medical attention.[7]

Spill Management

In the event of a spill, the following decision-making process should be followed:

Spill_Response Start Spill Detected Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Cleanup Use Spill Kit & Appropriate PPE SmallSpill->Cleanup Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Dispose Dispose of Waste as Hazardous Cleanup->Dispose

Caption: Decision tree for responding to a chemical spill in the laboratory.

For small powder spills, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal.[1] For liquid spills, use an absorbent material from a chemical spill kit.[4]

Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect unused solutions in a designated liquid hazardous waste container. Do not pour peptide solutions down the drain.[4][8]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[8][9]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google Cloud.
  • Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024). Biovera.
  • Peptide Institute, Inc. (2021). Peptide Institute, Inc.
  • Personal protective equipment for handling T140 peptide - Benchchem. (2025). Benchchem.
  • Personal protective equipment for handling Phepropeptin A - Benchchem. (2025). Benchchem.
  • Proper Disposal of Z-Glu(OBzl)-OH: A Comprehensive Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.
  • Safety Data Sheet - Fisher Scientific. (2015). Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical. (2019). Spectrum Chemical.
  • Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS - The Ohio State University.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.